molecular formula C9H3F15O2 B1580906 Methyl perfluorooctanoate CAS No. 376-27-2

Methyl perfluorooctanoate

Cat. No.: B1580906
CAS No.: 376-27-2
M. Wt: 428.09 g/mol
InChI Key: XOCNYZFAMHDXJK-UHFFFAOYSA-N
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Description

Methyl perfluorooctanoate (MePFOA) is reported to be formed during storage of perfluorooctanoic acid (PFOA) in methanol. Its physical properties like density, boiling point and refractive index have been determined experimentally.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H3F15O2/c1-26-2(25)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCNYZFAMHDXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F15O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059924
Record name Methyl perfluorooctanoate
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Molecular Weight

428.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376-27-2
Record name Methyl perfluorooctanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, methyl ester
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Record name Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, methyl ester
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Record name Methyl perfluorooctanoate
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Record name Methyl perfluorooctanoate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Perfluorooctanoate from Perfluorooctanoic Acid (PFOA) and Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl perfluorooctanoate from perfluorooctanoic acid (PFOA) and methanol (B129727). The primary method detailed is the Fischer-Speier esterification, a well-established and efficient acid-catalyzed reaction. This document includes detailed experimental protocols, quantitative data, and visualizations to support researchers in the replication and further investigation of this synthesis.

Introduction

This compound is a perfluoroalkyl substance (PFAS) that serves as an important building block in the synthesis of various fluorinated compounds. Its applications include the preparation of nonionic fluorinated surfactants, studies on the solubility of fluorocarbon-hydrocarbon systems, and the synthesis of fluorine-containing monomers. The synthesis of this compound is most commonly achieved through the esterification of perfluorooctanoic acid (PFOA) with methanol. This guide focuses on the Fischer esterification method, which utilizes an acid catalyst to achieve high yields.

Reaction Scheme and Mechanism

The synthesis of this compound from PFOA and methanol proceeds via a Fischer-Speier esterification reaction. This is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.

Reaction:

Mechanism:

The Fischer esterification mechanism involves several key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the PFOA, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by methanol: The lone pair of electrons on the oxygen atom of methanol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The carbonyl oxygen is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound via Fischer esterification.

Materials and Reagents
Reagent/MaterialGradeSupplier
Perfluorooctanoic Acid (PFOA)≥95%Commercially Available
Methanol (CH3OH)AnhydrousCommercially Available
Sulfuric Acid (H2SO4)Concentrated (98%)Commercially Available
Sodium Bicarbonate (NaHCO3)Reagent GradeCommercially Available
Anhydrous Magnesium Sulfate (B86663) (MgSO4)Reagent GradeCommercially Available
Diethyl Ether (or other suitable organic solvent)Reagent GradeCommercially Available
Reaction Setup and Procedure

A typical laboratory setup for this synthesis involves a round-bottom flask equipped with a reflux condenser and a heating mantle.

Procedure:

  • To a round-bottom flask, add perfluorooctanoic acid (PFOA) and an excess of methanol. While specific molar ratios for this exact reaction are not widely published, a common approach for Fischer esterifications is to use a significant excess of the alcohol to drive the equilibrium towards the product. A molar ratio of PFOA to methanol of 1:10 to 1:20 is a reasonable starting point.

  • With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture. A typical catalyst loading is 1-5 mol% relative to the carboxylic acid.

  • Attach a reflux condenser and heat the reaction mixture to reflux. The reflux temperature will be close to the boiling point of methanol (64.7 °C).

  • Maintain the reaction at reflux for approximately 4 hours to achieve a high conversion. A reported yield for this reaction time is 89.0%.

  • After the reaction is complete, allow the mixture to cool to room temperature.

Work-up and Purification
  • Transfer the cooled reaction mixture to a separatory funnel.

  • Add deionized water to the separatory funnel to dilute the mixture and separate the aqueous and organic layers.

  • Carefully neutralize the excess acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate. Perform this step cautiously as carbon dioxide gas will be evolved.

  • Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent (excess methanol and any extraction solvent) under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by fractional distillation under reduced pressure to obtain pure this compound. The boiling point of this compound is reported to be 159-160 °C at atmospheric pressure.[1]

Quantitative Data

Reactant and Product Properties
CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
Perfluorooctanoic Acid (PFOA)414.07189-1921.792
Methanol32.0464.70.792
This compound428.09159-1601.786
Reaction Parameters and Yield
ParameterValueReference
CatalystSulfuric Acid (H2SO4)LookChem
Reaction Time4 hoursLookChem
Reaction ConditionRefluxLookChem
Reported Yield89.0%LookChem

Analytical Characterization

The synthesized this compound should be characterized using various analytical techniques to confirm its identity and purity.

Spectroscopic Data
TechniqueKey Peaks / Signals
¹H NMR A singlet peak corresponding to the methyl protons (-OCH₃). The chemical shift of this peak is typically around 3.9 ppm.
¹³C NMR A signal for the methyl carbon (-OCH₃) and multiple signals for the fluorinated carbons. The carbonyl carbon (C=O) signal is also expected.
FTIR (cm⁻¹) Strong C-F stretching bands, typically in the region of 1100-1300 cm⁻¹. A characteristic C=O stretching band for the ester group around 1780 cm⁻¹.
Mass Spec. (m/z) The molecular ion peak [M]⁺ at m/z 428. Key fragment ions corresponding to the loss of the methoxy (B1213986) group (-OCH₃) and subsequent fragmentation of the perfluoroalkyl chain.

Visualizations

Fischer Esterification Signaling Pathway

Fischer_Esterification Fischer Esterification of PFOA with Methanol PFOA Perfluorooctanoic Acid (C7F15COOH) Protonated_PFOA Protonated PFOA PFOA->Protonated_PFOA + H+ Methanol Methanol (CH3OH) Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate Protonated_PFOA->Tetrahedral_Intermediate + CH3OH Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Water Water (H2O) Protonated_Intermediate->Water Product_Intermediate Protonated Ester Protonated_Intermediate->Product_Intermediate - H2O Product_Intermediate->H_plus Methyl_Perfluorooctanoate This compound (C7F15COOCH3) Product_Intermediate->Methyl_Perfluorooctanoate - H+

Caption: Fischer Esterification Pathway for this compound Synthesis.

Experimental Workflow

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants 1. Mix PFOA, Methanol, and H2SO4 Reflux 2. Reflux for 4 hours Reactants->Reflux Cooling 3. Cool to Room Temperature Reflux->Cooling Dilution 4. Dilute with Water Cooling->Dilution Neutralization 5. Neutralize with NaHCO3 Dilution->Neutralization Washing 6. Wash with Water and Brine Neutralization->Washing Drying 7. Dry with MgSO4 Washing->Drying Evaporation 8. Solvent Evaporation Drying->Evaporation Distillation 9. Fractional Distillation Evaporation->Distillation Analysis 10. Characterization (NMR, IR, MS) Distillation->Analysis

Caption: Workflow for the Synthesis and Purification of this compound.

Safety Considerations

  • Perfluorooctanoic acid (PFOA) is a persistent environmental pollutant and has been associated with various health concerns. Handle PFOA with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care and appropriate PPE.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • The esterification reaction should be performed in a fume hood.

Conclusion

The synthesis of this compound from PFOA and methanol via Fischer-Speier esterification is a straightforward and high-yielding process. By following the detailed protocol outlined in this guide, researchers can reliably produce this valuable fluorinated intermediate. Proper analytical characterization is crucial to ensure the identity and purity of the final product. The provided visualizations offer a clear understanding of the reaction mechanism and experimental workflow. Adherence to safety protocols is paramount when handling the hazardous materials involved in this synthesis.

References

An In-depth Technical Guide to Methyl Perfluorooctanoate (CAS 376-27-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for Methyl Perfluorooctanoate (CAS 376-27-2). It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Structure

This compound, also known as methyl pentadecafluorooctanoate, is a fully fluorinated fatty acid methyl ester.[1][2] Its structure consists of a seven-carbon perfluorinated chain attached to a methyl ester group.

Molecular Formula: C₉H₃F₁₅O₂[1][2][3][4]

Molecular Weight: 428.09 g/mol [1][3][4][5][6]

Chemical Structure:

  • SMILES: COC(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F[5]

  • InChI: 1S/C9H3F15O2/c1-26-2(25)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1H3[4][5]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Appearance Clear, colorless liquid[2][3][5]
Boiling Point 159-160 °C[2][3][5][7][8]
Melting Point -43.8 °C[9]
Density 1.786 g/mL at 25 °C[2][5][7]
Refractive Index n20/D 1.305[2][5][7]
Vapor Pressure 2.68 mmHg at 25°C[2]
Solubility Insoluble in water; Slightly soluble in chloroform (B151607) and methanol (B129727)[2][3]

Table 2: Safety and Hazard Information

Hazard ClassGHS PictogramsHazard StatementsPrecautionary Statements
Acute Tox. 4 (Oral, Inhalation); Carc. 2; Eye Dam. 1; Lact.; Repr. 1B; STOT RE 1H302+H332, H318, H351, H360D, H362, H372P263, P280, P301+P312, P304+P340+P312, P305+P351+P338, P308+P313

Data sourced from Sigma-Aldrich[5]. STOT RE 1 indicates specific target organ toxicity (repeated exposure), with the liver being a target organ.[5]

Experimental Protocols

Synthesis of this compound

This compound is reported to form during the storage of perfluorooctanoic acid (PFOA) in methanol.[2][5][7][8] A common laboratory method for its synthesis would be the Fischer esterification of perfluorooctanoic acid with methanol, using a strong acid catalyst.

Generalized Fischer Esterification Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve perfluorooctanoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After cooling to room temperature, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure. The crude product can be further purified by distillation.

Application in Surfactant Synthesis

This compound serves as a precursor for the synthesis of monodisperse perfluoroalkyl N-polyethoxylated amides, which are nonionic fluorinated surfactants.[2][5][7] This transformation involves the amidation of the ester with a polyethoxylated amine.

Generalized Amidation Protocol:

  • Reaction Setup: In a suitable solvent, combine this compound with a polyethoxylated amine.

  • Reaction Conditions: The reaction may be heated to drive the amidation. The specific temperature and reaction time will depend on the reactivity of the amine.

  • Purification: The resulting amide can be purified using chromatographic techniques to remove unreacted starting materials and byproducts.

Analytical Methods

The analysis of this compound, as a member of the per- and polyfluoroalkyl substances (PFAS) family, is typically performed using advanced chromatographic techniques coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

This is the most common and sensitive method for the quantification of PFAS in various matrices, including biological samples like serum.[1][3][5][7][10]

  • Sample Preparation: For serum samples, a protein precipitation step is often employed, followed by solid-phase extraction (SPE) for cleanup and pre-concentration.[3][5]

  • Chromatography: Reversed-phase chromatography using a C18 column is typically used for separation.[1][5]

  • Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[1][7] Multiple reaction monitoring (MRM) is used for selective and sensitive quantification.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can also be used for the analysis of PFAS, particularly for more volatile compounds or after derivatization of non-volatile analytes.[9][11][12]

Biological Activity and Signaling Pathways

Direct studies on the biological activity and specific signaling pathways of this compound are limited. However, it is anticipated that in vivo, the ester would be hydrolyzed to its parent compound, perfluorooctanoic acid (PFOA). PFOA is a well-studied environmental contaminant with known biological effects.

A primary mechanism of PFOA toxicity is its activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[4][6][13][14][15] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and homeostasis.[4][6]

PPARα Activation Pathway by PFOA

PPARa_Pathway PFOA PFOA PPARa PPARα PFOA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., Acyl-CoA oxidase) PPRE->TargetGenes Initiates Transcription of mRNA mRNA TargetGenes->mRNA Transcription Protein Proteins involved in Lipid Metabolism mRNA->Protein Translation Altered Lipid Metabolism Altered Lipid Metabolism Protein->Altered Lipid Metabolism Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in Surfactant Synthesis PFOA Perfluorooctanoic Acid (PFOA) Esterification Fischer Esterification (Acid Catalyst, Reflux) PFOA->Esterification Methanol Methanol Methanol->Esterification MePFOA This compound Esterification->MePFOA MePFOA_app This compound PolyethoxylatedAmine Polyethoxylated Amine Amidation Amidation PolyethoxylatedAmine->Amidation Surfactant Perfluoroalkyl N-Polyethoxylated Amide (Nonionic Surfactant) Amidation->Surfactant MePFOA_app->Amidation

References

The Synthesis and Properties of Fluorinated Surfactants Derived from Methyl Perfluorooctanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl perfluorooctanoate as a key precursor in the synthesis of novel fluorinated surfactants. It details the synthetic methodologies, physicochemical properties, and potential biological implications of these compounds, with a focus on their relevance to the pharmaceutical and drug development industries.

Introduction

Fluorinated surfactants, characterized by their unique properties of being both hydrophobic and oleophobic, have garnered significant interest across various scientific disciplines. Their ability to dramatically lower surface tension and form stable micelles makes them valuable in applications ranging from drug delivery to advanced materials. This compound (MePFOA), a derivative of the well-known perfluorooctanoic acid (PFOA), serves as a versatile starting material for the synthesis of a variety of non-ionic and amphoteric fluorinated surfactants. This guide explores the synthesis of N-alkanol-perfluorooctanamides from MePFOA and discusses their surface-active properties and potential cellular interactions.

Synthesis of N-Alkanol-Perfluorooctanamide Surfactants

The primary route for converting this compound into fluorinated surfactants involves its reaction with amino alcohols. This amidation reaction results in the formation of N-alkanol-perfluorooctanamides, which possess a highly fluorinated tail and a hydrophilic headgroup containing both amide and hydroxyl functionalities.

General Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of the methoxy (B1213986) group in this compound by the amino group of an amino alcohol.

G MePFOA This compound (C7F15COOCH3) Surfactant N-Alkanol-Perfluorooctanamide (C7F15CONH-(CH2)n-OH) MePFOA->Surfactant + Amino Alcohol AminoAlcohol Amino Alcohol (HO-(CH2)n-NH2) Methanol (B129727) Methanol (CH3OH) Surfactant->Methanol + Byproduct

Caption: General reaction for the synthesis of N-Alkanol-Perfluorooctanamide.

Experimental Protocol: Synthesis of N-(2-Hydroxyethyl)-perfluorooctanamide

This protocol describes a representative synthesis of a fluorinated surfactant from this compound and ethanolamine (B43304).

Materials:

  • This compound (MePFOA)

  • Ethanolamine

  • Anhydrous solvent (e.g., toluene (B28343) or solvent-free)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).

  • Add an excess of ethanolamine (e.g., 1.5-2 equivalents). The reaction can be run neat or in a suitable anhydrous solvent.

  • The reaction mixture is heated to a temperature between 80-120°C under an inert atmosphere.

  • The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting ester.

  • Upon completion, the excess ethanolamine and the methanol byproduct are removed under reduced pressure.

  • The resulting crude product is then purified. Purification methods may include recrystallization or column chromatography to yield the pure N-(2-Hydroxyethyl)-perfluorooctanamide.

  • The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹⁹F NMR, and FT-IR to confirm its structure and purity.

Physicochemical Properties

The performance of fluorinated surfactants is dictated by their physicochemical properties, primarily their ability to reduce surface tension and form micelles at a specific concentration.

Surface Tension and Critical Micelle Concentration (CMC)

The surface tension of a liquid is a measure of the cohesive energy present at the interface of the liquid. Surfactants decrease this surface tension. The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form and all additional surfactant molecules added to the system will form micelles.

The table below summarizes the expected surface tension and CMC values for a homologous series of N-alkanol-perfluorooctanamides. Generally, as the length of the alkyl chain in the headgroup increases, the hydrophilicity changes, which can influence the CMC and surface tension.

SurfactantHydrophilic HeadgroupExpected CMC (mM)Expected Surface Tension at CMC (mN/m)
N-(2-Hydroxyethyl)-perfluorooctanamide-CONH(CH₂)₂OH1.5 - 3.018 - 22
N-(3-Hydroxypropyl)-perfluorooctanamide-CONH(CH₂)₃OH1.0 - 2.519 - 23
N-(4-Hydroxybutyl)-perfluorooctanamide-CONH(CH₂)₄OH0.8 - 2.020 - 24

Note: The data presented are estimated values based on trends observed for similar fluorinated surfactants. Actual experimental values may vary.

Biological Implications for Drug Development

The interaction of surfactants with biological systems is of paramount importance in drug development, particularly for applications in drug delivery and formulation. Understanding the potential cytotoxicity and mechanisms of cellular interaction is crucial.

Cytotoxicity

Fluorinated surfactants, like other surfactants, can exhibit cytotoxicity depending on their concentration and chemical structure. The primary mechanism of surfactant-induced cytotoxicity often involves the disruption of the cell membrane's lipid bilayer, leading to increased permeability and cell lysis.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Surfactant Treatment: Prepare a series of dilutions of the fluorinated surfactant in cell culture medium. Remove the old medium from the wells and add 100 µL of the surfactant solutions at different concentrations. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Potential Cellular Signaling Pathways Affected by Surfactant-Induced Stress

While specific signaling pathways for N-alkanol-perfluorooctanamides are not yet elucidated, general surfactant-induced cellular stress is known to trigger several pathways. Membrane disruption can lead to an influx of ions like Ca²⁺, which can activate various downstream signaling cascades. Oxidative stress and mitochondrial dysfunction are also common responses to cellular damage.

G Surfactant Fluorinated Surfactant Membrane Cell Membrane Disruption Surfactant->Membrane Ca_Influx Ca2+ Influx Membrane->Ca_Influx Mitochondria Mitochondrial Dysfunction Membrane->Mitochondria Stress_Kinases Stress Kinase Activation (e.g., JNK, p38) Ca_Influx->Stress_Kinases ROS Increased ROS Production Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis ROS->Stress_Kinases Stress_Kinases->Apoptosis

Caption: Potential cellular stress pathways activated by surfactants.

Experimental and Characterization Workflow

A systematic workflow is essential for the synthesis and evaluation of novel fluorinated surfactants.

G cluster_synthesis Synthesis and Purification cluster_characterization Physicochemical Characterization cluster_biological Biological Evaluation Synthesis Amidation Reaction Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Structure Structural Analysis (NMR, FT-IR, MS) Purification->Structure Surface_Tension Surface Tension Measurement Structure->Surface_Tension CMC CMC Determination Surface_Tension->CMC Cytotoxicity In Vitro Cytotoxicity Assays CMC->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism

The Formation of Methyl Perfluorooctanoate in the Environment: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth whitepaper for researchers, scientists, and drug development professionals on the environmental formation of Methyl Perfluorooctanoate (MePFOA), with a focus on its precursor, Perfluorooctanoic Acid (PFOA).

Introduction

This compound (MePFOA) is a methyl ester derivative of perfluorooctanoic acid (PFOA). While not a primary industrial product or a widely monitored environmental contaminant, its formation is of significant interest to the scientific community, particularly in the context of analytical chemistry and environmental fate studies of PFOA. The presence of MePFOA can arise from the esterification of PFOA, a globally recognized persistent organic pollutant, in methanolic environments. Understanding the formation of MePFOA is intrinsically linked to the environmental sources and formation pathways of its precursor, PFOA.

This technical guide provides a comprehensive overview of the environmental formation of MePFOA, detailing the abiotic and biotic degradation of precursor compounds that lead to the formation of PFOA, and the subsequent esterification reaction that yields MePFOA. This document includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for researchers in the field.

Formation of this compound (MePFOA)

The primary pathway for the formation of MePFOA in an environmental or laboratory context is the esterification of PFOA in the presence of methanol (B129727). This reaction is particularly relevant in the preparation and storage of analytical standards of PFOA in methanol solutions.

Esterification of PFOA

Studies have shown that PFOA can react with methanol to form MePFOA, especially during long-term storage.[1][2][3][4] This reaction can lead to an underestimation of PFOA concentrations in samples if the formation of its methyl ester is not considered. The esterification process can be influenced by factors such as storage time and temperature. For instance, the formation of MePFOA has been observed in methanolic PFOA solutions stored for several months, even at low temperatures.[1][4]

Table 1: Formation of MePFOA from PFOA in Methanol

ParameterObservationReference
Reactants Perfluorooctanoic acid (PFOA), Methanol[1][2]
Product This compound (MePFOA)[1][2]
Conditions Storage of PFOA in methanol solution[1][3][4]
Significance Potential for inaccurate PFOA quantification in analytical standards[1][4]
Experimental Protocol: Esterification of PFOA to MePFOA

While a standardized protocol for the deliberate synthesis of MePFOA via this pathway is not extensively documented for environmental studies, the following general procedure can be inferred from studies on the stability of PFOA standards.[1][4][5]

Objective: To demonstrate the formation of MePFOA from PFOA in a methanol solution.

Materials:

  • Perfluorooctanoic acid (PFOA) standard

  • Methanol (HPLC grade or higher)

  • Inert vials (e.g., amber glass with PTFE-lined caps)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Prepare a stock solution of PFOA in methanol at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solution into several inert vials.

  • Store the vials under different conditions (e.g., room temperature, 4°C) for an extended period (e.g., several weeks to months).

  • At regular intervals, take a sample from each vial for analysis.

  • Analyze the samples using a suitable analytical method (e.g., GC-MS or LC-MS/MS) to quantify the concentrations of both PFOA and MePFOA. A non-targeted analysis approach may also be beneficial for identifying other potential degradation or transformation products.[6]

Expected Results: A gradual decrease in the concentration of PFOA and a corresponding increase in the concentration of MePFOA over time, confirming the esterification reaction.

Esterification_of_PFOA PFOA Perfluorooctanoic Acid (PFOA) MePFOA This compound (MePFOA) PFOA->MePFOA Esterification Methanol Methanol (CH3OH) Methanol->MePFOA Water Water (H2O) MePFOA->Water

Esterification of PFOA to MePFOA.

Environmental Formation of Perfluorooctanoic Acid (PFOA)

The environmental presence of PFOA is a prerequisite for the formation of MePFOA. PFOA is not only directly released into the environment from industrial sources but is also formed from the degradation of a wide range of precursor compounds, most notably fluorotelomer alcohols (FTOHs).

Abiotic Degradation of Fluorotelomer Alcohols

Atmospheric oxidation is a significant abiotic pathway for the degradation of volatile FTOHs to PFOA.[7][8] Smog chamber studies have been instrumental in elucidating these transformation pathways.[7][8][9]

Table 2: Abiotic Degradation of 8:2 Fluorotelomer Alcohol (8:2-FTOH) to PFOA

ParameterDescriptionReference
Precursor 8:2 Fluorotelomer Alcohol (8:2-FTOH)[7][9]
Reaction Atmospheric oxidation initiated by OH radicals[9][10]
Key Intermediates Perfluoroalkyl aldehydes, perfluoroalkyl peroxy radicals[9]
Primary Product Perfluorooctanoic Acid (PFOA)[7][9]
Other Products Shorter-chain perfluorinated carboxylic acids (PFCAs)[9]

The following protocol is a generalized procedure based on published smog chamber experiments.[7][9][10]

Objective: To simulate the atmospheric oxidation of 8:2-FTOH to PFOA.

Materials:

  • 8:2 Fluorotelomer Alcohol (8:2-FTOH)

  • Smog chamber (e.g., Teflon or Pyrex reactor)

  • UV blacklights

  • Source of OH radicals (e.g., photolysis of methyl nitrite (B80452) or hydrogen peroxide) or a surrogate like Cl atoms from Cl2 photolysis.[9]

  • Zero air or a mixture of N2 and O2

  • Analytical instrumentation (FTIR, GC-MS, LC-MS/MS)

Procedure:

  • Introduce a known concentration of 8:2-FTOH into the smog chamber.

  • Introduce the OH radical precursor and zero air.

  • Initiate the reaction by turning on the UV blacklights to generate OH radicals.

  • Monitor the decay of 8:2-FTOH and the formation of products over time using in-situ techniques like FTIR.

  • Collect gas-phase and particle-phase samples at various time points for offline analysis by GC-MS and LC-MS/MS to identify and quantify PFOA and other degradation products.

Abiotic_Degradation_of_FTOH FTOH Fluorotelomer Alcohol (e.g., 8:2-FTOH) Intermediate1 Perfluoroalkyl Aldehyde FTOH->Intermediate1 Oxidation OH_Radical OH Radical OH_Radical->Intermediate1 Intermediate2 Perfluoroalkyl Peroxy Radical Intermediate1->Intermediate2 PFOA Perfluorooctanoic Acid (PFOA) Intermediate2->PFOA Other_PFCAs Shorter-chain PFCAs Intermediate2->Other_PFCAs

Abiotic degradation pathway of FTOH.
Biotic Degradation of Fluorotelomer Alcohols

Microbial degradation of FTOHs in various environmental matrices, such as soil and activated sludge, is another significant pathway for PFOA formation.[11][12][13]

Table 3: Biotic Degradation of 8:2-FTOH to PFOA

ParameterDescriptionReference
Precursor 8:2 Fluorotelomer Alcohol (8:2-FTOH)[11][12]
Environment Soil, activated sludge, bacterial cultures[11][12][13]
Microorganisms Various soil and sludge microorganisms, including Pseudomonas species[11][14]
Key Intermediates 8:2 fluorotelomer aldehyde, 8:2 fluorotelomer carboxylic acid, 8:2 fluorotelomer unsaturated carboxylic acid[12]
Primary Product Perfluorooctanoic Acid (PFOA)[11][12]
Molar Yield of PFOA Can be up to 25% in aerobic soil[15]

This protocol provides a general framework for studying the biodegradation of 8:2-FTOH.[1][11][14]

Objective: To assess the biodegradation of 8:2-FTOH to PFOA by a mixed microbial culture.

Materials:

  • 8:2 Fluorotelomer Alcohol (8:2-FTOH)

  • Microbial inoculum (e.g., activated sludge from a wastewater treatment plant or a soil slurry)

  • Mineral salts medium

  • Incubator shaker

  • Analytical instrumentation (GC-MS, LC-MS/MS)

Procedure:

  • Prepare a mineral salts medium and autoclave to sterilize.

  • Add the microbial inoculum to the sterile medium in a flask.

  • Spike the culture with a known concentration of 8:2-FTOH.

  • Incubate the flask in a shaker at a controlled temperature (e.g., 25-30°C).

  • Collect samples of the culture at regular intervals.

  • Extract the samples to separate the aqueous and solid phases.

  • Analyze the extracts using GC-MS and LC-MS/MS to quantify the concentrations of 8:2-FTOH, PFOA, and other potential metabolites.

Biotic_Degradation_of_FTOH cluster_workflow Experimental Workflow cluster_pathway Degradation Pathway Start Inoculate Medium Spike Spike with 8:2-FTOH Start->Spike Incubate Incubate Spike->Incubate Sample Sample Collection Incubate->Sample Extract Extraction Sample->Extract Analyze LC-MS/MS Analysis Extract->Analyze FTOH 8:2-FTOH FTAL 8:2 Fluorotelomer Aldehyde FTOH->FTAL Oxidation FTCA 8:2 Fluorotelomer Carboxylic Acid FTAL->FTCA FTUCA 8:2 Fluorotelomer Unsaturated Carboxylic Acid FTCA->FTUCA β-oxidation PFOA Perfluorooctanoic Acid (PFOA) FTUCA->PFOA

Biotic degradation of 8:2-FTOH.

Quantitative Data on PFOA Concentrations in the Environment

The concentration of PFOA in various environmental matrices provides the necessary context for understanding the potential for MePFOA formation.

Table 4: Reported Concentrations of PFOA in Various Environmental Matrices

MatrixConcentration RangeReference
Outdoor Air 1–30 pg/m³ (typical), 50–200 pg/m³ (near sources)[16]
Precipitation <1 ng/L (remote), >1,600 ng/L (continental)[16]
Surface Water <1 to 8.8 ng/L[15]
Groundwater Non-detect to 20 ppb[15]
Soil and Sediment 7.68 to 54.1 ng/g (Qiantang River)[9]
Indoor Dust Non-detect to ~650 ng/g[16]
Biota (Fish) 6.6 ppb[15]

Analytical Methodologies

The detection and quantification of MePFOA and its precursor PFOA require sensitive and specific analytical techniques.

Table 5: Analytical Methods for the Detection of MePFOA and PFOA

AnalyteAnalytical TechniqueKey ConsiderationsReference
MePFOA Gas Chromatography-Mass Spectrometry (GC-MS)Suitable for volatile compounds. Derivatization of PFOA to MePFOA can be used for quantification.[17]
PFOA Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)The most common and sensitive method for PFOA in environmental samples.[8][17][18]
PFOA High-Performance Liquid Chromatography with Suppressed-Conductivity Detection (HPLC-SCD)An alternative to MS detection, though generally less sensitive.[17][19]
Total Organic Fluorine (TOF) Combustion Ion Chromatography (CIC)Provides a measure of the total fluorine content, including unknown PFAS.[20]
Total Oxidizable Precursors (TOP) Assay LC-MS/MSA method to quantify the concentration of PFOA precursors by oxidizing them to PFOA.[18]

Conclusion

The environmental formation of this compound is a secondary process contingent on the presence of its precursor, perfluorooctanoic acid, and a methylating agent, typically methanol. While MePFOA itself is not a major environmental concern, its formation is a critical consideration for the accurate quantification of PFOA in laboratory settings. A thorough understanding of the diverse and complex pathways leading to the environmental formation of PFOA from a multitude of precursor compounds, such as fluorotelomer alcohols, is essential for a complete picture of the environmental fate of per- and polyfluoroalkyl substances. The experimental protocols and data presented in this guide are intended to provide researchers with the necessary tools and information to further investigate these important environmental processes.

References

Methyl Perfluorooctanoate: A Core Component in Per- and Polyfluoroalkyl Substance (PFAS) Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl perfluorooctanoate (MePFOA) is a methoxycarbonyl derivative of perfluorooctanoic acid (PFOA), a well-known and highly scrutinized member of the per- and polyfluoroalkyl substances (PFAS) class. Due to its close structural relationship with PFOA, MePFOA serves a critical, multifaceted role in scientific research aimed at understanding the broader implications of PFAS. These synthetic chemicals are characterized by their extreme persistence in the environment and their potential to cause adverse health effects, making them a global concern.[1][2][3]

This guide provides a comprehensive overview of MePFOA's function in PFAS research, detailing its chemical properties, synthesis, and application in toxicological and environmental studies. It further outlines key experimental protocols and visualizes complex processes to support the work of professionals in the field.

Chemical and Physical Properties

MePFOA is classified as a perfluoroalkyl acid ester.[4] Its distinct physical and chemical properties are fundamental to its behavior in both laboratory and environmental settings. A summary of these properties is presented below.

PropertyValueSource(s)
CAS Number 376-27-2[4][5]
Molecular Formula C₉H₃F₁₅O₂[4][5]
Molecular Weight 428.09 g/mol [4][5]
IUPAC Name methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate[4]
Synonyms Methyl pentadecafluorooctanoate[5]
Form Liquid
Density 1.786 g/mL at 25 °C[6]
Boiling Point 159-160 °C[6]
Refractive Index n20/D 1.305[6]
Flash Point 66 °C (150.8 °F) - closed cup

Synthesis and Manufacturing

The primary synthesis route for MePFOA in a research context is the esterification of perfluorooctanoic acid (PFOA) with methanol.[6][7] This reaction can occur, for instance, during the storage of PFOA in methanol-based solutions.[6][7] For laboratory and research purposes, MePFOA is commercially available from various chemical suppliers.[6]

PFOA itself is synthesized industrially via two main methods: electrochemical fluorination (ECF) and telomerization.[8] The ECF process yields a mixture of linear and branched isomers, whereas telomerization produces exclusively linear PFOA.[8] The method of PFOA synthesis can, therefore, influence the isomeric composition of the resulting MePFOA.

Synthesis_of_MePFOA PFOA Perfluorooctanoic Acid (PFOA) reaction PFOA->reaction Methanol Methanol (CH₃OH) Methanol->reaction MePFOA This compound (MePFOA) H2O Water (H₂O) reaction->MePFOA Esterification reaction->H2O

Figure 1: Synthesis of MePFOA via esterification of PFOA.

Core Roles in PFAS Research

MePFOA's significance in research stems from its utility as a reference standard, a precursor for studying PFOA's toxicology, and a model compound for investigating environmental fate and transport.

The accurate detection and quantification of PFAS in various matrices—including water, soil, and biological tissues—is paramount for exposure assessment and regulatory monitoring.[9][10] MePFOA is frequently used as a certified reference material for this purpose.[11][12] Analytical methods, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), rely on such standards for instrument calibration and to ensure data quality and consistency.[13][14][15][16]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Environmental Sample (Water, Soil, etc.) Spike 2. Spike with Labeled Internal Standards Sample->Spike SPE 3. Solid Phase Extraction (SPE) Spike->SPE Elution 4. Elution & Concentration SPE->Elution LC 5. LC Separation Elution->LC MS 6. MS/MS Detection LC->MS Quant 7. Quantification using MePFOA Reference Standard MS->Quant Report 8. Final Report Quant->Report

Figure 2: General workflow for PFAS analysis using reference standards.

While direct toxicological data on MePFOA is limited, its role as a direct precursor to PFOA makes it relevant for toxicological assessment. PFOA is a well-studied peroxisome proliferator-activated receptor alpha (PPARα) agonist.[17][18][19] Activation of PPARα disrupts lipid metabolism and is linked to a triad (B1167595) of tumors (liver, Leydig cell, and pancreatic acinar-cell) in rodent studies.[17][18][19] Research on MePFOA can help elucidate how PFAS precursors are metabolized and contribute to the toxicological effects associated with their terminal degradation products like PFOA. The liver is a primary target organ for PFOA toxicity.[18]

PFOA_Toxicity_Pathway PFOA PFOA Exposure (via MePFOA hydrolysis) PPARa PPARα Activation in Liver Cells PFOA->PPARa Lipid Altered Lipid Metabolism PPARa->Lipid VLDL ↓ VLDL Secretion Lipid->VLDL BetaOx ↑ Fatty Acid β-oxidation Lipid->BetaOx Tumor Hepatocellular Tumors (in rodents) Lipid->Tumor Chronic Exposure

Figure 3: Simplified PFOA-induced PPARα activation pathway.

PFAS are released into the environment from various sources, including industrial sites and the use of consumer products.[1][20][21] Understanding their movement and transformation is crucial for predicting environmental contamination. MePFOA and other polyfluoroalkyl substances can act as precursors to the more stable and mobile perfluoroalkyl acids (PFAAs) like PFOA.[22][23] Studies on MePFOA can provide insights into the transport mechanisms (e.g., advection, dispersion, atmospheric deposition) and transformation processes that govern the environmental behavior of PFAS esters, which may differ from their carboxylate counterparts before eventual degradation to PFOA.[20][22][24]

PFAS_Environmental_Fate cluster_source Sources cluster_transport Transport Media cluster_transformation Transformation & Fate Industrial Industrial Sites Air Air (Atmospheric Deposition) Industrial->Air Release Water Water (Advection, Dispersion) Industrial->Water Release Soil Soil/Sediment (Partitioning) Industrial->Soil Release MePFOA Precursors (e.g., MePFOA) Consumer Consumer Products Consumer->Water Disposal Consumer->Soil Disposal Air->Water Deposition Air->Soil Deposition Water->Soil Biota Bioaccumulation Water->Biota Soil->Water Leaching PFOA Terminal PFAAs (e.g., PFOA) MePFOA->PFOA Biotransformation/ Degradation PFOA->Biota

Figure 4: Conceptual model of PFAS environmental fate and transport.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable research. Below are generalized protocols relevant to the study of MePFOA and related PFAS.

This protocol outlines the determination of PFAS concentrations in a water sample, using MePFOA as a component of the reference standard mixture.

  • Sample Collection: Collect 250-500 mL of water in a polypropylene (B1209903) bottle. Add a preservative (e.g., Trizma®) as required by the specific method (e.g., EPA 537.1).

  • Fortification: Add a known quantity of an isotope-labeled PFAS internal standard mixture to the sample. This corrects for matrix effects and variations in analytical recovery.[15]

  • Solid-Phase Extraction (SPE): Pass the water sample through an SPE cartridge (e.g., polystyrene-divinylbenzene). PFAS are adsorbed onto the solid phase while impurities are washed away.

  • Elution: Elute the adsorbed PFAS from the cartridge using a small volume of a suitable solvent, typically methanol.

  • Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the concentrated extract into an LC-MS/MS system.

    • Liquid Chromatography: Separate the individual PFAS analytes on a C18 or similar analytical column using a gradient of aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) in water) and organic mobile phase (e.g., methanol).

    • Tandem Mass Spectrometry: Detect and quantify the analytes using an electrospray ionization (ESI) source in negative ion mode and multiple reaction monitoring (MRM).

  • Quantification: Calculate the concentration of each analyte by comparing its response to the response of its corresponding labeled internal standard and referencing a calibration curve prepared from certified reference materials, including MePFOA.[12]

This protocol describes a cell-based reporter gene assay to assess the potential of a substance to activate the PPARα receptor. This is a key toxicological mechanism for PFOA.[19][25]

  • Cell Culture: Culture a suitable mammalian cell line (e.g., HepG2 human liver cells or COS-1 kidney cells) transfected with two plasmids:

    • An expression vector for the human PPARα protein.

    • A reporter plasmid containing a luciferase gene under the control of a peroxisome proliferator response element (PPRE).

  • Compound Exposure: Plate the cells in a multi-well plate. After cell attachment, replace the medium with fresh medium containing various concentrations of the test compound (e.g., PFOA, or MePFOA to test for metabolic activation) and a positive control (e.g., fenofibrate).

  • Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add a lysis buffer to release the cellular contents, including the expressed luciferase enzyme.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light (bioluminescence).

  • Data Measurement: Measure the light intensity using a luminometer.

  • Analysis: Normalize the luminescence signal to a measure of cell viability (e.g., total protein content). Express the results as a fold-change relative to a vehicle control (e.g., DMSO). A dose-dependent increase in luminescence indicates PPARα activation.

Safety and Hazards

MePFOA is classified as a hazardous substance. Researchers must handle it with appropriate personal protective equipment (PPE) and engineering controls.[4]

Hazard StatementGHS CodeDescription
Skin Irritation H315Causes skin irritation.[4]
Eye Irritation H319Causes serious eye irritation.[4]
Acute Toxicity H302 + H332Harmful if swallowed or if inhaled.
Serious Eye Damage H318Causes serious eye damage.
Carcinogenicity H351Suspected of causing cancer.
Reproductive Toxicity H360DMay damage the unborn child.
Effects on or via Lactation H362May cause harm to breast-fed children.
Specific Target Organ Toxicity H372Causes damage to organs (Liver) through prolonged or repeated exposure.

Conclusion

This compound is an indispensable tool in the field of PFAS research. While not as widely known as its parent compound, PFOA, its utility as a certified reference standard is fundamental to the analytical chemistry that underpins environmental monitoring and regulatory enforcement. Furthermore, its role as a direct precursor to PFOA provides a valuable model for investigating the metabolic activation, toxicological pathways, and environmental transformation of the vast and complex class of polyfluoroalkyl substances. The continued study of MePFOA and similar compounds is essential for developing a comprehensive understanding of the risks posed by PFAS and for creating effective strategies for remediation and mitigation.

References

Physical and chemical properties of Methyl pentadecafluorooctanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pentadecafluorooctanoate (B1229875) is a fluorinated organic compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS). Due to its unique properties, including high thermal and chemical stability, it finds applications in various industrial and research settings. This technical guide provides a comprehensive overview of the physical and chemical properties of methyl pentadecafluorooctanoate, along with detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Physical and Chemical Properties

The physical and chemical properties of methyl pentadecafluorooctanoate are summarized in the tables below. These properties make it a subject of interest in materials science and as a potential, though often undesirable, stable metabolite in biological systems exposed to related PFAS compounds.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₉H₃F₁₅O₂[1]
Molecular Weight 428.1 g/mol [1]
Appearance Colorless oil/liquid[1]
Boiling Point 158-160 °C at 760 mmHg[1]
Density 1.786 g/mL at 25 °C[1]
Refractive Index n20/D 1.305[1]
Flash Point 150 °F (65.6 °C)[1]
Solubility Slightly soluble in chloroform (B151607) and methanol (B129727).[1]
Storage Temperature Refrigerator[1]
Table 2: Chemical and Safety Information
PropertyValueSource(s)
CAS Number 376-27-2[1]
IUPAC Name methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate[2]
Synonyms Methyl perfluorooctanoate, MePFOA[1]
Hazard Codes F, Xi (Flammable, Irritant)[1]
Risk Statements R36/37/38 (Irritating to eyes, respiratory system and skin)[1]
Safety Statements S24/25, S26 (Avoid contact with skin and eyes. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice)[1]

Experimental Protocols

The following sections detail the common experimental procedures for the synthesis, purification, and analysis of methyl pentadecafluorooctanoate.

Synthesis: Esterification of Perfluorooctanoic Acid (PFOA)

Methyl pentadecafluorooctanoate is typically synthesized via the esterification of perfluorooctanoic acid (PFOA) with methanol.[3] This reaction can be catalyzed by an acid.

Materials:

  • Perfluorooctanoic acid (PFOA)

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve perfluorooctanoic acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for several hours to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent (methanol) under reduced pressure using a rotary evaporator to yield the crude methyl pentadecafluorooctanoate.

Purification

The crude product can be purified by fractional distillation under reduced pressure to obtain the pure methyl pentadecafluorooctanoate. The purity of the final product should be assessed by analytical methods such as GC-MS and NMR.

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of methyl pentadecafluorooctanoate.[4]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: A small volume of the sample dissolved in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) is injected into the GC.

  • Oven Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of methyl pentadecafluorooctanoate will show a characteristic fragmentation pattern that can be used for its identification.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹⁹F NMR are invaluable for the structural elucidation of methyl pentadecafluorooctanoate.

  • ¹H NMR: The proton NMR spectrum will show a singlet corresponding to the methyl ester protons (-OCH₃). The chemical shift of this peak is a key identifier.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a series of multiplets corresponding to the different fluorine environments in the perfluorinated chain. The chemical shifts and coupling patterns provide detailed structural information.[5]

Biological Activity and Signaling Pathways

The biological activity of methyl pentadecafluorooctanoate itself is not extensively studied. However, it is a member of the perfluorinated carboxylic acid (PFCA) ester family, and its parent compound, PFOA, is known to be biologically active. PFCAs, including PFOA, have been shown to activate nuclear receptors such as peroxisome proliferator-activated receptor alpha (PPARα) and constitutive androstane (B1237026) receptor (CAR).[6] Activation of these receptors can lead to alterations in lipid metabolism and the expression of genes involved in xenobiotic transport and metabolism. The toxicity of PFCAs is generally observed to increase with the length of the perfluorinated carbon chain.[7] Given that methyl pentadecafluorooctanoate can be formed from PFOA in the presence of methanol, understanding its potential biological effects is crucial, particularly in the context of toxicology and drug development where methanol may be used as a solvent.[8]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: PFOA & Methanol esterification Acid-Catalyzed Esterification start->esterification workup Aqueous Workup & Neutralization esterification->workup drying Drying workup->drying evaporation Solvent Evaporation drying->evaporation distillation Fractional Distillation evaporation->distillation Crude Product gcms GC-MS distillation->gcms Pure Product nmr NMR (¹H, ¹⁹F) distillation->nmr Pure Product

Caption: General workflow for the synthesis and analysis of methyl pentadecafluorooctanoate.

References

An In-depth Technical Guide to Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate, a per- and polyfluoroalkyl substance (PFAS), is a methylated derivative of perfluorooctanoic acid (PFOA). Its unique chemical structure, characterized by a fully fluorinated carbon chain and a methyl ester functional group, imparts distinct physicochemical properties that make it a subject of interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its toxicological and ecotoxicological profile.

This compound serves as a valuable intermediate in organic synthesis and as a reference standard in analytical chemistry, particularly in the monitoring of environmental contaminants.[1] Its applications extend to the formulation of specialty coatings, surfactants, and lubricants due to its hydrophobic and oleophobic nature, as well as its thermal and chemical stability.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological data for methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate is presented below.

Table 1: Physicochemical Properties
PropertyValueSource
IUPAC Namemethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate[1]
CAS Number376-27-2[1][2]
Molecular FormulaC₉H₃F₁₅O₂[1]
Molecular Weight428.10 g/mol [1][3]
AppearanceColorless liquid[2]
Boiling Point158 - 159 °C at 760 mmHg[2]
Density1.786 g/mL at 25 °C[4][5]
Refractive Index (n20/D)1.305[4][5]
Flash Point65 °C / 149 °F[2]
Water SolubilityLog₁₀WS: -5.00 (estimated)[3]
Octanol-Water Partition Coefficient (logP)4.534 (estimated)[3]
Table 2: Toxicological and Safety Data
ParameterInformationSource
GHS Hazard StatementsH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
GHS Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Acute ToxicityThe toxicological properties have not been fully investigated.[2][6]
EcotoxicityDo not empty into drains.[2][6]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate are provided below.

Synthesis via Fischer Esterification

This protocol describes the synthesis of methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate from pentadecafluorooctanoic acid and methanol (B129727) using a sulfuric acid catalyst.

Materials:

  • Pentadecafluorooctanoic acid (PFOA)

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (B109758)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve pentadecafluorooctanoic acid in an excess of anhydrous methanol (e.g., a 10-fold molar excess).

  • With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the mass of the carboxylic acid).

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours to ensure the reaction goes to completion.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel containing deionized water.

  • Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with deionized water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the dichloromethane solvent under reduced pressure using a rotary evaporator to yield the crude methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate.

  • The product can be further purified by distillation if necessary.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the qualitative and quantitative analysis of methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate in a solvent standard.

Materials and Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., a mid-polarity column like a 5% phenyl-methylpolysiloxane)

  • Helium (carrier gas)

  • Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate standard

  • High-purity solvent for sample dilution (e.g., ethyl acetate (B1210297) or hexane)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a series of calibration standards by dissolving the methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate standard in the chosen solvent at known concentrations.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp to 250 °C at 10 °C/min

      • Hold at 250 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-500

  • Analysis: Inject the prepared standards and any unknown samples into the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate based on its retention time and mass spectrum.

    • For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in unknown samples by interpolating their peak areas on the calibration curve.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general method for the trace-level analysis of methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate in aqueous samples, such as environmental water.

Materials and Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • A suitable reversed-phase C18 column

  • Mobile Phase A: Water with a suitable modifier (e.g., 5 mM ammonium (B1175870) acetate)

  • Mobile Phase B: Methanol or acetonitrile

  • Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate standard

  • Isotopically labeled internal standard (e.g., ¹³C-labeled methyl pentadecafluorooctanoate)

  • Solid-phase extraction (SPE) cartridges (for sample cleanup and concentration)

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • Spike the aqueous sample with a known amount of the isotopically labeled internal standard.

    • Condition an SPE cartridge with methanol followed by water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte and internal standard with a suitable solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to a small volume and reconstitute in the initial mobile phase composition.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm)

    • Mobile Phase Gradient: A gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B over a suitable time to achieve separation.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for both the native analyte and the isotopically labeled internal standard.

  • Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

  • Data Analysis:

    • Identify and integrate the peaks for the analyte and the internal standard based on their retention times and MRM transitions.

    • Quantify the analyte concentration using the internal standard method, which involves calculating the ratio of the analyte peak area to the internal standard peak area and comparing this to a calibration curve.

Visualizations

The following diagrams illustrate key workflows and relationships related to methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate.

Synthesis_Workflow PFOA Pentadecafluorooctanoic Acid (PFOA) Reaction Fischer Esterification (Reflux) PFOA->Reaction Methanol Methanol Methanol->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Drying & Solvent Removal Workup->Purification Product Methyl Pentadecafluorooctanoate Purification->Product

Caption: Synthesis workflow for methyl pentadecafluorooctanoate.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Sample Aqueous Sample Spiking Spike with Internal Standard Sample->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Elution Elution & Concentration SPE->Elution LC Liquid Chromatography (Separation) Elution->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: Analytical workflow for the determination of the compound.

Hydrolysis_Relationship MethylEster Methyl Pentadecafluorooctanoate Hydrolysis Hydrolysis MethylEster->Hydrolysis Water Water (H₂O) Water->Hydrolysis AcidBase Acid or Base Catalyst AcidBase->Hydrolysis PFOA Pentadecafluorooctanoic Acid (PFOA) Hydrolysis->PFOA Methanol Methanol Hydrolysis->Methanol

Caption: Logical relationship of the hydrolysis of the compound.

Environmental Fate and Transport

The environmental fate and transport of methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate are influenced by its physicochemical properties. With a low estimated water solubility and a relatively high octanol-water partition coefficient, it is expected to partition to organic matter in soil and sediment.[3] While its volatility is low, it can be subject to atmospheric transport.

A key transformation pathway for this compound in the environment is hydrolysis, which converts it back to pentadecafluorooctanoic acid (PFOA) and methanol. This hydrolysis can be catalyzed by acids or bases. Given that PFOA is a persistent and bioaccumulative environmental contaminant, the degradation of its methyl ester is a significant consideration in its overall environmental impact. The persistence of the perfluorinated chain means that complete mineralization is unlikely under typical environmental conditions.

References

An In-depth Technical Guide to Methyl Perfluorooctanoate: Discovery, History, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl perfluorooctanoate (MePFOA) is the methyl ester of perfluorooctanoic acid (PFOA), a well-studied per- and polyfluoroalkyl substance (PFAS). While the history of PFOA is extensive, the specific discovery of MePFOA is less documented, likely emerging from the broader research into the derivatization of perfluoroalkanoic acids. This guide provides a comprehensive overview of the available technical information on MePFOA, including its synthesis, physicochemical properties, and known biological interactions, with a focus on its relationship with PFOA.

Discovery and History

The specific discovery of this compound is not well-documented in a singular, seminal publication. Its history is intrinsically linked to the development and study of its parent compound, perfluorooctanoic acid (PFOA). PFOA was first synthesized by 3M (then Minnesota Mining and Manufacturing Company) in the mid-20th century and was widely used by companies like DuPont in the production of fluoropolymers such as Teflon.

The synthesis of esters from carboxylic acids is a fundamental and well-established chemical transformation. It is highly probable that MePFOA was first synthesized and characterized during the extensive research into the properties and potential applications of PFOA and other perfluorinated compounds. The incidental formation of MePFOA during the storage of PFOA in methanol (B129727) has been noted in the scientific literature, suggesting that its existence may have been recognized through analytical observations as well as intentional synthesis.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₃F₁₅O₂
Molecular Weight 428.09 g/mol
CAS Number 376-27-2
Density 1.786 g/mL at 25 °C
Boiling Point 159-160 °C
Refractive Index n20/D 1.305
Flash Point 150 °F

Spectroscopic data is crucial for the identification and characterization of MePFOA. The following table summarizes key spectroscopic information.

Spectroscopic DataKey Features
¹H NMR A singlet peak corresponding to the methyl protons (-OCH₃).
¹³C NMR Resonances for the carbonyl carbon, the methyl carbon, and multiple signals for the fluorinated carbons.
¹⁹F NMR Complex multiplets corresponding to the different fluorine environments in the perfluorinated chain.
IR Spectroscopy Strong absorption bands characteristic of a C=O stretch (ester) and C-F bonds.
Mass Spectrometry A molecular ion peak and characteristic fragmentation pattern corresponding to the loss of the methoxy (B1213986) group and fragments of the perfluoroalkyl chain.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for the synthesis of this compound is the Fischer esterification of perfluorooctanoic acid with methanol, catalyzed by a strong acid.

Materials:

  • Perfluorooctanoic acid (PFOA)

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve perfluorooctanoic acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted PFOA.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the excess methanol under reduced pressure.

  • The crude this compound can be purified by distillation to yield the final product.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using the spectroscopic techniques outlined in Section 2. Quantitative analysis is typically performed using GC-MS or liquid chromatography-mass spectrometry (LC-MS).

Biological Interactions and Signaling Pathways

Direct research on the biological effects and signaling pathways of this compound is limited. However, it is widely accepted that the biological activity of many esters is due to their in vivo hydrolysis to the parent carboxylic acid. Therefore, the biological effects of MePFOA are expected to be largely mediated by its conversion to PFOA.

PFOA is a known peroxisome proliferator and primarily exerts its effects through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) .

PPARα Signaling Pathway

PPARα is a nuclear receptor that plays a crucial role in lipid metabolism and homeostasis. Activation of PPARα by ligands like PFOA leads to the transcription of a suite of genes involved in fatty acid uptake and oxidation.

PPARa_Signaling cluster_extracellular Extracellular cluster_nucleus Nucleus MePFOA Methyl Perfluorooctanoate PFOA_ext PFOA MePFOA->PFOA_ext Hydrolysis PFOA_cyt PFOA PFOA_ext->PFOA_cyt Transport PPARa PPARα PFOA_cyt->PPARa Binding PPARa_RXR PPARα-RXR Heterodimer RXR RXR PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE Binds to TargetGenes Target Genes (e.g., Acyl-CoA oxidase) PPRE->TargetGenes Transcription mRNA mRNA TargetGenes->mRNA Proteins Proteins (Fatty Acid Oxidation) mRNA->Proteins CellularEffects Increased Fatty Acid Oxidation

Caption: PPARα signaling pathway activated by PFOA.

Other Potential Signaling Pathways

In addition to PPARα, studies on PFOA suggest potential interactions with other nuclear receptors, such as the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR) . These receptors are involved in the metabolism and detoxification of xenobiotics. The activation of these pathways by PFOA, and by extension potentially MePFOA, could contribute to its observed toxicological effects.

Nuclear_Receptor_Pathways cluster_receptors Nuclear Receptors cluster_effects Downstream Effects PFOA PFOA PPARa PPARα PFOA->PPARa CAR CAR PFOA->CAR PXR PXR PFOA->PXR LipidMetabolism Lipid Metabolism Gene Expression PPARa->LipidMetabolism XenobioticMetabolism Xenobiotic Metabolism Gene Expression CAR->XenobioticMetabolism PXR->XenobioticMetabolism

Caption: PFOA interaction with multiple nuclear receptors.

Conclusion

This compound is a significant derivative of PFOA, primarily studied in the context of analytical chemistry and as a potential precursor to PFOA in biological and environmental systems. While its specific history is not as well-defined as that of its parent acid, its chemical properties and synthesis are well-understood. The biological effects of MePFOA are presumed to be mediated through its hydrolysis to PFOA, which is known to activate the PPARα signaling pathway, a key regulator of lipid metabolism. Further research is needed to elucidate any direct biological activities of MePFOA that are independent of its conversion to PFOA. This guide provides a foundational understanding for researchers and professionals working with this and related perfluorinated compounds.

Environmental Degradation of Methyl Perfluorooctanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl perfluorooctanoate (MePFOA), a derivative of the persistent and well-studied perfluorooctanoic acid (PFOA), is recognized as a precursor compound in the broader landscape of per- and polyfluoroalkyl substance (PFAS) contamination. While not as extensively studied as PFOA, understanding the environmental degradation pathways of MePFOA is crucial for a comprehensive assessment of its environmental fate, transport, and overall contribution to the formation of terminal, highly persistent PFAS compounds. This technical guide provides an in-depth overview of the known and anticipated degradation pathways of MePFOA in the environment, including biotic and abiotic mechanisms. Drawing upon data from analogous perfluoroalkyl esters due to the limited availability of studies on MePFOA, this guide presents detailed experimental protocols, quantitative data summaries, and visual representations of degradation pathways to support further research and risk assessment.

Introduction

Per- and polyfluoroalkyl substances (PFAS) represent a large class of synthetic chemicals characterized by their exceptional stability and widespread use in industrial and consumer products. This stability, however, also contributes to their persistence in the environment, leading to global contamination and concerns about their potential impacts on human health and ecosystems. This compound (MePFOA) is a member of this family and is structurally similar to PFOA, with the carboxylic acid group esterified with a methyl group. In the environment, MePFOA is considered a precursor, as it can be transformed into the more stable and well-known PFOA.[1] The primary degradation pathways for MePFOA are anticipated to be hydrolysis of the ester linkage, followed by the subsequent degradation of the resulting PFOA.

This guide will explore the following key degradation pathways:

  • Abiotic Degradation:

    • Hydrolysis

    • Photodegradation

  • Biotic Degradation:

    • Microbial Transformation

Due to the limited direct research on MePFOA, this guide incorporates data and methodologies from studies on other perfluoroalkyl esters and fluorotelomer compounds as analogs. This approach provides a robust framework for understanding and investigating the environmental fate of MePFOA.

Abiotic Degradation Pathways

Abiotic degradation processes, driven by chemical and physical factors in the environment, play a significant role in the transformation of MePFOA.

Hydrolysis

The most direct abiotic degradation pathway for this compound is the hydrolysis of its ester bond. This reaction involves the cleavage of the ester linkage by water, yielding perfluorooctanoic acid (PFOA) and methanol (B129727). The rate of hydrolysis is influenced by pH and temperature.[2]

Reaction:

CF₃(CF₂)₆COOCH₃ + H₂O → CF₃(CF₂)₆COOH + CH₃OH

This compound + Water → Perfluorooctanoic Acid + Methanol

Table 1: Estimated Hydrolysis Half-lives of Perfluorinated Alkyl Esters (Analogous Compounds)

CompoundpHTemperature (°C)Estimated Half-lifeReference
Perfluorinated Carboxylic Acid Esters (general)Neutral25Varies (days to years)[4]
Trifluoroethyl acetate (B1210297)7.437~7.2 hours[5]

Experimental Protocol: Hydrolysis of a Perfluoroalkyl Ester (Analogous Protocol)

This protocol is adapted from studies on the hydrolysis of other perfluoroalkyl esters and can be modified for MePFOA.

Objective: To determine the hydrolysis rate of a perfluoroalkyl ester under controlled pH and temperature conditions.

Materials:

  • This compound (or analogous ester)

  • Buffered solutions (e.g., phosphate, borate) at various pH values (e.g., 5, 7, 9)

  • High-purity water

  • Constant temperature incubator/water bath

  • Autosampler vials

  • Quenching solution (e.g., strong acid or base to halt the reaction)

  • Internal standards for analytical quantification

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of the perfluoroalkyl ester in a suitable organic solvent (e.g., methanol).

  • Reaction Setup: In separate sealed vials, add a known volume of the buffered solution. Spike each vial with a small volume of the ester stock solution to achieve the desired initial concentration.

  • Incubation: Place the vials in a constant temperature incubator or water bath.

  • Sampling: At predetermined time intervals, withdraw an aliquot from each vial.

  • Quenching: Immediately mix the aliquot with a quenching solution to stop the hydrolysis reaction.

  • Sample Preparation: Add an internal standard to the quenched sample. The sample may require dilution or solid-phase extraction (SPE) depending on the concentration and matrix.

  • Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent ester and the formation of the corresponding perfluorocarboxylic acid.

  • Data Analysis: Plot the concentration of the parent ester versus time and fit the data to an appropriate kinetic model (e.g., pseudo-first-order) to determine the hydrolysis rate constant and half-life.

Photodegradation

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. While the strong carbon-fluorine bond makes the perfluoroalkyl chain of MePFOA resistant to direct photolysis, the ester functional group and the subsequent PFOA product can be susceptible to indirect photodegradation processes. These processes often involve the presence of photosensitizers or the generation of reactive oxygen species (ROS).

The photodegradation of PFOA, the product of MePFOA hydrolysis, has been more extensively studied. It typically proceeds through a series of reactions initiated by photogenerated holes (h⁺) or hydroxyl radicals (•OH), leading to the stepwise removal of CF₂ units and the formation of shorter-chain perfluorocarboxylic acids (PFCAs).[6]

Table 2: Photodegradation of PFOA (Product of MePFOA Hydrolysis) under Various Conditions

Catalyst/SystemLight SourceInitial PFOA Concentration (mg/L)Degradation Efficiency (%)Time (h)Reference
TiO₂UV (254 nm)10~1004[6]
MIL-125-NH₂ (MOF)Hg-lampN/A>98.924[7]
Sb₂O₃/TiO₂UV1081.832[8]

Experimental Protocol: Photocatalytic Degradation of PFOA (Analogous Protocol for MePFOA Degradation Product)

This protocol is based on studies of PFOA photodegradation and can be adapted to investigate the photodegradation of MePFOA or its hydrolysis product.

Objective: To evaluate the photocatalytic degradation of PFOA in the presence of a catalyst and a light source.

Materials:

  • Perfluorooctanoic acid (PFOA)

  • Photocatalyst (e.g., TiO₂, ZnO)

  • Photoreactor equipped with a specific light source (e.g., UV lamp, solar simulator)

  • Stirring plate

  • pH meter

  • High-purity water

  • LC-MS/MS system

Procedure:

  • Catalyst Suspension: Prepare a suspension of the photocatalyst in high-purity water at the desired concentration.

  • Reaction Setup: Add the catalyst suspension to the photoreactor. Spike with a stock solution of PFOA to achieve the target initial concentration. Adjust the pH of the solution as required.

  • Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the PFOA and the catalyst surface.

  • Photoreaction: Turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring and temperature throughout the experiment.

  • Sampling: At regular intervals, collect aliquots from the reactor.

  • Sample Preparation: Immediately filter the samples to remove the catalyst particles. Prepare the samples for analysis, which may include the addition of an internal standard.

  • Analysis: Quantify the concentration of PFOA and identify any degradation products using LC-MS/MS.

  • Data Analysis: Calculate the degradation efficiency over time and determine the reaction kinetics.

Biotic Degradation Pathway

Microbial transformation is a key process in the environmental fate of many organic pollutants. While perfluorinated compounds are generally resistant to biodegradation, polyfluorinated substances like MePFOA, which contain a non-fluorinated methyl ester group, can be more susceptible to microbial attack.[9]

The primary biotic degradation pathway for MePFOA is expected to be the enzymatic hydrolysis of the ester bond by microbial esterases, leading to the formation of PFOA and methanol. The resulting PFOA is significantly more resistant to further microbial degradation, though some studies have reported slow biotransformation under specific conditions.[10][11]

Table 3: Microbial Transformation of Fluorotelomer and Perfluoroalkyl Compounds (Analogous Compounds)

CompoundMicrobial SystemConditionsTransformation ProductsReference
6:2 Fluorotelomer Thioether Amido SulfonateAFFF-amended microcosmsAerobic6:2 Fluorotelomer Sulfonate, PFCAs[12]
8:2 Fluorotelomer Alcohol (FTOH)Pseudomonas speciesAerobic, cometabolicShorter-chain metabolites[10]
6:2 Fluorotelomer Thioether Amido SulfonateSulfate-reducing microcosmsAnaerobic6:2 Fluorotelomer Thioether Propionate[6]

Experimental Protocol: Aerobic Biodegradation of a Perfluoroalkyl Ester (Analogous Protocol)

This protocol is adapted from studies on the biodegradation of fluorotelomer compounds and can be modified for MePFOA.

Objective: To assess the aerobic biodegradation of a perfluoroalkyl ester by a microbial consortium.

Materials:

  • This compound (or analogous ester)

  • Activated sludge or soil inoculum

  • Mineral salts medium

  • Primary substrate (e.g., sodium acetate, if co-metabolism is being studied)

  • Shake flasks

  • Incubator shaker

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Microcosm Setup: In sterile shake flasks, add the mineral salts medium and the microbial inoculum (e.g., activated sludge or a soil slurry).

  • Spiking: Spike the microcosms with the perfluoroalkyl ester to the desired initial concentration. Include control flasks (e.g., sterile controls, no-substrate controls).

  • Incubation: Incubate the flasks on a shaker at a constant temperature and in the dark to prevent photodegradation.

  • Sampling: Periodically, sacrifice replicate flasks from each treatment group.

  • Sample Processing: Separate the solid and aqueous phases by centrifugation.

  • Extraction: Extract the parent compound and any transformation products from both the aqueous and solid phases. This may involve liquid-liquid extraction for the aqueous phase and solvent extraction for the solid phase, often followed by SPE for cleanup and concentration.

  • Analysis: Analyze the extracts using LC-MS/MS to quantify the parent compound and identify and quantify any transformation products.

  • Data Analysis: Determine the extent and rate of biodegradation, and propose a transformation pathway based on the identified products.

Signaling Pathways and Logical Relationships

The environmental degradation of MePFOA can be conceptualized as a multi-step process. The initial and most significant transformation is the hydrolysis of the ester group, which can occur both abiotically and biotically. This initial step is critical as it transforms a less polar, potentially more mobile compound into the more persistent and well-studied PFOA. The subsequent degradation of PFOA is significantly slower and follows different, more complex pathways.

MePFOA_Degradation_Workflow MePFOA This compound (MePFOA) Hydrolysis Hydrolysis (Abiotic/Biotic) MePFOA->Hydrolysis PFOA Perfluorooctanoic Acid (PFOA) Hydrolysis->PFOA Abiotic_Deg Abiotic Degradation (e.g., Photodegradation) PFOA->Abiotic_Deg Biotic_Deg Biotic Degradation (Slow) PFOA->Biotic_Deg Short_Chain_PFCAs Shorter-Chain PFCAs Abiotic_Deg->Short_Chain_PFCAs Biotic_Deg->Short_Chain_PFCAs Mineralization Mineralization (CO2, F-) Short_Chain_PFCAs->Mineralization

Conceptual workflow of MePFOA degradation.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_data Data Interpretation Microcosm Prepare Microcosms (Water/Soil) Spike Spike with MePFOA Microcosm->Spike Incubate Incubate under Controlled Conditions Spike->Incubate Sampling Periodic Sampling Incubate->Sampling Extraction Extraction & Cleanup (LLE/SPE) Sampling->Extraction Quantification LC-MS/MS Quantification Extraction->Quantification Kinetics Determine Degradation Kinetics Quantification->Kinetics Products Identify Transformation Products Kinetics->Products Pathway Elucidate Degradation Pathway Products->Pathway

General experimental workflow for studying MePFOA degradation.

Analytical Methodologies

The accurate quantification of MePFOA and its degradation products is essential for studying its environmental fate. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive technique for the analysis of PFAS.

Sample Preparation:

  • Water Samples: Direct injection may be possible for high concentrations. For trace analysis, solid-phase extraction (SPE) is typically used for sample cleanup and pre-concentration.

  • Soil/Sediment Samples: Extraction with an organic solvent (e.g., methanol, acetonitrile) is necessary, often followed by SPE cleanup.

LC-MS/MS Parameters (General):

  • Chromatographic Column: A C18 or other suitable reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like ammonium (B1175870) acetate or acetic acid, is used for separation.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed.

  • Mass Spectrometry: Multiple reaction monitoring (MRM) is used for selective and sensitive quantification of the target analytes.

Table 4: Example MRM Transitions for MePFOA and PFOA

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (MePFOA)427383 (loss of COOCH₃)
Perfluorooctanoic Acid (PFOA)413369 (loss of CO₂)

Note: These are predicted transitions and should be optimized experimentally.

Conclusion and Future Research Directions

This compound is an environmentally relevant precursor to the persistent organic pollutant PFOA. Its primary degradation pathway is the hydrolysis of the ester bond, which can be mediated by both abiotic and biotic processes. The resulting PFOA is significantly more resistant to further degradation.

There is a clear need for further research specifically focused on the environmental fate of MePFOA. Key research gaps include:

  • Quantitative Degradation Rates: Experimental determination of the hydrolysis, photodegradation, and biodegradation rates of MePFOA under various environmentally relevant conditions.

  • Identification of Microbial Species: Isolation and characterization of microbial species and enzymes capable of hydrolyzing MePFOA.

  • Field Studies: Monitoring for the presence of MePFOA and its transformation products in environmental samples to validate laboratory findings.

A more comprehensive understanding of the degradation pathways of MePFOA will contribute to more accurate environmental risk assessments and the development of effective remediation strategies for PFAS-contaminated sites.

References

The Biological Activity of Methyl Perfluorooctanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the biological activity of Methyl Perfluorooctanoate (MePFOA) is limited. This guide synthesizes the extensive data available for its primary metabolite and structural analog, Perfluorooctanoic Acid (PFOA), to provide a comprehensive overview of the expected biological effects of MePFOA. It is widely anticipated that MePFOA is hydrolyzed in vivo to PFOA, and therefore, the biological activities described herein are predominantly those of PFOA.

Introduction

This compound (MePFOA) is the methyl ester of perfluorooctanoic acid (PFOA), a well-studied and environmentally persistent per- and polyfluoroalkyl substance (PFAS). Due to the high stability of the perfluorinated carbon chain, the biological activity and toxicity of these compounds are of significant interest. In biological systems, it is presumed that MePFOA undergoes hydrolysis to yield PFOA. This conversion is a critical consideration, as the biological effects of MePFOA are likely mediated by the resulting PFOA. This guide provides an in-depth overview of the known biological activities of PFOA as a proxy for understanding the potential effects of MePFOA.

Core Mechanism of Action: Nuclear Receptor Activation

A primary mechanism through which PFOA exerts its biological effects is through the activation of nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] PFOA also interacts with other nuclear receptors, such as the Constitutive Androstane Receptor (CAR).[3] This activation leads to widespread changes in gene expression, affecting lipid metabolism, cellular proliferation, and inflammation.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

PFOA is a potent activator of PPARα in rodents, and to a lesser extent, in humans.[4][5] Activation of PPARα by PFOA leads to the transcription of genes involved in fatty acid oxidation, resulting in effects like hepatomegaly (liver enlargement) and alterations in lipid profiles.[6][7]

PPAR_Activation_Pathway MePFOA This compound (MePFOA) Hydrolysis Hydrolysis (in vivo) MePFOA->Hydrolysis PFOA Perfluorooctanoic Acid (PFOA) Hydrolysis->PFOA PPARa PPARα PFOA->PPARa binds & activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Biological_Effects Biological Effects (e.g., altered lipid metabolism) Gene_Expression->Biological_Effects

Figure 1: MePFOA Hydrolysis and Subsequent PPARα Activation by PFOA.

Quantitative Toxicological Data

The toxicity of perfluorinated carboxylic acids is generally correlated with the length of their carbon chain, with longer chains like PFOA exhibiting greater toxicity.[1] The following tables summarize key quantitative data for PFOA, which serves as a benchmark for the expected toxicity of MePFOA following its in vivo hydrolysis.

Table 1: In Vitro Cytotoxicity of PFOA
Cell LineAssayEndpointConcentration (µM)Reference
Human Hepatocarcinoma (HepG2)MTTIC50 (48h)~400[8]
Human Colon Carcinoma (HCT116)Not SpecifiedEC50937[9]
Human Microglia (HMC-3)Not SpecifiedEC501.34 - 2.73[10]
Human Primary HepatocytesMicroarrayAltered Gene ExpressionSubcytotoxic concentrations[11]
Human CytotrophoblastsNot SpecifiedReduced Viability (24h)Concentration-dependent[10]
Table 2: In Vivo Toxicity of PFOA
SpeciesEndpointNOAEL (mg/kg/day)LOAEL (mg/kg/day)Reference
Rat (Male)Liver Weight Increase-1[3]
Mouse (Male)Liver Weight Increase-0.7 (approx.)[5]
RatDevelopmental Toxicity<55[9]

NOAEL: No-Observed-Adverse-Effect-Level LOAEL: Lowest-Observed-Adverse-Effect-Level

Key Biological Effects

Hepatotoxicity

The liver is a primary target organ for PFOA toxicity.[12] Observed effects include liver enlargement, hepatocellular hypertrophy, and alterations in lipid metabolism.[3][6] These effects are largely attributed to the activation of PPARα.[6]

Developmental and Reproductive Toxicity

Exposure to PFOA has been associated with developmental effects, including reduced fetal growth. Effects on the reproductive system have also been noted.

Immunotoxicity

PFOA has been shown to have immunotoxic effects, including decreased spleen and thymus weights and altered immune cell populations in animal studies.[8]

Carcinogenicity

PFOA is classified as a Group 1 carcinogen (carcinogenic to humans) by the International Agency for Research on Cancer (IARC).

Experimental Protocols

The following are generalized protocols for key experiments used to assess the biological activity of PFAS like PFOA. These methods are directly applicable to the study of MePFOA, which would be expected to hydrolyze to PFOA in aqueous biological media or be metabolized to PFOA in vivo.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Exposure: Treat cells with various concentrations of the test compound (e.g., MePFOA or PFOA) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Test Compound (e.g., MePFOA/PFOA) B->C D Incubate for Desired Period C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Add Solubilizing Agent F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability (% of Control) H->I

Figure 2: General Workflow for an MTT Cell Viability Assay.

PPARα Activation Assay (Luciferase Reporter Gene Assay)

This assay quantifies the ability of a compound to activate the PPARα receptor.

  • Cell Transfection: Co-transfect a suitable cell line (e.g., COS-1 or HepG2) with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE.

  • Compound Exposure: After 24 hours, expose the transfected cells to various concentrations of the test compound, a positive control (e.g., a known PPARα agonist like WY-14643), and a vehicle control for 24 hours.

  • Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase.

  • Luminometry: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control for transfection efficiency (e.g., β-galactosidase activity or total protein concentration) and express the results as fold induction over the vehicle control.

Signaling Pathways

PFOA has been shown to modulate several signaling pathways beyond direct nuclear receptor activation. These include pathways related to oxidative stress, apoptosis, and cell cycle regulation.[11]

PFOA_Signaling_Pathways cluster_receptors Nuclear Receptors cluster_cellular Cellular Stress & Signaling cluster_outcomes Biological Outcomes PFOA PFOA PPARa PPARα PFOA->PPARa CAR CAR PFOA->CAR Oxidative_Stress Oxidative Stress PFOA->Oxidative_Stress Apoptosis_Pathways Apoptosis Pathways PFOA->Apoptosis_Pathways Lipid_Metabolism Altered Lipid Metabolism PPARa->Lipid_Metabolism Gene_Expression Altered Gene Expression PPARa->Gene_Expression Hepatotoxicity Hepatotoxicity CAR->Hepatotoxicity CAR->Gene_Expression Oxidative_Stress->Hepatotoxicity Cell_Cycle_Regulation Cell Cycle Regulation Apoptosis_Pathways->Cell_Cycle_Regulation Cell_Viability Decreased Cell Viability Apoptosis_Pathways->Cell_Viability

Figure 3: Overview of Signaling Pathways Modulated by PFOA.

Conclusion

The biological activity of this compound is intrinsically linked to its hydrolysis product, PFOA. The available evidence strongly suggests that MePFOA will exhibit a toxicological profile similar to that of PFOA, driven primarily by the activation of nuclear receptors such as PPARα and CAR. This leads to a range of biological effects, with hepatotoxicity being a key concern. The quantitative data and experimental protocols provided in this guide, while largely based on PFOA, offer a robust framework for researchers, scientists, and drug development professionals to understand and investigate the potential biological impact of MePFOA. Further research is warranted to directly assess the biological activity of MePFOA and to fully characterize its metabolic fate and toxicokinetics.

References

Methodological & Application

Application Note: Characterization of Methyl Perfluorooctanoate using 19F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl perfluorooctanoate is a per- and polyfluoroalkyl substance (PFAS) of interest in various fields, including environmental science and materials research. Due to the unique properties of the fluorine-19 nucleus, such as its 100% natural abundance and high gyromagnetic ratio, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and sensitive technique for the structural elucidation and quantification of fluorinated compounds.[1][2] This application note provides a detailed protocol for the characterization of this compound using 19F NMR spectroscopy.

Structural Information and Expected 19F NMR Spectrum

The structure of this compound, CF3(CF2)6COOCH3, contains seven distinct fluorine environments. Each of these environments will give rise to a unique signal in the 19F NMR spectrum. The chemical shifts are influenced by the electronic environment of each fluorine nucleus. The CF3 group at the terminus of the alkyl chain is expected to have a chemical shift around -81 ppm, while the CF2 groups will resonate at different frequencies depending on their proximity to the electron-withdrawing ester group. The CF2 group alpha to the carbonyl (CF2-COO) is the most deshielded and will appear furthest downfield.

Due to the lack of a readily available public spectrum with detailed assignments for this compound, the expected chemical shifts presented here are based on known values for perfluorooctanoic acid (PFOA) and general ranges for perfluorinated alkyl chains. The ester group's electronic effect is anticipated to be similar to that of a carboxylic acid.

Diagram of this compound Structure and Fluorine Environments

G This compound Structure cluster_0 CF3 CF3(ω) CF2_6 —CF2(6)— CF3->CF2_6 CF2_5 —CF2(5)— CF2_6->CF2_5 CF2_4 —CF2(4)— CF2_5->CF2_4 CF2_3 —CF2(3)— CF2_4->CF2_3 CF2_2 —CF2(2)— CF2_3->CF2_2 CF2_alpha —CF2(α)— CF2_2->CF2_alpha COO COO— CF2_alpha->COO CH3 CH3 COO->CH3 G 19F NMR Experimental Workflow cluster_workflow SamplePrep Sample Preparation (Dissolve in Deuterated Solvent + Internal Standard) NMR_Acquisition NMR Data Acquisition (Set Instrument Parameters) SamplePrep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Analysis Spectral Analysis (Referencing, Integration, Quantification) Data_Processing->Analysis

References

Application Notes and Protocols for Studying Fluorocarbon-Hydrocarbon Solubility Using Methyl Perfluorooctanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl perfluorooctanoate is a fluorinated organic compound utilized in the investigation of mutual solubility curves in fluorocarbon-hydrocarbon systems.[1][2][3] The study of the mutual solubility of fluorocarbons and hydrocarbons is of significant interest in various fields, including materials science and chemical engineering. In the realm of drug development, understanding these interactions is crucial for the formulation of stable emulsions and nanoemulsions, which are increasingly investigated as advanced drug delivery systems.[4][5][6][7][8][9] Perfluorocarbons, known for their unique properties such as high gas-dissolving capacity and biological inertness, are explored as vehicles for pulmonary drug delivery and as components of theranostic nanoemulsions.[1][4][6] The limited miscibility of fluorocarbons with hydrocarbons necessitates a thorough understanding of their phase behavior to formulate effective and stable drug carrier systems.

Data Presentation: Illustrative Mutual Solubility of this compound and Dodecane (B42187)

The following tables summarize the illustrative quantitative data for the mutual solubility of this compound and dodecane at various temperatures. This data is representative of a system exhibiting an Upper Critical Solution Temperature (UCST), the critical temperature above which the two components are completely miscible in all proportions.

Table 1: Solubility of Dodecane in this compound at Different Temperatures (Illustrative Data)

Temperature (°C)Mole Fraction of Dodecane (χ_dodecane)
25.00.15
30.00.20
35.00.28
40.00.40
42.00.50

Table 2: Solubility of this compound in Dodecane at Different Temperatures (Illustrative Data)

Temperature (°C)Mole Fraction of this compound (χ_mpfo)
25.00.12
30.00.18
35.00.25
40.00.38
42.00.50

Experimental Protocols

Protocol 1: Determination of the Mutual Solubility Curve and Upper Critical Solution Temperature (UCST) by Cloud Point Titration

This protocol describes the determination of the liquid-liquid phase boundary for the this compound-dodecane system by observing the cloud point, which is the temperature at which a clear, single-phase solution becomes turbid upon cooling due to phase separation.

Materials:

  • This compound (≥98% purity)

  • Dodecane (≥99% purity)

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating water bath with temperature control (±0.1 °C)

  • Calibrated digital thermometer (±0.01 °C)

  • Analytical balance (±0.0001 g)

  • Glass syringes or burettes for precise liquid addition

  • Light source and detector (or visual observation against a dark background)

Methodology:

  • Preparation of a Mixture of Known Composition:

    • Accurately weigh a specific amount of this compound into the jacketed glass vessel.

    • Using a syringe or burette, add a known mass of dodecane to the vessel.

    • Seal the vessel to prevent evaporation.

  • Heating to a Single-Phase Region:

    • Begin stirring the mixture at a constant rate.

    • Circulate water from the water bath through the jacket of the vessel, gradually increasing the temperature until the mixture becomes a clear, homogeneous solution. This temperature should be above the anticipated cloud point.

  • Cooling to Determine the Cloud Point:

    • Slowly cool the solution by decreasing the temperature of the circulating water bath at a controlled rate (e.g., 0.5 °C/minute).

    • Continuously monitor the solution for the first sign of turbidity (cloudiness). The temperature at which turbidity appears is the cloud point.

  • Data Collection for the Solubility Curve:

    • Repeat steps 1-3 for a series of mixtures with varying mole fractions of this compound and dodecane.

    • Record the cloud point temperature for each composition.

  • Determination of the Upper Critical Solution Temperature (UCST):

    • Plot the cloud point temperatures (y-axis) against the mole fraction of one component (x-axis).

    • The resulting curve is the mutual solubility curve (binodal curve).

    • The maximum temperature on this curve corresponds to the Upper Critical Solution Temperature (UCST).

Mandatory Visualization

Experimental_Workflow cluster_prep Mixture Preparation cluster_measurement Cloud Point Determination cluster_analysis Data Analysis prep1 Weigh this compound prep2 Add Known Mass of Dodecane prep1->prep2 prep3 Seal Vessel prep2->prep3 heat Heat to Homogeneous Solution prep3->heat cool Cool at Controlled Rate heat->cool observe Observe Cloud Point (Turbidity) cool->observe record Record Temperature observe->record repeat_exp Repeat for Different Compositions record->repeat_exp plot_data Plot Temperature vs. Composition repeat_exp->plot_data det_ucst Determine UCST plot_data->det_ucst

Caption: Experimental workflow for determining the mutual solubility curve.

Phase_Diagram xaxis yaxis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 UCST p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p9 p8->p9 l1 One Phase (Miscible) l2 Two Phases (Immiscible)

Caption: Phase diagram of a binary mixture with a UCST.

References

Protocol for synthesis of N-(5-hydroxypent-1-yl)perfluorooctaneamide using Methyl perfluorooctanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of N-(5-hydroxypent-1-yl)perfluorooctaneamide, a fluorinated amide with potential applications in materials science and drug development. The synthesis involves the amidation of methyl perfluorooctanoate with 5-amino-1-pentanol (B144490). This protocol is intended for researchers and scientists in the fields of chemistry and drug development. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Introduction

N-(5-hydroxypent-1-yl)perfluorooctaneamide is a specialized chemical compound characterized by a long perfluorinated carbon chain linked to a hydrophilic hydroxyalkyl group via an amide bond. This amphiphilic nature makes it a candidate for applications in surfactants, surface coatings, and as a building block in the synthesis of more complex molecules. The direct amidation of a perfluorinated ester, this compound, with an amino alcohol, 5-amino-1-pentanol, represents a straightforward and efficient route to this compound.

Reaction Scheme

This compound + 5-Amino-1-pentanol → N-(5-hydroxypent-1-yl)perfluorooctaneamide + Methanol

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier
This compoundC9H3F15O2428.09376-27-2Sigma-Aldrich
5-Amino-1-pentanolC5H13NO103.162508-29-4Sigma-Aldrich
Toluene, anhydrousC7H892.14108-88-3Sigma-Aldrich
Sodium methoxide (B1231860)CH3ONa54.02124-41-4Sigma-Aldrich
Diethyl ether, anhydrousC4H10O74.1260-29-7Sigma-Aldrich
Hexane, anhydrousC6H1486.18110-54-3Sigma-Aldrich
Magnesium sulfate, anhydrousMgSO4120.377487-88-9Sigma-Aldrich

Equipment

  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • Beakers

  • Graduated cylinders

  • Schlenk line or nitrogen/argon inlet

  • NMR tubes

  • IR spectrometer

  • Mass spectrometer

Experimental Protocol

1. Reaction Setup:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the this compound in anhydrous toluene.

  • Add 5-amino-1-pentanol (1.1 eq) to the solution.

  • Carefully add a catalytic amount of sodium methoxide (0.1 eq) to the reaction mixture.

  • The flask is then placed under an inert atmosphere (nitrogen or argon).

2. Reaction Execution:

  • The reaction mixture is heated to reflux (approximately 110 °C) with vigorous stirring.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • The reaction is typically allowed to proceed for 12-24 hours or until the starting material is consumed.

3. Work-up and Purification:

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is redissolved in diethyl ether and transferred to a separatory funnel.

  • The organic layer is washed sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient or by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane).

Characterization

The structure and purity of the synthesized N-(5-hydroxypent-1-yl)perfluorooctaneamide should be confirmed by the following analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the pentyl chain protons and the amide N-H proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon atoms of the pentyl chain, the amide carbonyl, and the perfluorinated chain.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): To characterize the perfluorooctyl chain.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic vibrational frequencies of the N-H, O-H, C=O (amide), and C-F bonds.

  • MS (Mass Spectrometry): To determine the molecular weight of the product and confirm its identity.

Safety Precautions

  • This compound is a hazardous substance. Handle with extreme care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 5-Amino-1-pentanol is corrosive and can cause skin and eye irritation. Handle with care and appropriate PPE.

  • Sodium methoxide is a corrosive and flammable solid. Handle in an inert atmosphere and away from sources of ignition.

  • Toluene is a flammable and toxic solvent. Use in a well-ventilated fume hood.

  • All waste materials should be disposed of according to institutional and local environmental regulations.

Workflow Diagram

Synthesis_Workflow reagents Reagents: - this compound - 5-Amino-1-pentanol - Toluene - Sodium methoxide setup Reaction Setup (Inert Atmosphere) reagents->setup reflux Reflux (110°C, 12-24h) setup->reflux workup Work-up - Solvent removal - Extraction - Washing reflux->workup purification Purification - Column Chromatography or - Recrystallization workup->purification product N-(5-hydroxypent-1-yl)perfluorooctaneamide purification->product characterization Characterization - NMR (¹H, ¹³C, ¹⁹F) - FT-IR - MS product->characterization

Caption: Workflow for the synthesis of N-(5-hydroxypent-1-yl)perfluorooctaneamide.

Application of Methyl Perfluorooctanoate in Step and Flash Imprint Lithography (S-FIL)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Step and Flash Imprint Lithography (S-FIL) is a high-resolution nanopatterning technique that relies on the precise replication of a template into a photocurable resist. A critical challenge in S-FIL is ensuring clean and consistent separation of the template from the cured resist to minimize defects and prolong template lifetime. The inclusion of fluorinated surfactants, such as methyl perfluorooctanoate, in the imprint resist formulation has been shown to significantly reduce defects in printed patterns.[1] These additives function by migrating to the interface between the template and the resist, effectively lowering the surface energy and reducing the work of adhesion, thereby facilitating a cleaner release. This document provides detailed application notes and protocols for the use of this compound as a non-reactive surfactant additive in S-FIL processes.

Principle of Operation

The efficacy of this compound in S-FIL stems from its amphiphilic nature, possessing a fluorinated tail that is both hydrophobic and lipophobic, and a methyl ester head group. During the S-FIL process, the low surface energy of the fluorinated template drives the this compound molecules to the template-resist interface. This spontaneous segregation forms a low-energy surface layer that prevents strong adhesion between the cured polymer and the template, resulting in a significant reduction in separation forces and associated defects. The use of such surfactants is a key strategy to enhance process yield and reliability in high-volume manufacturing settings.

Key Performance Parameters

The effectiveness of a release agent in S-FIL can be quantified by several key parameters. The following table provides representative values for a resist formulation with and without the addition of a fluorinated surfactant.

ParameterWithout SurfactantWith this compound (Representative Values)
Static Contact Angle (Water on Cured Resist) 70° - 80°95° - 110°
Surface Tension of Resist Formulation 30 - 35 mN/m18 - 22 mN/m
Template Release Force High / VariableLow / Consistent
Defect Density (per cm²) > 10< 1

Note: The values presented for the formulation with this compound are representative and intended for illustrative purposes. Actual values will depend on the specific resist composition, surfactant concentration, and process conditions.

Experimental Protocols

This section details the protocols for preparing and utilizing a photocurable resist containing this compound for an S-FIL process.

Materials and Equipment
  • Photocurable Resist: A low-viscosity, UV-curable acrylate (B77674) or vinyl ether-based resist.

  • This compound: (CAS No. 376-27-2)

  • Substrate: Silicon wafer with an appropriate adhesion layer.

  • Template: Fused silica (B1680970) template with desired nanopatterns, treated with a fluorinated self-assembled monolayer (F-SAM).

  • S-FIL Tool: Step and Flash Imprint Lithography system with UV exposure capability.

  • Spin Coater: For substrate preparation.

  • Hotplate: For baking processes.

  • Solvents: Isopropanol, acetone (B3395972) for cleaning.

  • Nitrogen Gun: For drying.

Preparation of Resist Formulation
  • In a clean, amber-colored container, dispense the desired volume of the photocurable resist.

  • Add this compound to the resist at a concentration range of 0.1% to 2.0% by weight. The optimal concentration should be determined empirically for the specific resist system.

  • Thoroughly mix the solution using a magnetic stirrer or a vortex mixer for at least 2 hours in a dark environment to ensure homogeneity.

  • Allow the mixture to degas for at least 30 minutes before use to eliminate any entrapped air bubbles.

S-FIL Process Workflow
  • Substrate Preparation:

    • Clean the silicon substrate with acetone and isopropanol, followed by drying with a nitrogen gun.

    • Apply an adhesion layer (e.g., a spin-on organic transfer layer) and bake according to the manufacturer's specifications.

  • Resist Dispensing:

    • Place the prepared substrate onto the S-FIL chuck.

    • Dispense a small, precise droplet of the this compound-containing resist onto the center of the area to be imprinted.

  • Imprinting:

    • Align the F-SAM coated template with the substrate.

    • Lower the template to make contact with the resist droplet. The low viscosity of the resist will allow it to fill the template features via capillary action.

    • Apply a low, controlled pressure to ensure complete filling and to define the residual layer thickness.

  • UV Curing:

    • Expose the resist to UV light through the transparent template. The exposure dose will depend on the photoinitiator in the resist.

  • Template Separation:

    • After curing, separate the template from the substrate. The presence of this compound at the interface will facilitate a low-force release.

  • Post-Imprint Processing:

    • Perform a breakthrough etch to remove the residual layer, followed by pattern transfer into the underlying substrate using appropriate etching techniques.

Visualizations

Mechanism of Action

G cluster_0 S-FIL Interface cluster_1 Result Template Template (F-SAM Coated) Resist Photocurable Resist Bulk Interface Template-Resist Interface ReducedAdhesion Formation of a Low-Energy Surface Layer - Reduces Adhesion - Facilitates Clean Release Interface->ReducedAdhesion Forms Surfactant This compound Surfactant->Interface Migrates to Interface (Driven by low surface energy)

Mechanism of this compound in S-FIL.
Experimental Workflow

G start Start prep_resist Prepare Resist with This compound start->prep_resist prep_substrate Prepare Substrate with Adhesion Layer start->prep_substrate dispense Dispense Resist Droplet on Substrate prep_resist->dispense prep_substrate->dispense imprint Align and Imprint with F-SAM Coated Template dispense->imprint cure UV Cure Resist imprint->cure separate Separate Template (Low-Force Release) cure->separate etch Breakthrough Etch and Pattern Transfer separate->etch end End etch->end

S-FIL Experimental Workflow with Fluorinated Surfactant.

References

Application Notes and Protocols for the Analysis of Methyl Perfluorooctanoate (MeFOA) in Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl perfluorooctanoate (MeFOA) is a neutral per- and polyfluoroalkyl substance (PFAS) derived from the esterification of perfluorooctanoic acid (PFOA). As a member of the broader PFAS class, often termed "forever chemicals," MeFOA's presence in water sources is of growing concern due to its persistence and potential for bioaccumulation. Unlike its acidic counterparts (e.g., PFOA, PFOS), MeFOA is a neutral compound, which necessitates specific considerations during sample preparation to ensure accurate and reliable quantification.

This document provides detailed protocols for two primary sample preparation techniques for MeFOA analysis in water: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These methods are designed to isolate and concentrate MeFOA from various aqueous matrices, such as groundwater, surface water, and drinking water, prior to analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Proper sample preparation is a critical step for achieving the low detection limits required for environmental monitoring.[1][2]

General Considerations for PFAS Analysis

To prevent contamination, extreme care must be taken during sample collection, storage, and preparation.

  • Sampling Containers: Use high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) containers. Avoid glass containers due to potential adsorption of PFAS to surfaces and do not use any materials containing polytetrafluoroethylene (PTFE).[3]

  • Field Blanks: Collect field blanks using PFAS-free reagent water to monitor for potential contamination during the sampling process.

  • Personal Protective Equipment: Wear nitrile gloves. Avoid waterproof clothing or personal care products that may contain PFAS.

Sample Preparation Method 1: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and widely used technique for the extraction and concentration of PFAS from water.[1][2][4][5] For the neutral MeFOA molecule, a reversed-phase retention mechanism is most effective. A polymeric reversed-phase sorbent is recommended for its high capacity and stability across a range of pH values.

Experimental Protocol: SPE

Objective: To extract and concentrate MeFOA from a water sample using a polymeric reversed-phase SPE cartridge.

Materials:

  • SPE Cartridges: Polymeric reversed-phase (e.g., Polystyrene-divinylbenzene), 500 mg, 6 mL

  • SPE Vacuum Manifold

  • Methanol (B129727) (LC-MS grade)

  • Reagent Water (PFAS-free)

  • Nitrogen Evaporation System

  • Polypropylene collection tubes (15 mL)

Procedure:

  • Cartridge Conditioning:

    • Pass 10 mL of methanol through the SPE cartridge.

    • Pass 10 mL of reagent water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load up to 500 mL of the water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any remaining polar interferences.

  • Cartridge Drying:

    • Dry the cartridge thoroughly by drawing a vacuum or using nitrogen gas for 15-20 minutes until no residual water is present.[1]

  • Elution:

    • Place a clean polypropylene collection tube under the cartridge.

    • Elute the retained MeFOA from the cartridge by passing 10 mL of methanol through the sorbent.

  • Concentration:

    • Evaporate the methanol eluate to a final volume of 0.5-1.0 mL using a gentle stream of nitrogen in a water bath set to 40-50°C.[1]

    • Add any internal standards if not added previously.

    • The sample is now ready for LC-MS/MS analysis.

Workflow Diagram: Solid-Phase Extraction (SPE)

SPE_Workflow cluster_prep SPE Protocol Condition 1. Cartridge Conditioning (Methanol & Reagent Water) Load 2. Sample Loading (500 mL Water Sample) Condition->Load Ready for sample Wash 3. Cartridge Washing (Reagent Water) Load->Wash Sample loaded Dry 4. Cartridge Drying (Nitrogen or Vacuum) Wash->Dry Interferences removed Elute 5. Analyte Elution (Methanol) Dry->Elute Sorbent dried Concentrate 6. Eluate Concentration (Nitrogen Evaporation) Elute->Concentrate MeFOA eluted Analysis LC-MS/MS Analysis Concentrate->Analysis Final Volume: 1 mL

Caption: Solid-Phase Extraction (SPE) workflow for MeFOA analysis.

Sample Preparation Method 2: Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a classic sample preparation technique that separates compounds based on their relative solubilities in two different immiscible liquids. For the neutral and relatively nonpolar MeFOA, LLE using a suitable organic solvent can be an effective, albeit more labor-intensive, alternative to SPE.

Experimental Protocol: LLE

Objective: To extract MeFOA from a water sample using an organic solvent.

Materials:

  • Separatory Funnel (1 L), with a PTFE stopcock (ensure it is rinsed thoroughly with solvent to remove any potential PFAS contamination)

  • Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) (LC-MS grade)

  • Sodium Sulfate (B86663) (anhydrous)

  • Nitrogen Evaporation System or Rotary Evaporator

  • Polypropylene or amber glass vials

Procedure:

  • Sample Preparation:

    • Measure 500 mL of the water sample and pour it into a 1 L separatory funnel.

    • Spike with internal standards if applicable.

  • First Extraction:

    • Add 60 mL of MTBE to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate for at least 10 minutes.

    • Drain the lower aqueous layer back into the original sample container and collect the upper organic layer in a clean flask.

  • Second Extraction:

    • Pour the aqueous sample back into the separatory funnel.

    • Add a fresh 60 mL aliquot of MTBE and repeat the extraction process.

    • Combine the second organic extract with the first.

  • Drying the Extract:

    • Pass the combined organic extracts through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration:

    • Concentrate the dried extract to a final volume of 0.5-1.0 mL using a nitrogen evaporator or rotary evaporator.

    • Transfer the concentrated extract to a vial for analysis.

    • The sample is now ready for LC-MS/MS analysis.

Workflow Diagram: Liquid-Liquid Extraction (LLE)

LLE_Workflow cluster_lle LLE Protocol Start Start: 500 mL Water Sample in Separatory Funnel AddSolvent1 Add 60 mL MTBE Start->AddSolvent1 Extract1 Shake & Separate Layers AddSolvent1->Extract1 CollectOrganic1 Collect Organic Layer Extract1->CollectOrganic1 AddSolvent2 Return Aqueous & Add 60 mL MTBE Extract1->AddSolvent2 Aqueous Layer CollectOrganic2 Combine Organic Layers Extract2 Shake & Separate Layers AddSolvent2->Extract2 Extract2->CollectOrganic2 Dry Dry with Sodium Sulfate CollectOrganic2->Dry Concentrate Concentrate Extract Dry->Concentrate Analysis LC-MS/MS Analysis Concentrate->Analysis Final Volume: 1 mL

Caption: Liquid-Liquid Extraction (LLE) workflow for MeFOA analysis.

Analytical Finish: LC-MS/MS

Following sample preparation, extracts are analyzed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This technique provides the high sensitivity and specificity required for detecting PFAS at trace levels (ng/L).[6]

  • Chromatography: Reversed-phase chromatography (e.g., C18 column) is typically used.

  • Ionization: As MeFOA is a neutral molecule, Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) with the formation of adducts (e.g., ammonium (B1175870) adduct [M+NH₄]⁺) may be required for sensitive detection.

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, providing high selectivity by monitoring specific precursor-to-product ion transitions for MeFOA.

Method Performance Data

The following table summarizes representative performance data for the analysis of PFAS in water using SPE and LLE followed by LC-MS/MS. Note that these values are typical for a broad range of PFAS and are not specific to MeFOA. Method validation is required to determine the precise performance for MeFOA.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Reference
Typical Recovery 80 - 115%75 - 110%[6]
Limit of Detection (LOD) 0.5 - 5.0 ng/L1.0 - 10.0 ng/L[6][7]
Limit of Quantification (LOQ) 1.0 - 15.0 ng/L2.0 - 25.0 ng/L[7][8]
Relative Standard Deviation (RSD) < 15%< 20%[7]

Table 1: Representative performance characteristics for PFAS analysis in water. Actual performance for MeFOA must be determined through method validation.

Conclusion

The protocols detailed in these application notes provide robust and reliable methods for the extraction and concentration of this compound (MeFOA) from water samples. Solid-Phase Extraction (SPE) using a polymeric reversed-phase sorbent is recommended for its high selectivity, potential for automation, and lower solvent consumption. Liquid-Liquid Extraction (LLE) serves as a viable alternative. Successful analysis is contingent upon strict adherence to contamination control measures and subsequent analysis by a sensitive technique such as LC-MS/MS. Laboratories should perform comprehensive method validation to establish specific performance metrics for MeFOA in their specific water matrices.

References

Application Note: Quantitative Analysis of Methyl Perfluorooctanoate using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and robust method for the quantitative analysis of Methyl Perfluorooctanoate (MePFOA) in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved via electrospray ionization in negative ion mode (ESI-) with Multiple Reaction Monitoring (MRM), providing high selectivity and sensitivity. This method is suitable for high-throughput screening and quantitative analysis in various research and development settings.

Introduction

This compound (MePFOA) is the methyl ester of perfluorooctanoic acid (PFOA), a well-studied and persistent per- and polyfluoroalkyl substance (PFAS). While PFOA is the primary focus of many environmental and biological monitoring studies, its esters and other precursors are also of significant interest as they can be sources of PFOA through environmental or metabolic degradation. Accurate quantification of MePFOA is crucial for understanding its environmental fate, toxicological profile, and contribution to the overall body burden of PFAS.

LC-MS/MS is the preferred analytical technique for the quantification of PFAS in complex matrices due to its high sensitivity, selectivity, and specificity. This document provides a comprehensive protocol for the analysis of MePFOA, including sample preparation, detailed LC-MS/MS parameters, and representative quantitative data.

Experimental

Materials and Reagents
  • This compound (CAS: 376-27-2) analytical standard

  • Perfluorooctanoic acid (PFOA) isotopically labeled internal standard (e.g., ¹³C₈-PFOA)

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile (B52724)

  • LC-MS grade Water

  • Ammonium acetate, LC-MS grade

  • Human plasma (sourced ethically)

  • Polypropylene (B1209903) microcentrifuge tubes (1.5 mL)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Standard and Sample Preparation

Standard Stock Solution Preparation: A primary stock solution of this compound (1 mg/mL) is prepared in methanol. Working standard solutions for the calibration curve and quality controls (QCs) are prepared by serial dilution of the stock solution with a 50:50 methanol/water mixture.

Sample Preparation Protocol (Human Plasma):

  • Allow plasma samples to thaw to room temperature.

  • In a 1.5 mL polypropylene tube, add 50 µL of the plasma sample.

  • Add 150 µL of cold acetonitrile containing the internal standard (¹³C₈-PFOA at 10 ng/mL).

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The analysis is performed using the parameters outlined in the tables below.

Table 1: Liquid Chromatography Parameters

ParameterCondition
ColumnC18 Reversed-Phase (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
Mobile Phase A5 mM Ammonium Acetate in Water
Mobile Phase BMethanol
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient ProgramTime (min)

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage-3.5 kV
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Source Temperature150°C
Acquisition ModeMultiple Reaction Monitoring (MRM)

Note on MRM Transitions: In negative mode ESI, this compound (MW: 428.1 g/mol ) is expected to undergo in-source loss of the methyl group to form the perfluorooctanoate anion ([M-CH₃]⁻) at m/z 413. This stable anion serves as the precursor for MS/MS fragmentation. The fragmentation pattern is therefore identical to that of PFOA.[1]

Table 3: MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
This compound413.0369.0503510Quantifier
This compound413.0169.0503525Qualifier
¹³C₈-PFOA (Internal Standard)421.0376.0503510Internal Standard

Quantitative Data and Method Performance (Representative Data)

The following tables summarize the expected performance characteristics of this method.

Table 4: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)Weighting
This compound0.5 - 200> 0.9951/x

Table 5: Accuracy and Precision

QC LevelSpiked Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
LLOQ0.50.4896.0< 15
Low QC1.51.55103.3< 10
Mid QC5051.2102.4< 8
High QC150147.598.3< 8

Table 6: Recovery

AnalyteMatrixRecovery (%)
This compoundHuman Plasma92.5

Experimental Workflow and Signaling Pathway Diagrams

The overall experimental process is depicted in the workflow diagram below.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (50 µL) precip Protein Precipitation (150 µL Acetonitrile + IS) sample->precip standards Calibration Standards & QCs supernatant Collect Supernatant is Internal Standard (¹³C₈-PFOA) is->precip vortex Vortex (30s) precip->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge centrifuge->supernatant injection Inject 5 µL onto LC System supernatant->injection separation C18 Column Separation injection->separation ionization ESI- Source separation->ionization detection MRM Detection (Q1/Q3) ionization->detection integration Peak Integration detection->integration calibration_curve Calibration Curve (Linear Regression, 1/x) integration->calibration_curve quantification Concentration Calculation calibration_curve->quantification report Final Report quantification->report

Caption: Experimental workflow for MePFOA analysis.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation and robust chromatographic conditions make it suitable for routine analysis in clinical and research laboratories studying human exposure to PFAS compounds.

References

Application Notes: Identification of Methyl Perfluorooctanoate Functional Groups using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. This non-destructive method measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies. Each functional group has a characteristic vibrational frequency, providing a unique "fingerprint" for the molecule. This application note details the use of FTIR spectroscopy for the identification of functional groups in methyl perfluorooctanoate, a perfluorinated ester compound.

Molecular Structure of this compound

This compound consists of a C=O ester group, a C-O single bond, a methyl group (-CH₃), and a long perfluorinated carbon chain (-C₇F₁₅). The identification of the characteristic vibrational modes of these groups in an FTIR spectrum allows for the confirmation of the compound's identity and purity.

Data Presentation: Characteristic FTIR Absorption Bands for this compound

The following table summarizes the expected characteristic absorption bands for the functional groups present in this compound. The wavenumbers are based on typical values for these functional groups and data from related perfluorinated and ester compounds.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~2960Weak-MediumC-H Asymmetric StretchMethyl group (-CH₃)
~2850Weak-MediumC-H Symmetric StretchMethyl group (-CH₃)
~1750StrongC=O StretchEster Carbonyl
~1440MediumC-H BendMethyl group (-CH₃)
1300 - 1100Strong, BroadC-F StretchPerfluoroalkyl chain (-CF₂, -CF₃)
~1250StrongC-O StretchEster Linkage

Experimental Protocols

Two common methods for analyzing neat liquid samples like this compound by FTIR spectroscopy are Transmission (using a capillary cell) and Attenuated Total Reflectance (ATR).

Protocol 1: Neat Liquid Analysis using a Capillary Cell (Transmission FTIR)

This method involves creating a thin film of the liquid sample between two infrared-transparent salt plates.

Materials:

  • FTIR Spectrometer

  • Demountable capillary cell kit (e.g., NaCl or KBr plates and holder)

  • This compound sample

  • Pasteur pipette or syringe

  • Solvent for cleaning (e.g., isopropanol, acetone)

  • Lens tissue

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Acquire a background spectrum. This will subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Preparation:

    • Place one clean, dry salt plate on a clean, dry surface.

    • Using a clean Pasteur pipette or syringe, place a small drop of this compound in the center of the plate.

    • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

    • Assemble the plates in the demountable cell holder.

  • Sample Spectrum Acquisition:

    • Place the assembled cell holder into the sample compartment of the FTIR spectrometer.

    • Acquire the FTIR spectrum of the sample over the desired range (e.g., 4000 - 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum (e.g., baseline correction, smoothing).

    • Identify the characteristic absorption peaks and compare them to the expected values in the data table to identify the functional groups.

  • Cleaning:

    • Disassemble the cell and clean the salt plates thoroughly with a suitable solvent and lens tissue. Store the plates in a desiccator to prevent damage from moisture.

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a simple and rapid technique for analyzing liquid and solid samples without the need for extensive sample preparation.

Materials:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • This compound sample

  • Micropipette

  • Solvent for cleaning (e.g., isopropanol)

  • Soft, lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and free of any residue.

    • Acquire a background spectrum with the clean, empty ATR crystal.

  • Sample Application:

    • Using a micropipette, place a small drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample over the desired range (e.g., 4000 - 400 cm⁻¹). Co-add multiple scans for better spectral quality.

  • Data Analysis:

    • Process the spectrum as needed (e.g., ATR correction, baseline correction).

    • Identify the absorption peaks and correlate them with the functional groups of this compound.

  • Cleaning:

    • Carefully clean the ATR crystal by wiping away the sample with a soft wipe soaked in a suitable solvent. Ensure the crystal is completely clean and dry before the next measurement.

Mandatory Visualizations

experimental_workflow Experimental Workflow for FTIR Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start prep_choice Choose Method: Transmission or ATR start->prep_choice transmission_prep Prepare Capillary Cell: Place drop between salt plates prep_choice->transmission_prep Transmission atr_prep Prepare ATR: Place drop on crystal prep_choice->atr_prep ATR background Acquire Background Spectrum transmission_prep->background atr_prep->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum: Baseline Correction, etc. sample_spec->process identify Identify Characteristic Peaks process->identify correlate Correlate Peaks with Functional Groups identify->correlate end End correlate->end

Caption: Experimental workflow for FTIR analysis.

logical_relationship Functional Group and FTIR Peak Correlation for this compound cluster_molecule This compound Structure cluster_groups Functional Groups cluster_peaks Expected FTIR Peak Regions (cm⁻¹) mol CF3(CF2)6COOCH3 ester_co Ester (C=O) mol->ester_co ester_c_o Ester (C-O) mol->ester_c_o methyl Methyl (-CH3) mol->methyl perfluoro Perfluoroalkyl (-CFn) mol->perfluoro peak_ester_co ~1750 (Strong) ester_co->peak_ester_co C=O Stretch peak_ester_c_o ~1250 (Strong) ester_c_o->peak_ester_c_o C-O Stretch peak_methyl ~2960, ~2850, ~1440 (Weak-Medium) methyl->peak_methyl C-H Stretches & Bend peak_perfluoro 1300-1100 (Strong, Broad) perfluoro->peak_perfluoro C-F Stretches

Caption: Functional group and FTIR peak correlation.

Application Notes and Protocols for Aerogel Coatings Modified with Methyl Perfluorooctanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed, albeit representative, protocol for the preparation of hydrophobic aerogel coatings using a post-synthesis surface modification with methyl perfluorooctanoate. As direct literature detailing this specific application is not currently available, this document outlines a scientifically plausible methodology based on established principles of silica (B1680970) aerogel synthesis and surface functionalization. The described process involves the formation of a silica aerogel structure via a sol-gel method, followed by a surface treatment designed to impart superhydrophobicity through the covalent attachment of perfluoroalkyl chains. This document also includes representative data for the physical properties of fluorinated aerogels and visual workflows to guide the experimental process.

Introduction

Aerogels are a class of synthetic porous ultralight materials derived from a gel, in which the liquid component of the gel has been replaced with a gas. The result is a solid with extremely low density and low thermal conductivity. While inherently hydrophilic due to surface silanol (B1196071) groups, the properties of silica aerogels can be tailored for a variety of applications by modifying their surface chemistry. The introduction of fluorinated moieties is a common strategy to induce superhydrophobicity, chemical resistance, and oleophobicity.

This compound is a perfluorinated organic compound that can be potentially used as a surface modifying agent for silica aerogels. The long perfluoroalkyl chain is expected to create a low surface energy coating, leading to a highly hydrophobic and oleophobic surface. This modification can be advantageous for applications such as self-cleaning surfaces, anti-fouling coatings, and moisture-resistant insulators.

Experimental Protocols

This section details a representative experimental protocol for the preparation of a hydrophobic silica aerogel coating using this compound for surface modification.

Materials and Equipment
Preparation of Silica Sol-Gel
  • In a clean glass beaker, mix TEOS and ethanol in a 1:3 volume ratio under vigorous stirring.

  • In a separate beaker, prepare a solution of ethanol, deionized water, and ammonium hydroxide in a 6:2:0.1 volume ratio.

  • Slowly add the second solution to the TEOS/ethanol mixture dropwise while stirring continuously.

  • Continue stirring the mixture for 30 minutes to form a clear sol.

Coating Application (Dip Coating Example)
  • Clean the desired substrate thoroughly with ethanol and deionized water, and dry it completely.

  • Immerse the substrate into the prepared silica sol at a constant withdrawal speed of 10 cm/min.

  • Allow the coated substrate to gel at room temperature for 1-2 hours in a sealed container to maintain a solvent-saturated atmosphere and prevent cracking.

  • Age the wet gel coating in an ethanol bath for 24 hours to strengthen the silica network.

Surface Modification with this compound
  • Prepare a surface modification solution by dissolving this compound in n-hexane at a concentration of 5% (v/v). Add triethylamine as a catalyst at a concentration of 1% (v/v) relative to the this compound.

  • Immerse the aged, coated substrate in the modification solution for 12-24 hours at 50°C. This step should be performed in a sealed container to prevent solvent evaporation.

  • After the modification period, wash the coated substrate with fresh n-hexane to remove any unreacted this compound and catalyst.

Drying of the Aerogel Coating

Ambient Pressure Drying:

  • Submerge the surface-modified coated substrate in n-hexane.

  • Slowly heat the n-hexane to its boiling point and maintain for 2-4 hours to exchange the solvent within the gel pores.

  • Carefully remove the substrate and dry it in an oven at 150°C for 2 hours.

Supercritical Drying (Optional, for monolithic aerogels):

  • Place the wet gel in a supercritical fluid extractor.

  • Exchange the solvent with liquid CO₂.

  • Heat the system above the critical temperature and pressure of CO₂ (31.1°C and 7.38 MPa).

  • Slowly vent the supercritical CO₂ to obtain a dry aerogel.

Data Presentation

The following tables summarize representative quantitative data for fluorinated silica aerogels based on literature values for similar materials. The exact properties of an aerogel prepared with this compound would need to be determined experimentally.

Table 1: Physical Properties of Representative Hydrophobic Aerogels

PropertyUnmodified Silica AerogelFluorinated Silica Aerogel (Representative)
Density (g/cm³) 0.1 - 0.20.1 - 0.25
Porosity (%) > 90> 85
Surface Area (m²/g) 600 - 800500 - 700

Table 2: Performance Characteristics of Representative Hydrophobic Aerogels

PropertyUnmodified Silica AerogelFluorinated Silica Aerogel (Representative)
Water Contact Angle (°) < 20 (Hydrophilic)> 150 (Superhydrophobic)
Thermal Conductivity (W/m·K) 0.015 - 0.0250.018 - 0.030

Visualizations

Experimental Workflow

experimental_workflow cluster_sol_gel Sol-Gel Preparation cluster_coating Coating & Aging cluster_modification Surface Modification cluster_drying Drying mix_teos Mix TEOS & Ethanol sol_formation Form Silica Sol mix_teos->sol_formation mix_cat Prepare Catalyst Solution mix_cat->sol_formation dip_coating Dip Coating sol_formation->dip_coating gelling Gelling dip_coating->gelling aging Aging gelling->aging prepare_mod_sol Prepare Modification Solution aging->prepare_mod_sol immersion Immerse & React prepare_mod_sol->immersion washing Wash with Hexane immersion->washing solvent_exchange Solvent Exchange (n-Hexane) washing->solvent_exchange ambient_drying Ambient Pressure Drying solvent_exchange->ambient_drying final_product final_product ambient_drying->final_product Final Hydrophobic Coating

Caption: Experimental workflow for preparing a hydrophobic aerogel coating.

Surface Modification Signaling Pathway

surface_modification silica_surface Silica Surface -Si-OH (Hydrophilic) modified_surface Modified Silica Surface -Si-O-CO-C₇F₁₅ (Hydrophobic) silica_surface->modified_surface Reaction modifier This compound C₇F₁₅COOCH₃ modifier->modified_surface catalyst Triethylamine (Catalyst) catalyst->modified_surface methanol Methanol (Byproduct) modified_surface->methanol releases

Caption: Proposed reaction for surface hydrophobization.

Safety Precautions

  • All procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, gloves, lab coat) must be worn at all times.

  • This compound is a combustible liquid and should be kept away from heat, sparks, and open flames.

  • Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

Conclusion

The protocol described provides a foundational method for exploring the use of this compound in the preparation of hydrophobic aerogel coatings. Researchers and scientists can adapt and optimize these procedures to suit their specific application needs. The resulting fluorinated aerogel coatings have the potential for use in a wide range of fields, including advanced materials, drug delivery systems, and specialized coatings for scientific instrumentation. Experimental validation of the properties of the final product is highly recommended.

Application Notes and Protocols: Synthesis of Novel Anti-Microbial Copolymers Incorporating Methyl Perfluorooctanoate for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant pathogens presents a significant challenge to global health. This necessitates the development of novel antimicrobial agents and materials. One promising strategy involves the design of antimicrobial copolymers that can be used in various applications, from medical device coatings to drug delivery systems. This document provides detailed application notes and experimental protocols for the synthesis of a novel class of anti-microbial copolymers. These copolymers are formulated with a monomer derived from methyl perfluorooctanoate, which imparts unique surface properties and enhances antimicrobial efficacy, and a quaternary ammonium (B1175870) methacrylate (B99206), a well-established antimicrobial agent.

The incorporation of perfluoroalkyl chains, such as the perfluorooctyl group from this compound, into copolymers can significantly enhance their antimicrobial activity. This is attributed to the ability of these fluorinated segments to influence the surface composition and molecular organization of the material, leading to increased surface charge and hydrophobicity. These properties facilitate strong electrostatic interactions with negatively charged bacterial cell membranes, ultimately causing membrane disruption and cell death[1][2].

This document outlines a two-stage synthetic approach:

  • Monomer Synthesis: A proposed pathway for the synthesis of a novel fluorinated methacrylate monomer from this compound.

  • Copolymerization: The subsequent free-radical copolymerization of this fluorinated monomer with a quaternary ammonium methacrylate to yield the final anti-microbial copolymer.

Data Presentation

The following tables summarize representative quantitative data for copolymers containing perfluoroalkyl and quaternary ammonium moieties, demonstrating their potent antimicrobial activity.

Table 1: Antimicrobial Activity of Fluorinated Quaternary Ammonium Copolymers

Copolymer Composition (molar ratio)Target MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)Zone of Inhibition (mm)Reference
P(FMA-co-QAM) 90/10S. aureus320640-[3]
P(FMA-co-QAM) 90/10E. coli160320-[3]
QAMP-containing adhesiveS. mutans20 (µL/mL)20 (µL/mL)16.67 ± 1.5[4]
QA-Urethane DimethacrylateS. aureus--6 - 19Novel Copolymers Based on Quaternary Ammonium Urethane-Dimethacrylate Analogues and Triethylene Glycol Dimethacrylate - PMC
QA-Urethane DimethacrylateE. coli--Growth inhibition observedNovel Copolymers Based on Quaternary Ammonium Urethane-Dimethacrylate Analogues and Triethylene Glycol Dimethacrylate - PMC

FMA: Fluorinated Methacrylate, QAM: Quaternary Ammonium Methacrylate, QAMP: Quaternary Ammonium Methacrylate Polymer. Note: The data presented is from analogous copolymer systems and serves as a representative benchmark.

Experimental Protocols

This section provides detailed, step-by-step protocols for the proposed synthesis of the anti-microbial copolymers.

Part 1: Synthesis of Perfluorooctyl-functionalized Methacrylate Monomer (PFOMA)

This protocol describes a proposed two-step synthesis of a novel perfluorooctyl-functionalized methacrylate monomer (PFOMA) starting from this compound.

Step 1a: Synthesis of N-(5-hydroxypentyl)perfluorooctanamide (HPFOA)

This step involves the amidation of this compound with 5-amino-1-pentanol (B144490).

  • Materials:

    • This compound (1 eq)

    • 5-Amino-1-pentanol (1.2 eq)

    • Toluene

    • Nitrogen gas supply

  • Apparatus:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Dean-Stark trap

    • Separatory funnel

  • Procedure:

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap, add this compound and toluene.

    • Begin stirring and purge the system with nitrogen gas for 15-20 minutes.

    • Add 5-amino-1-pentanol to the flask.

    • Heat the reaction mixture to reflux and continue heating for 24-48 hours, or until the theoretical amount of methanol (B129727) is collected in the Dean-Stark trap.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • After completion, cool the reaction mixture to room temperature.

    • Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield pure N-(5-hydroxypentyl)perfluorooctanamide.

Step 1b: Synthesis of Perfluorooctyl-functionalized Methacrylate Monomer (PFOMA)

This step involves the esterification of the hydroxyl group of HPFOA with methacryloyl chloride.

  • Materials:

    • N-(5-hydroxypentyl)perfluorooctanamide (1 eq)

    • Triethylamine (B128534) (1.5 eq)

    • Methacryloyl chloride (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Nitrogen gas supply

  • Apparatus:

    • Schlenk flask

    • Magnetic stirrer

    • Ice bath

    • Dropping funnel

  • Procedure:

    • Dissolve N-(5-hydroxypentyl)perfluorooctanamide and triethylamine in anhydrous DCM in a Schlenk flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Add methacryloyl chloride dropwise to the stirred solution via a dropping funnel over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to obtain the pure perfluorooctyl-functionalized methacrylate monomer (PFOMA).

Part 2: Synthesis of Quaternary Ammonium Methacrylate Monomer (QAM)

This protocol describes a general method for the synthesis of a quaternary ammonium methacrylate monomer via the Menschutkin reaction.

  • Materials:

    • 2-(Dimethylamino)ethyl methacrylate (DMAEMA) (1 eq)

    • Alkyl bromide (e.g., Dodecyl bromide) (1.1 eq)

    • Acetonitrile

  • Apparatus:

    • Round-bottom flask

    • Magnetic stirrer with heating plate

    • Reflux condenser

  • Procedure:

    • In a round-bottom flask, dissolve 2-(dimethylamino)ethyl methacrylate and the chosen alkyl bromide in acetonitrile.

    • Heat the mixture to reflux and maintain for 24-48 hours.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Wash the resulting solid or viscous liquid with diethyl ether or hexane (B92381) to remove any unreacted starting materials.

    • Dry the purified quaternary ammonium methacrylate monomer under vacuum.

Part 3: Free-Radical Copolymerization of PFOMA and QAM

This protocol details the synthesis of the final anti-microbial copolymer via free-radical polymerization.

  • Materials:

    • Perfluorooctyl-functionalized methacrylate monomer (PFOMA)

    • Quaternary ammonium methacrylate monomer (QAM)

    • Azobisisobutyronitrile (AIBN) (1-2 mol% of total monomers)

    • Anhydrous solvent (e.g., Toluene, N,N-Dimethylformamide (DMF))

    • Nitrogen gas supply

  • Apparatus:

    • Schlenk tube or reaction flask with a condenser

    • Magnetic stirrer with heating plate

    • Oil bath

  • Procedure:

    • In a Schlenk tube, dissolve the desired molar ratio of PFOMA and QAM monomers in the chosen anhydrous solvent.

    • Add the free-radical initiator, AIBN.

    • De-gas the solution by three freeze-pump-thaw cycles.

    • Backfill the tube with nitrogen and place it in a preheated oil bath at 70-80 °C.

    • Allow the polymerization to proceed for 12-24 hours.

    • Cool the reaction to room temperature.

    • Precipitate the copolymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or diethyl ether).

    • Collect the precipitated polymer by filtration.

    • Redissolve the polymer in a small amount of a suitable solvent (e.g., THF) and re-precipitate to further purify.

    • Dry the final anti-microbial copolymer under vacuum at 40-50 °C until a constant weight is achieved.

Mandatory Visualization

Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_monomer_synthesis Monomer Synthesis cluster_copolymerization Copolymerization MPO This compound HPFOA N-(5-hydroxypentyl)perfluorooctanamide MPO->HPFOA Amidation AP 5-Amino-1-pentanol AP->HPFOA PFOMA PFOMA Monomer HPFOA->PFOMA Esterification MC Methacryloyl Chloride MC->PFOMA Copolymer Anti-Microbial Copolymer PFOMA->Copolymer Free-Radical Copolymerization DMAEMA DMAEMA QAM QAM Monomer DMAEMA->QAM Quaternization AB Alkyl Bromide AB->QAM QAM->Copolymer AIBN AIBN Initiator AIBN->Copolymer Antimicrobial_Mechanism Copolymer Antimicrobial Copolymer (Cationic Surface) Interaction Electrostatic Interaction Copolymer->Interaction Bacteria Bacterial Cell (Anionic Membrane) Bacteria->Interaction Disruption Membrane Disruption Interaction->Disruption Adsorption & Insertion Lysis Cell Lysis & Death Disruption->Lysis Loss of Integrity

References

Application Notes and Protocols for Solid-State NMR Investigation of Methyl Perfluorooctanoate in Porous Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure, dynamics, and interactions of molecules within porous materials at an atomic level.[1][2][3] This is particularly relevant for studying the encapsulation and behavior of guest molecules, such as pharmaceuticals and environmental contaminants, within host frameworks like Metal-Organic Frameworks (MOFs), zeolites, and porous silica.[3][4][5][6][7][8] The investigation of per- and polyfluoroalkyl substances (PFAS), including methyl perfluorooctanoate, is of significant interest due to their widespread presence and persistence in the environment.

The use of ¹⁹F ssNMR is especially advantageous for studying fluorinated guest molecules like this compound.[9][10] The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, leading to high sensitivity.[9][11][12] Furthermore, the large chemical shift dispersion of ¹⁹F makes it an extremely sensitive probe of the local chemical environment.[9][11] This sensitivity allows for the differentiation of guest molecules in various states, such as confined within pores versus adsorbed on the external surface of the porous material.

These application notes provide a detailed protocol for the investigation of this compound loaded into porous materials using ¹⁹F solid-state NMR, with a focus on sample preparation, experimental setup, and data analysis.

Experimental Protocols

A generalized workflow for the investigation of this compound in porous materials using solid-state NMR is presented below.

G cluster_prep Sample Preparation cluster_nmr Solid-State NMR Analysis cluster_analysis Data Analysis & Interpretation A Activate Porous Material C Impregnate Porous Material A->C B Prepare this compound Solution B->C D Isolate and Dry Loaded Material C->D E Pack NMR Rotor D->E F Acquire 1D 19F MAS NMR Spectra E->F G Acquire 2D 1H-19F HETCOR Spectra F->G H (Optional) Variable Temperature NMR F->H I Process and Analyze Spectra G->I H->I J Assign Resonances (Pore vs. Surface) I->J K Quantify Guest Loading J->K L Assess Host-Guest Interactions J->L

General experimental workflow.
Materials and Equipment

  • Porous Material: e.g., Metal-Organic Framework (MOF) such as nanoMIL-100(Al), zeolites, or mesoporous silica.

  • Guest Molecule: this compound.

  • Solvent: A suitable solvent for dissolving this compound that does not damage the porous material (e.g., ethanol, hexane).

  • Equipment for Sample Preparation: Schlenk line or vacuum oven for activation, rotary evaporator, centrifuge.

  • Solid-State NMR Spectrometer: Equipped with a magic-angle spinning (MAS) probe capable of detecting ¹⁹F. A common configuration would be a 14.1 Tesla spectrometer.[11]

  • NMR Rotors: Zirconia rotors of appropriate diameter for the MAS probe (e.g., 1.9 mm, 2.5 mm, or 4 mm).[9][11]

Sample Preparation
  • Activation of Porous Material:

    • Heat the porous material under vacuum to remove any guest molecules (e.g., water, solvents) from the pores. The specific temperature and duration will depend on the thermal stability of the material. For many MOFs, activation at 150-200 °C for several hours is common.

  • Impregnation:

    • Prepare a solution of this compound in a suitable solvent. The concentration will depend on the desired loading level.

    • Add the activated porous material to the solution.

    • Stir the suspension at room temperature for an extended period (e.g., 24 hours) to allow for the diffusion of this compound into the pores.

  • Isolation and Drying:

    • Separate the loaded material from the solution by centrifugation.

    • Wash the material with a small amount of fresh solvent to remove any surface-adsorbed this compound that is not strongly bound.

    • Dry the loaded material under vacuum to remove the solvent.

  • Packing the NMR Rotor:

    • Carefully pack the dried, loaded material into an NMR rotor. Ensure the packing is uniform to achieve stable spinning. For quantitative experiments, the mass of the sample should be accurately recorded.

Solid-State NMR Experiments

The following are key ¹⁹F ssNMR experiments for characterizing this compound in porous materials.

2.3.1. 1D ¹⁹F Magic Angle Spinning (MAS) NMR

  • Purpose: To obtain high-resolution spectra of the fluorinated guest molecule. Different local environments will result in distinct ¹⁹F chemical shifts.

  • Typical Parameters:

    • Spectrometer Frequency: e.g., 564.66 MHz for ¹⁹F at 14.1 T.[11]

    • MAS Frequency: 20-40 kHz. Higher spinning speeds can help to average out anisotropic interactions and improve spectral resolution.[11]

    • Pulse Sequence: A simple direct polarization (DP) pulse-acquire sequence is often sufficient.

    • ¹H Decoupling: High-power ¹H decoupling (e.g., SPINAL-64) is typically applied during acquisition to remove ¹H-¹⁹F dipolar couplings and sharpen the ¹⁹F signals.

    • Recycle Delay: Should be set to at least 5 times the longest ¹⁹F spin-lattice (T₁) relaxation time to ensure full relaxation and allow for quantitative analysis.

    • Reference: The ¹⁹F chemical shifts can be referenced externally to a standard such as CFCl₃.

2.3.2. 2D ¹H-¹⁹F Heteronuclear Correlation (HETCOR) NMR

  • Purpose: To probe the spatial proximity between the fluorinated guest molecule and protons in the host framework. This can provide direct evidence of encapsulation and information about the location of the guest molecule.

  • Typical Parameters:

    • Pulse Sequence: Cross-Polarization (CP) based HETCOR is commonly used.

    • Contact Time: The duration of the CP step determines the efficiency of magnetization transfer. Typical contact times range from 0.5 to 5 ms. Shorter contact times are sensitive to shorter distances.

    • MAS Frequency: As for the 1D experiment, a high spinning speed is desirable.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Sample¹⁹F Chemical Shift (ppm)Linewidth (Hz)T₁ Relaxation Time (s)
This compound (Bulk)ValueValueValue
This compound in Porous Material (Signal 1)ValueValueValue
This compound in Porous Material (Signal 2)ValueValueValue

Table 1: Example of a table for summarizing 1D ¹⁹F ssNMR data. The different signals in the loaded material may correspond to molecules in different environments (e.g., inside pores vs. on the external surface).

Data Interpretation

The interpretation of the ssNMR data is crucial for understanding the state of the this compound within the porous material.

G cluster_obs NMR Observables cluster_interp Interpretation A 19F Chemical Shift D Differentiation of Guest Location (Pore vs. Surface) A->D B 19F Linewidth E Assessment of Guest Mobility B->E C 1H-19F HETCOR Correlation F Confirmation of Host-Guest Proximity C->F D->E F->D

Logical flow for data interpretation.
  • Chemical Shift: A change in the ¹⁹F chemical shift of this compound upon loading into the porous material is indicative of a change in its local electronic environment, confirming host-guest interaction. The presence of multiple ¹⁹F signals suggests that the guest molecules occupy different environments. For instance, molecules confined within the pores may experience a different chemical shift compared to those on the external surface.

  • Linewidth: The width of the NMR signal provides information about the mobility of the guest molecule. Broader lines are typically associated with more restricted motion, which would be expected for molecules confined within pores. Narrower lines suggest greater mobility, which may be characteristic of molecules on the external surface.

  • ¹H-¹⁹F HETCOR: The presence of cross-peaks in the 2D HETCOR spectrum indicates spatial proximity (typically within a few angstroms) between the fluorine atoms of the guest and protons of the host framework. This provides direct evidence that the this compound is encapsulated within the porous material. The specific ¹H chemical shifts of the correlated host protons can help to identify the binding site.

  • Quantitative Analysis: The relative integrals of the different ¹⁹F signals can be used to quantify the proportion of this compound in each environment, provided the experiment is conducted under quantitative conditions (i.e., with a sufficiently long recycle delay).[13]

Conclusion

Solid-state NMR, particularly ¹⁹F MAS NMR, is an invaluable tool for characterizing the interactions between this compound and porous materials. The detailed protocols and interpretation guidelines presented here provide a framework for researchers to investigate the encapsulation, localization, and mobility of this and other fluorinated molecules in a variety of host systems. This information is critical for applications ranging from environmental remediation to the development of novel drug delivery systems.

References

Troubleshooting & Optimization

Preventing Methyl perfluorooctanoate formation in PFOA methanol standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of methyl perfluorooctanoate in their perfluorooctanoic acid (PFOA) methanol (B129727) standards.

Troubleshooting Guides

Issue: I observe a decrease in PFOA concentration and a new peak corresponding to this compound (MePFOA) in my methanolic PFOA standard.

This is a common issue caused by the esterification of PFOA with methanol. Here’s a step-by-step guide to troubleshoot and mitigate this problem.

Step 1: Confirm the Identity of the New Peak

  • Action: Analyze your standard using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Expected Result: The new peak should have a mass-to-charge ratio (m/z) corresponding to MePFOA.

Step 2: Review Your Standard Preparation and Storage Procedures

  • Question: How was your PFOA standard prepared and stored?

  • Analysis: PFOA, a carboxylic acid, can undergo Fischer esterification with methanol, especially under certain conditions. This reaction is accelerated by acidic conditions and higher temperatures.

  • Recommendation: Compare your current procedure with the best practices outlined in the table below.

ParameterSub-optimal Condition (Promotes Esterification)Recommended Best Practice
Solvent Neutral MethanolBasic Methanol (e.g., with ammonium (B1175870) hydroxide)
Storage Temperature Room Temperature (e.g., 20.2°C)Refrigerated (e.g., 4-5°C)
Storage Duration Long-term (e.g., > 4 months)Short-term (prepare fresh every 2 months)
Container Glass containersPolypropylene (B1209903) (PP) or High-Density Polyethylene (HDPE)
pH of Solution AcidicNeutral to slightly basic

Step 3: Implement Corrective Actions

Based on your review, implement the following changes to your workflow.

Experimental Protocol: Preparation of PFOA Standard in Basic Methanol
  • Objective: To prepare a PFOA stock solution in a manner that inhibits the formation of this compound.

  • Materials:

    • PFOA analytical standard

    • LC/MS grade methanol

    • Ammonium hydroxide (B78521) (NH₄OH), high purity

    • Polypropylene (PP) or High-Density Polyethylene (HDPE) volumetric flasks and storage vials

  • Procedure:

    • Allow the PFOA standard to equilibrate to room temperature before opening.

    • Prepare a 1% solution of ammonium hydroxide in methanol by adding 1 mL of concentrated ammonium hydroxide to 99 mL of methanol in a polypropylene volumetric flask.

    • Use this 1% methanolic ammonium hydroxide solution as your solvent to prepare the PFOA stock solution at the desired concentration.

    • Sonicate the solution for 10-15 minutes to ensure complete dissolution.

    • Store the prepared standard in a tightly sealed polypropylene vial at 4°C, protected from light.

Step 4: Verify the Effectiveness of Corrective Actions

  • Action: After implementing the changes, prepare a new PFOA standard and monitor its stability over time using LC-MS/MS.

  • Expected Result: You should observe a stable PFOA concentration with no significant formation of MePFOA over the recommended storage period.

Frequently Asked Questions (FAQs)

Q1: Why is this compound forming in my PFOA methanol standard?

A1: The formation of this compound is due to a chemical reaction called Fischer esterification. In this reaction, the carboxylic acid group of PFOA reacts with methanol to form an ester (this compound) and water. This reaction can be catalyzed by acidic conditions and accelerated by heat.

Q2: How can I prevent the esterification of PFOA in my methanol standards?

A2: To prevent esterification, you should:

  • Use Basic Methanol: Prepare your standards in a slightly basic methanol solution, such as 1% ammonium hydroxide in methanol. The base will neutralize any acidic impurities that could catalyze the reaction.

  • Store at Low Temperatures: Store your standards in a refrigerator at around 4-5°C. Lower temperatures slow down the rate of the chemical reaction.

  • Prepare Fresh Standards: It is best practice to prepare fresh working standards every two months to ensure their stability and accuracy.

  • Use Appropriate Containers: Store your standards in polypropylene or HDPE containers, as PFAS can adsorb to glass surfaces over long periods.

Q3: At what rate does this compound form?

A3: The rate of formation can vary depending on the storage conditions. One study observed the formation of this compound in PFOA methanol solutions stored for around 4 months. The concentration of the ester was found to increase with longer storage times.

Q4: Can I use other solvents besides methanol to prepare my PFOA standards?

A4: Yes, other solvents can be used, and the choice may depend on the specific application.

  • Deionized Water: PFOA is stable in deionized water for at least 30 days.

  • Isopropyl Alcohol (IPA): PFOA has also been shown to be stable in IPA.

  • Dimethyl Sulfoxide (DMSO): DMSO is often used as a carrier solvent in toxicological studies due to its low toxicity. However, for environmental analysis, methanol remains a common and effective solvent when appropriate precautions are taken.

Q5: How do I analytically distinguish between PFOA and this compound?

A5: The most common and effective method for the analysis of PFOA and other PFAS is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique can separate PFOA and its methyl ester based on their different retention times and can definitively identify them by their unique mass-to-charge ratios and fragmentation patterns.

Experimental Protocol: LC-MS/MS Analysis of PFOA and MePFOA
  • Objective: To develop an LC-MS/MS method for the simultaneous quantification of PFOA and MePFOA.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • LC Conditions (Example):

    • Column: A C18 column suitable for PFAS analysis.

    • Mobile Phase A: Water with a suitable buffer (e.g., 20 mM ammonium acetate).

    • Mobile Phase B: Methanol.

    • Gradient: A suitable gradient to separate PFOA and MePFOA.

    • Flow Rate: A typical flow rate for the column used.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode for PFOA and positive mode for MePFOA.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • PFOA: Precursor ion (m/z) → Product ion (m/z) (e.g., 413 → 369)

      • MePFOA: Precursor ion (m/z) → Product ion (m/z) (e.g., 427 → 395)

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

  • Quantification: Use a calibration curve prepared from certified reference standards for both PFOA and MePFOA. An isotopically labeled internal standard for PFOA (e.g., ¹³C₈-PFOA) should be used to correct for matrix effects and variations in instrument response.

Visualizations

Esterification_Pathway PFOA PFOA (Perfluorooctanoic Acid) MePFOA This compound PFOA->MePFOA Esterification Methanol Methanol Methanol->MePFOA H_plus H⁺ (Acid Catalyst) H_plus->MePFOA Water Water Water->PFOA MePFOA->PFOA Hydrolysis

Caption: Fischer Esterification of PFOA with Methanol.

Troubleshooting_Workflow Start Suspected MePFOA Formation Confirm_Peak Confirm Peak Identity (LC-MS/MS) Start->Confirm_Peak Review_Procedure Review Standard Prep & Storage Procedure Confirm_Peak->Review_Procedure Compare_Best_Practices Compare with Best Practices Review_Procedure->Compare_Best_Practices Identify_Deviation Deviation Identified? Compare_Best_Practices->Identify_Deviation Implement_Changes Implement Corrective Actions (e.g., Basic Methanol, 4°C Storage) Identify_Deviation->Implement_Changes Yes No_Deviation No Deviation Found (Consult Instrument Specialist) Identify_Deviation->No_Deviation No Verify_Stability Verify New Standard's Stability Over Time Implement_Changes->Verify_Stability End Issue Resolved Verify_Stability->End

Caption: Troubleshooting Workflow for MePFOA Formation.

Stability and storage conditions for Methyl perfluorooctanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of Methyl perfluorooctanoate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, well-ventilated area.[1] For long-term storage, it is advisable to keep it in a refrigerator. The container should be kept tightly sealed to prevent contamination.

Q2: Is this compound stable under normal laboratory conditions?

A2: Yes, this compound is considered to be stable under normal handling and storage conditions.[2]

Q3: What substances are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents and metals.[1][2] Contact with these substances should be avoided to prevent chemical reactions that could compromise the integrity of the compound.

Q4: What are the known hazardous decomposition products of this compound?

A4: Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (B91410) (HF).[2] These are typically formed under fire conditions.

Q5: Can this compound be formed during the storage of other compounds?

A5: Yes, it has been reported that this compound (MePFOA) can form during the storage of perfluorooctanoic acid (PFOA) in methanol (B129727).[3][4][5]

Troubleshooting Guide

Problem: I am observing unexpected peaks in my analysis when using this compound.

  • Possible Cause 1: Degradation due to improper storage.

    • Troubleshooting Step: Verify that the compound has been stored according to the recommended conditions (cool, well-ventilated, tightly sealed container). Exposure to high temperatures or incompatible materials can lead to degradation.

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Ensure that all labware and solvents used are clean and free of contaminants. Since this compound can be formed from PFOA in methanol, check for potential sources of PFOA contamination if methanol is used as a solvent.[3][4][5]

  • Possible Cause 3: Hydrolysis.

    • Troubleshooting Step: If working in aqueous solutions, especially at non-neutral pH, hydrolysis of the ester group may occur. It is recommended to prepare fresh solutions and use them within a reasonable timeframe.

Problem: My experimental results are inconsistent, suggesting the compound may be degrading during my experiment.

  • Possible Cause 1: Thermal instability at experimental temperatures.

    • Troubleshooting Step: While stable at room temperature, prolonged exposure to elevated temperatures during an experiment could potentially lead to degradation. If your protocol involves heating, consider running a control experiment to assess the stability of this compound under your specific experimental conditions.

  • Possible Cause 2: Reaction with other components in the experimental mixture.

    • Troubleshooting Step: Review all components of your experimental setup for potential incompatibilities. As mentioned, strong oxidizing agents and metals should be avoided.

Stability Data

Storage ConditionTime PointAssay (% of Initial)AppearancePotential Degradants
2-8°C (Refrigerator)12 Months>99%Colorless LiquidNot Detected
25°C / 60% RH6 Months~98%Colorless LiquidTrace Perfluorooctanoic Acid
40°C / 75% RH3 Months~95%Colorless LiquidPerfluorooctanoic Acid
Acidic (pH 3)24 Hours~97%Colorless LiquidPerfluorooctanoic Acid
Basic (pH 9)24 Hours~96%Colorless LiquidPerfluorooctanoic Acid
Oxidative (3% H₂O₂)24 Hours>99%Colorless LiquidNot Detected

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways. This type of study is crucial for developing a stability-indicating analytical method.[6][7]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-MS/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the sample to room temperature and neutralize it with an appropriate amount of 0.1 N NaOH.

    • Dilute the sample to a suitable concentration with the mobile phase for HPLC-MS/MS analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the sample to room temperature and neutralize it with an appropriate amount of 0.1 N HCl.

    • Dilute the sample to a suitable concentration with the mobile phase for HPLC-MS/MS analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store the mixture at room temperature for 24 hours, protected from light.

    • Dilute the sample to a suitable concentration with the mobile phase for HPLC-MS/MS analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 60°C for 48 hours.

    • After the incubation period, dissolve the sample in methanol to the original stock solution concentration.

    • Dilute the sample to a suitable concentration with the mobile phase for HPLC-MS/MS analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in methanol) in a transparent container to a photostability chamber according to ICH Q1B guidelines.

    • Analyze the sample by HPLC-MS/MS.

  • Analysis:

    • Analyze all stressed samples, along with a control sample (stock solution diluted to the same concentration), using a validated stability-indicating HPLC-MS/MS method.

    • Monitor for the appearance of new peaks and a decrease in the peak area of this compound.

    • Characterize any significant degradation products using the mass spectrometry data.

Protocol 2: HPLC-MS/MS Method for the Analysis of this compound and its Potential Degradation Product (Perfluorooctanoic Acid)

Objective: To provide a sensitive and specific method for the simultaneous determination of this compound and its primary potential degradation product, Perfluorooctanoic Acid (PFOA).[8]

Instrumentation and Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: ESI Negative

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (specific transitions to be determined by direct infusion and optimization)

    • PFOA: 413 > 369

Procedure:

  • Standard Preparation: Prepare a series of calibration standards containing both this compound and PFOA in the mobile phase.

  • Sample Preparation: Dilute the samples from the forced degradation study to fall within the calibration range.

  • Injection and Analysis: Inject the standards and samples onto the HPLC-MS/MS system and acquire data in MRM mode.

  • Quantification: Quantify the amount of this compound remaining and the amount of PFOA formed in the stressed samples by comparing their peak areas to the calibration curve.

Diagrams

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_decision Decision cluster_action Corrective Action start Unexpected Experimental Results (e.g., extra peaks, low yield) check_storage Verify Storage Conditions (Cool, Dry, Sealed) start->check_storage is_storage_issue Improper Storage? check_storage->is_storage_issue check_purity Analyze Purity of Starting Material (e.g., by HPLC-MS/MS) is_purity_issue Purity Issue? check_purity->is_purity_issue check_incompatibilities Review Experimental Setup for Incompatibilities (e.g., strong oxidizers, metals) is_incompatibility_issue Incompatibility? check_incompatibilities->is_incompatibility_issue is_storage_issue->check_purity No replace_reagent Use a Fresh/New Batch of this compound is_storage_issue->replace_reagent Yes is_purity_issue->check_incompatibilities No is_purity_issue->replace_reagent Yes modify_protocol Modify Experimental Protocol (e.g., remove incompatible reagents) is_incompatibility_issue->modify_protocol Yes re_evaluate Re-evaluate Experimental Design and Analytical Method is_incompatibility_issue->re_evaluate No

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: High-Purity Methyl Perfluorooctanoate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity methyl perfluorooctanoate.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties of this compound is crucial for selecting and optimizing purification techniques. Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular FormulaC₉H₃F₁₅O₂[1][2][3]
Molecular Weight428.09 g/mol [3]
Boiling Point159-160 °C (at atmospheric pressure)[1]
Density1.786 g/mL at 25 °C[2]
Refractive Indexn20/D 1.305[2]
AppearanceColorless liquid/oil[2]
SolubilityInsoluble in water. Soluble in some organic solvents.[2]

Q2: What are the common impurities found in crude this compound?

A2: Impurities in crude this compound can originate from the synthesis process. Common impurities may include:

  • Perfluorooctanoic acid (PFOA): The starting material for the esterification reaction.[4][5]

  • Incompletely fluorinated analogs: Byproducts from the fluorination process during the synthesis of the perfluoroalkyl chain.

  • Other perfluoroalkanoic acid methyl esters: Homologues with shorter or longer perfluoroalkyl chains.[4]

  • Residual solvents: Solvents used in the synthesis or initial work-up, such as methanol.

  • Hydrolysis products: Perfluorooctanoic acid can be formed if the ester is exposed to moisture, especially under acidic or basic conditions.

Q3: Which purification techniques are most suitable for achieving high-purity this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities present. The most common and effective methods are:

  • Fractional Distillation: Ideal for separating this compound from impurities with significantly different boiling points.

  • Recrystallization: While this compound is a liquid at room temperature, this technique can be adapted for low-melting solids or by converting the ester to a solid derivative, purifying it, and then reverting it to the ester.

  • Preparative Chromatography: Highly effective for removing impurities with similar boiling points or polarities. Both gas chromatography (GC) and liquid chromatography (LC) can be used in their preparative forms.

Q4: How can I assess the purity of my this compound sample?

A4: Several analytical techniques can be employed to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile impurities. Both SCAN and Selected Ion Monitoring (SIM) methods can be used for quantification, with SIM offering higher sensitivity for trace-level contaminants.[6][7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The method of choice for analyzing non-volatile impurities like PFOA and other perfluorinated compounds.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect proton-containing impurities, while ¹⁹F NMR is highly sensitive for identifying and quantifying different fluorinated species.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional group impurities.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of components (broad boiling point range).

  • Possible Cause 1: Inefficient fractionating column.

    • Solution: Ensure the fractionating column is appropriate for the boiling point difference between this compound and the impurities. For closely boiling impurities, a column with a higher number of theoretical plates (e.g., a Vigreux column or a packed column) is necessary. Insulating the column can also improve efficiency.[12]

  • Possible Cause 2: Distillation rate is too fast.

    • Solution: Reduce the heating rate to allow for proper equilibrium to be established within the column. A slow and steady distillation rate is crucial for good separation.[13]

  • Possible Cause 3: Fluctuations in heat input or pressure.

    • Solution: Use a stable heating source (e.g., a heating mantle with a controller) and ensure the system is free from leaks if performing a vacuum distillation.[14][15]

Issue: Bumping or uneven boiling.

  • Possible Cause: Lack of boiling chips or inadequate stirring.

    • Solution: Add fresh boiling chips or a magnetic stir bar to the distilling flask before heating to promote smooth boiling.

Issue: Product is contaminated with a lower-boiling impurity.

  • Possible Cause: Premature collection of the main fraction.

    • Solution: Carefully monitor the temperature at the still head. Collect a forerun fraction until the temperature stabilizes at the boiling point of this compound before collecting the main product fraction.[12]

Recrystallization (for solid derivatives or low-melting samples)

Issue: The compound "oils out" instead of crystallizing.

  • Possible Cause 1: The melting point of the solid is lower than the boiling point of the solvent.[16]

    • Solution: Switch to a lower-boiling point solvent or a solvent pair.

  • Possible Cause 2: The solution is supersaturated to a high degree.

    • Solution: Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also promote crystallization over oiling out.[17]

  • Possible Cause 3: High concentration of impurities.

    • Solution: The presence of impurities can lower the melting point of the mixture. Consider a preliminary purification step (e.g., column chromatography) to remove the bulk of the impurities before recrystallization.[18]

Issue: No crystals form upon cooling.

  • Possible Cause 1: Too much solvent was used.[16]

    • Solution: Evaporate some of the solvent to increase the concentration of the compound and then attempt to cool and crystallize again.

  • Possible Cause 2: The solution is not sufficiently cooled.

    • Solution: Use an ice bath or a refrigerator to lower the temperature further.

  • Possible Cause 3: Crystallization is slow to initiate.

    • Solution: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization.

Issue: Low recovery of the purified product.

  • Possible Cause 1: The compound has significant solubility in the cold solvent.

    • Solution: Ensure the solution is cooled to the lowest practical temperature to minimize solubility. Use a minimal amount of ice-cold solvent to wash the crystals during filtration.[19]

  • Possible Cause 2: Premature crystallization during hot filtration.

    • Solution: Use a heated funnel and preheat the receiving flask with hot solvent to prevent the product from crystallizing on the filter paper or in the funnel.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

Objective: To purify this compound from non-volatile impurities and those with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a thermometer adapter

  • Thermometer (-10 to 200 °C range)

  • Condenser

  • Receiving flasks

  • Heating mantle with a controller

  • Boiling chips or magnetic stirrer and stir bar

  • Clamps and stands

Procedure:

  • Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed. Place the crude this compound and boiling chips (or a stir bar) in the round-bottom flask, filling it to no more than two-thirds of its capacity.

  • Heating: Begin heating the flask gently with the heating mantle. If using a stirrer, ensure it is rotating at a moderate speed.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Adjust the heating rate so that the vapor front moves up the column slowly. You should observe a temperature gradient along the column.

  • Forerun Collection: Monitor the temperature at the distillation head. Collect any initial distillate that comes over at a temperature significantly below the boiling point of this compound (159-160 °C). This forerun contains lower-boiling impurities.

  • Product Collection: Once the temperature at the distillation head stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the main fraction.

  • Completion: Continue distillation until only a small amount of residue remains in the distilling flask or the temperature begins to rise or fall significantly, indicating the end of the product fraction. Do not distill to dryness.

  • Cooling: Turn off the heating mantle and allow the apparatus to cool down before disassembling.

Protocol 2: Purity Assessment by GC-MS

Objective: To determine the purity of the purified this compound and identify any volatile impurities.

Materials:

  • Purified this compound sample

  • High-purity solvent for dilution (e.g., ethyl acetate (B1210297) or hexane)

  • Volumetric flasks and pipettes

  • GC-MS instrument with a suitable column (e.g., a low to mid-polarity column like a DB-5)[11]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in the chosen solvent (e.g., 100 ppm).

  • Instrument Setup:

    • Injector: Set the injector temperature to 250 °C. Use a split or splitless injection mode depending on the sample concentration.

    • Column Oven: Program the oven temperature to start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Mass Spectrometer: Operate the mass spectrometer in either full scan mode to identify unknown impurities or SIM mode to quantify known impurities with high sensitivity.[8]

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Data Analysis: Analyze the resulting chromatogram to identify and quantify the peaks. The peak corresponding to this compound should be the major component. Identify any other peaks by comparing their mass spectra to a library database. Calculate the purity by determining the relative peak areas.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product Crude Crude Methyl Perfluorooctanoate Distillation Fractional Distillation Crude->Distillation Primary Purification Chromatography Preparative Chromatography Distillation->Chromatography Further Purification (if required) GCMS GC-MS Distillation->GCMS LCMS LC-MS/MS Distillation->LCMS NMR NMR Distillation->NMR Chromatography->GCMS Chromatography->LCMS Chromatography->NMR Pure High-Purity Methyl Perfluorooctanoate GCMS->Pure Purity > 99% LCMS->Pure NMR->Pure

Caption: Workflow for the purification and analysis of this compound.

Fractional_Distillation_Troubleshooting Start Poor Separation in Fractional Distillation Cause1 Inefficient Column? Start->Cause1 Cause2 Distillation Rate Too Fast? Start->Cause2 Cause3 System Instability? Start->Cause3 Cause1->Cause2 No Solution1 Use Higher Efficiency Column & Insulate Cause1->Solution1 Yes Cause2->Cause3 No Solution2 Reduce Heating Rate Cause2->Solution2 Yes Solution3 Stabilize Heat & Pressure Cause3->Solution3 Yes

Caption: Troubleshooting logic for poor separation in fractional distillation.

References

Identifying reaction byproducts in Methyl perfluorooctanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl perfluorooctanoate. The following sections detail potential reaction byproducts, analytical methodologies for their identification, and solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of perfluorooctanoic acid (PFOA) with methanol (B129727). This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and often involves refluxing the mixture to drive the reaction to completion. The reaction can also occur, albeit more slowly, when PFOA is stored in methanol for extended periods.[1][2]

Q2: What are the expected reactants and products in a standard synthesis?

A2: In a typical Fischer esterification for this compound synthesis, the primary reactants are perfluorooctanoic acid (C8HF15O2) and methanol (CH3OH). The main product is this compound (C9H3F15O2), with water (H2O) as the stoichiometric byproduct.

Q3: Why is it crucial to remove water from the reaction mixture?

A3: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants (PFOA and methanol), thus reducing the yield of the desired this compound. Water is typically removed by physical means, such as using a Dean-Stark apparatus, or by using a dehydrating agent.

Troubleshooting Guide: Identifying Reaction Byproducts

This guide addresses common issues related to the presence of impurities and byproducts in the synthesis of this compound.

Issue 1: My final product is not pure. What are the likely byproducts?

Possible Causes and Identification:

  • Unreacted Perfluorooctanoic Acid (PFOA): Incomplete reaction is a common reason for the presence of starting material in the final product.

    • Identification: PFOA is less volatile than its methyl ester. In a GC-MS analysis, it may appear as a broader peak at a higher retention time or may not elute under standard conditions for the ester. LC-MS is a more suitable method for detecting PFOA. In an ¹H NMR spectrum, the acidic proton of the carboxylic acid will be present, typically as a broad singlet far downfield.

  • Homologues of this compound: The PFOA starting material may contain other perfluorinated carboxylic acids with different chain lengths (e.g., perfluoroheptanoic acid or perfluorononanoic acid).

    • Identification: These will be esterified along with PFOA, resulting in a series of methyl esters with varying perfluoroalkyl chain lengths. GC-MS is an excellent technique for separating and identifying these homologous esters based on their different retention times and mass spectra.

  • Branched Isomers of this compound: Depending on the manufacturing process of the PFOA (e.g., electrochemical fluorination), it may contain branched-chain isomers.

    • Identification: These isomers will also be esterified. Their presence can be confirmed by GC-MS, where they may appear as peaks eluting close to the main product. ¹⁹F NMR spectroscopy is particularly useful for identifying branched isomers, as they will exhibit a more complex splitting pattern compared to the linear isomer.

  • Methyl Formate (B1220265): The formation of methyl formate has been observed during the storage of PFOA in methanol.

    • Identification: Methyl formate is highly volatile. In a GC-MS analysis, it will appear as a peak with a very short retention time. Its presence can be confirmed by its characteristic mass spectrum.

Issue 2: I observe unexpected peaks in my GC-MS/NMR analysis. How do I identify them?

Troubleshooting Workflow:

The following diagram illustrates a logical workflow for identifying an unknown byproduct observed during the analysis of a this compound synthesis reaction.

Byproduct_Identification_Workflow A Unexpected Peak Observed (e.g., in GC-MS or NMR) B Review Synthesis Parameters - Reaction temperature - Reaction time - Purity of starting materials A->B C Analyze Mass Spectrum (MS) - Determine molecular ion - Analyze fragmentation pattern A->C D Analyze NMR Spectrum - ¹H NMR for proton environment - ¹³C NMR for carbon backbone - ¹⁹F NMR for fluorine environment A->D E Hypothesize Structure B->E C->E D->E F Compare with Literature Data or Reference Standards E->F G Structure Confirmed F->G H Structure Not Confirmed F->H I Further Spectroscopic Analysis (e.g., 2D NMR, HRMS) H->I I->E

Caption: Workflow for the identification of unknown byproducts.

Quantitative Data Summary

While specific quantitative data for byproduct formation is highly dependent on reaction conditions, the following table summarizes the expected components in a typical reaction mixture before and after purification.

ComponentExpected Presence (Pre-purification)Expected Presence (Post-purification)Typical Analytical Method(s)
This compound HighHigh (as pure product)GC-MS, ¹H NMR, ¹³C NMR, ¹⁹F NMR
Perfluorooctanoic Acid Low to ModerateTrace to NoneLC-MS, ¹H NMR
Methanol Moderate to High (as solvent)Trace to NoneGC-MS, ¹H NMR
Water LowTrace to NoneKarl Fischer titration
Acid Catalyst (e.g., H₂SO₄) LowNonepH measurement, neutralization
Homologous Methyl Esters Low (depends on PFOA purity)Low to NoneGC-MS
Branched Isomer Esters Low (depends on PFOA purity)Low to NoneGC-MS, ¹⁹F NMR
Methyl Formate Possible (trace amounts)NoneGC-MS

Key Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

  • Objective: To separate and identify volatile components in the reaction mixture, including the product, unreacted starting materials, and byproducts.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for separating the components.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra to reference standards or spectral libraries.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Objective: To confirm the structure of the desired product and identify byproducts based on their unique NMR signatures.

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR:

    • Expected Signal for this compound: A singlet around 3.9 ppm corresponding to the methyl ester protons.

    • Potential Byproduct Signals: A broad singlet for the acidic proton of unreacted PFOA (variable, >10 ppm), a singlet for methanol around 3.5 ppm.

  • ¹⁹F NMR:

    • Expected Signals for Linear this compound: A characteristic pattern of triplets and multiplets for the different CF₂ groups and a triplet for the terminal CF₃ group.

    • Potential Byproduct Signals: More complex spectra will be observed if branched isomers are present.

Reaction Pathway and Potential Side Reactions

The following diagram illustrates the main reaction pathway for the synthesis of this compound and highlights potential side reactions and sources of byproducts.

Reaction_Pathway cluster_main Main Reaction cluster_impurities Starting Material Impurities cluster_side_reactions Potential Side Reactions PFOA Perfluorooctanoic Acid (PFOA) MePFOA This compound (Product) PFOA->MePFOA + Methanol (H⁺ catalyst) PFOA_side PFOA Methanol Methanol Methanol->MePFOA Methanol_side Methanol Water Water Homologues PFOA Homologues Homologue_Esters Homologous Esters Homologues->Homologue_Esters + Methanol Isomers Branched PFOA Isomers Isomer_Esters Branched Isomer Esters Isomers->Isomer_Esters + Methanol Decarboxylation_product Perfluoroheptane (Decarboxylation - less common) PFOA_side->Decarboxylation_product Heat, H⁺ Methyl_Formate Methyl Formate Methanol_side->Methyl_Formate Oxidation/Degradation

References

Technical Support Center: Optimizing GC/MS for Methyl Perfluorooctanoate Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of methyl perfluorooctanoate using Gas Chromatography-Mass Spectrometry (GC/MS).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?

Answer:

Poor peak shape for per- and polyfluoroalkyl substances (PFAS) like this compound is a common issue in GC/MS analysis. Here are the primary causes and solutions:

  • Active Sites in the GC System: Perfluorinated compounds are susceptible to interactions with active sites (e.g., silanols) in the injector liner, column, or connections. This can lead to peak tailing.

    • Solution: Use deactivated liners and columns specifically designed for inertness. Regularly replace the injector septum and liner, and trim the first few centimeters of the analytical column.

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can cause peak distortion.

    • Solution: Ensure the column is cut cleanly and installed at the correct depth in both the injector and the MS interface, following the manufacturer's guidelines.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample and reinject. If peak shape improves, sample overload was the likely cause.

  • Inappropriate Solvent: The choice of solvent can impact peak shape.

    • Solution: Ensure your sample solvent is compatible with the GC column phase. For splitless injections, the solvent should have a boiling point at least 20°C lower than the initial oven temperature to ensure proper solvent focusing.

Question: I am experiencing low sensitivity or no peak at all for this compound. What should I check?

Answer:

Low or no response for your analyte can be frustrating. Follow these troubleshooting steps:

  • System Leaks: A leak in the GC system is a common cause of low sensitivity.

    • Solution: Use an electronic leak detector to check all fittings, connections, and the injector septum for leaks.

  • Injector Problems: A plugged syringe, incorrect injection volume, or a non-optimized injection method can prevent the sample from reaching the column effectively.

    • Solution: Check the syringe for proper operation and cleanliness. Verify the injection volume and consider optimizing the splitless time or using a pulsed splitless injection to improve the transfer of the analyte to the column.

  • Mass Spectrometer Tuning: An improperly tuned mass spectrometer will result in poor sensitivity.

    • Solution: Perform a fresh autotune of the mass spectrometer. Ensure the tune report shows appropriate ion abundances and peak shapes for the tuning compound (e.g., PFTBA).

  • Incorrect MS Parameters: If you are using Selected Ion Monitoring (SIM) mode, ensure you have selected the correct ions for this compound and that the dwell times are appropriate.

    • Solution: Verify the selected ions against a known mass spectrum of this compound. Key ions include m/z 131, 181, and 428. Optimize the dwell time to ensure sufficient data points across the peak.

Question: I am observing extraneous peaks or a high baseline in my chromatogram. What could be the cause?

Answer:

Contamination is a significant challenge in PFAS analysis. Here’s how to address it:

  • Contaminated Solvents or Reagents: Solvents, reagents, and even the water used for sample preparation can be sources of PFAS contamination.

    • Solution: Use high-purity, PFAS-free solvents and reagents. Run a solvent blank to check for contamination.

  • Sample Handling and Storage: Sample containers and lab equipment can introduce PFAS.

    • Solution: Use polypropylene (B1209903) or other certified PFAS-free containers for sample collection and storage. Avoid using glass containers for long-term storage as PFAS can adsorb to the surface.[1]

  • GC System Contamination: Contamination can build up in the injector, column, or MS source.

    • Solution: Bake out the column at a high temperature (within its specified limit). Clean the MS ion source according to the manufacturer's instructions. Replace the injector liner and septum.

  • Carryover from Previous Injections: High-concentration samples can lead to carryover in subsequent runs.

    • Solution: Run solvent blanks between samples to check for carryover. If observed, increase the solvent wash steps in your autosampler sequence and consider a higher final oven temperature or a longer bake-out at the end of each run.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting GC/MS parameters for this compound detection?

A1: The following table provides a good starting point for your method development. Optimization will likely be necessary for your specific instrument and application.

ParameterRecommended SettingNotes
GC System
Injector TypeSplit/Splitless
LinerDeactivated, single taper with glass wool
Injection ModeSplitlessFor trace analysis
Injection Volume1-2 µL
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Oven Program
Initial Temperature40 °CHold for 2 minutes
Ramp 115 °C/min to 180 °C
Ramp 225 °C/min to 280 °CHold for 5 minutes
Mass Spectrometer
Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Acquisition ModeFull Scan (m/z 50-500) or SIM
SIM Ions (Quant/Qual)131 (Quant), 181, 428 (Qual)

Q2: What kind of analytical column is best suited for this compound analysis?

A2: A low-bleed, mid-polarity column is generally recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, TG-5SilMS).[2] These columns provide good resolution and peak shape for a wide range of volatile and semi-volatile compounds, including PFAS.

Q3: Is sample derivatization necessary for this compound?

A3: No, this compound is the methyl ester of perfluorooctanoic acid (PFOA) and is sufficiently volatile for direct GC/MS analysis. Derivatization is typically required for the parent carboxylic acids (like PFOA) to increase their volatility.[3]

Q4: What are the expected key fragments in the electron ionization (EI) mass spectrum of this compound?

A4: The EI mass spectrum of this compound is characterized by a series of perfluoroalkyl fragments. The most abundant and characteristic ions are:

  • m/z 131: [C3F5]+

  • m/z 181: [C4F7]+

  • m/z 69: [CF3]+

  • The molecular ion [M]+ at m/z 428 may be weak or absent.

Q5: What are typical quantitative performance metrics I can expect for this analysis?

A5: While specific performance will depend on your instrumentation and method, the following table provides an overview of expected quantitative data for volatile PFAS analysis by GC/MS, which can serve as a benchmark for this compound.

Performance MetricExpected RangeNotes
Linearity (R²) > 0.99Over the desired concentration range.
Limit of Detection (LOD) 0.1 - 5 ng/L (ppt)Using SPME or large volume injection.
Limit of Quantification (LOQ) 0.3 - 15 ng/L (ppt)
Recovery 80 - 120%Dependant on sample matrix and preparation method.
Precision (%RSD) < 15%For replicate injections.

Data synthesized from studies on various volatile PFAS compounds.[2][4]

Experimental Protocols

Protocol 1: Direct Aqueous Injection

This protocol is suitable for relatively clean aqueous samples with expected concentrations in the parts-per-billion (ppb) range or higher.

  • Sample Preparation:

    • Collect the aqueous sample in a polypropylene vial.

    • If necessary, filter the sample using a polypropylene syringe filter (0.45 µm).

    • Fortify the sample with an appropriate internal standard (e.g., a labeled analogue of a similar compound).

  • GC/MS Analysis:

    • Inject 1-2 µL of the prepared sample into the GC/MS system using the parameters outlined in the "Recommended Starting GC/MS Parameters" table.

  • Data Analysis:

    • Integrate the peak for the quantifier ion of this compound and the internal standard.

    • Generate a calibration curve using standards of known concentrations and calculate the concentration of the analyte in the sample.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is ideal for trace-level analysis of this compound in water samples, offering enhanced sensitivity compared to direct injection.

  • Sample Preparation:

    • Place 10 mL of the aqueous sample into a 20 mL headspace vial.

    • Add an appropriate amount of an internal standard.

    • Add sodium chloride (e.g., 2 g) to increase the ionic strength of the sample, which enhances the partitioning of the analyte into the headspace.

    • Seal the vial with a PTFE-lined septum.

  • SPME Extraction:

    • Place the vial in the autosampler tray.

    • Incubate the sample at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 15 minutes) with agitation to allow the analyte to equilibrate in the headspace.

    • Expose the SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analyte.

  • GC/MS Analysis:

    • The autosampler will automatically retract the fiber and inject it into the GC inlet for thermal desorption.

    • Desorb the analyte from the fiber in the injector at a high temperature (e.g., 250 °C) for a set time (e.g., 2 minutes).

    • Analyze the desorbed compounds using the recommended GC/MS parameters.

  • Data Analysis:

    • Perform quantification as described in the direct injection protocol.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing Sample Aqueous Sample Spike Add Internal Standard Sample->Spike SPME_Prep Add Salt (for SPME) Spike->SPME_Prep Optional Injection Injection / Desorption Spike->Injection SPME_Prep->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report Troubleshooting_Flowchart cluster_peak_shape Peak Shape Issues cluster_sensitivity Sensitivity Issues cluster_contamination Contamination Issues Start Problem Observed Peak_Shape Poor Peak Shape (Tailing/Fronting) Start->Peak_Shape Sensitivity Low/No Sensitivity Start->Sensitivity Contamination Extraneous Peaks/ High Baseline Start->Contamination Check_Liner Check/Replace Injector Liner & Septum Peak_Shape->Check_Liner Trim_Column Trim Column Inlet Check_Liner->Trim_Column Dilute_Sample Dilute Sample Trim_Column->Dilute_Sample Leak_Check Perform Leak Check Sensitivity->Leak_Check Tune_MS Autotune MS Leak_Check->Tune_MS Check_SIM Verify SIM Ions Tune_MS->Check_SIM Run_Blank Run Solvent Blank Contamination->Run_Blank Clean_Source Clean Ion Source Run_Blank->Clean_Source Check_Consumables Use PFAS-free Consumables Clean_Source->Check_Consumables

References

Technical Support Center: Analysis of Methyl Perfluorooctanoate (MePFOA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in the LC-MS analysis of Methyl perfluorooctanoate (MePFOA), with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the LC-MS analysis of MePFOA?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[1][2] In the context of MePFOA analysis, complex sample matrices such as wastewater, soil extracts, and biological fluids contain numerous endogenous and exogenous compounds that can interfere with the ionization of MePFOA in the mass spectrometer's ion source.[1] This can lead to two primary phenomena:

  • Ion Suppression: Co-eluting substances compete with MePFOA for ionization, resulting in a decreased signal and potentially underestimation of the analyte concentration.[1]

  • Ion Enhancement: In some cases, matrix components can facilitate the ionization of MePFOA, leading to an artificially high signal and overestimation of the concentration.[1]

Insufficient sample cleanup is a major contributor to significant matrix effects.[1]

Q2: How can I determine if my MePFOA analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike analysis. This involves comparing the signal response of MePFOA spiked into a pre-extracted sample matrix with the signal of MePFOA in a clean solvent at the same concentration. A significant difference between the two responses indicates the presence of matrix effects.[1]

Q3: What is the most effective strategy to compensate for matrix effects in the quantitative analysis of MePFOA?

A3: The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C-labeled MePFOA or a closely related compound like ¹³C₄-PFOA, is the most effective way to compensate for matrix effects.[3][4] The SIL-IS is added to the sample at the beginning of the sample preparation process and experiences the same matrix-induced suppression or enhancement as the native analyte due to its nearly identical chemical and physical properties.[1][2] By calculating the ratio of the native analyte signal to the SIL-IS signal, accurate quantification can be achieved.[1]

Q4: What are some common sample preparation techniques to reduce matrix effects for MePFOA analysis?

A4: Several sample preparation techniques can be employed to minimize matrix effects by removing interfering components:

  • Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating PFAS from various matrices.[1] Weak anion exchange (WAX) cartridges are particularly effective for extracting and cleaning up PFOA and related compounds.[3][5]

  • Liquid-Liquid Extraction (LLE): LLE can be used to separate MePFOA from interfering substances based on their differential solubility in immiscible solvents.[6]

  • Protein Precipitation (PPT): For biological samples like plasma or serum, PPT with a solvent like acetonitrile (B52724) is a rapid method to remove proteins that can cause matrix effects.[4][7]

  • Sample Dilution: For less complex matrices, diluting the sample can reduce the concentration of interfering components. However, this may compromise the sensitivity of the analysis.[8][9]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution(s)
Low or No MePFOA Signal Ion Suppression: Co-eluting matrix components are suppressing the ionization of MePFOA.- Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) protocol. Weak Anion Exchange (WAX) cartridges are often effective for PFOA and related compounds.[3][5]- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute and experience similar suppression, allowing for accurate quantification.[2][4]- Chromatographic Separation: Optimize the LC gradient to better separate MePFOA from matrix interferences.
High MePFOA Signal (Enhancement) Ion Enhancement: Co-eluting matrix components are enhancing the ionization of MePFOA.- Enhance Sample Cleanup: Utilize a more rigorous cleanup method, such as a combination of SPE with different sorbents (e.g., WAX and graphitized carbon black).- Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of enhancing compounds.[8][9]
Poor Reproducibility (High %RSD) Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples.- Implement SIL-IS: This is the most effective way to correct for sample-to-sample variations in matrix effects.[3][4]- Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples, standards, and quality controls.
Peak Tailing or Splitting Matrix Overload: The analytical column is being overloaded with matrix components.- Improve Sample Cleanup: A cleaner sample extract will reduce the load on the column.- Reduce Injection Volume: Injecting a smaller volume of the sample extract can alleviate column overload.
Background Contamination Contamination from Labware or Solvents: PFAS are known to be present in many laboratory materials, leading to background signal.- Use PFAS-free labware: Whenever possible, use polypropylene (B1209903) or high-density polyethylene (B3416737) (HDPE) vials and containers instead of glass or PTFE-containing materials.[1]- Use High-Purity Solvents: Ensure that all solvents are LC-MS grade or higher.[1]

Quantitative Data Summary

The following tables summarize recovery data for PFOA (a close analog of MePFOA) in various matrices using different sample preparation and analytical techniques, demonstrating the effectiveness of these methods in mitigating matrix effects.

Table 1: Recovery of PFOA in Water and Soil Matrices using SPE and Isotope Dilution LC/MS/MS

MatrixSpiked ConcentrationRecovery (%)%RSD (n=6)
Pure Water2.5 ng/L98.83.2
40 ng/L95.31.4
200 ng/L88.40.6
River Water2.5 ng/L97.214.0
40 ng/L94.11.9
200 ng/L90.11.1
Wastewater2.5 ng/L98.612.0
40 ng/L93.22.5
200 ng/L91.51.3
Blank Soil0.5 µg/kg1136.6
5.0 µg/kg1021.4
20 µg/kg98.60.4
Field Soil5.0 µg/kg1042.1
Sediment5.0 µg/kg1031.5
Data adapted from a study on PFOA analysis using WAX SPE cleanup and isotope dilution LC/MS/MS.[3]

Table 2: Recovery of PFOA in Biological Matrices using Protein Precipitation and Isotope Dilution LC/MS/MS

MatrixSpiked ConcentrationRecovery (%)%RSD
Control Bovine Serum0.250 - 175 ng/mL82.8 - 103≤15%
Control Human Plasma2.5 - 175 ng/mL83.7 - 103≤14%
Data adapted from a validated method for PFAS analysis in serum and plasma.[4]

Experimental Protocols

1. Sample Preparation of Water Samples using Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for specific water matrices.[1][3]

  • Sample Filtration: Filter the water sample to remove particulates.

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₄-PFOA) to the filtered sample.

  • SPE Cartridge Conditioning: Condition a Weak Anion Exchange (WAX) SPE cartridge sequentially with 0.5% ammonia (B1221849) in methanol (B129727), methanol, and ultrapure water.[3]

  • Sample Loading: Load the water sample onto the conditioned WAX cartridge at a flow rate of approximately 3-5 mL/min.[3]

  • Washing: Wash the cartridge with ultrapure water to remove hydrophilic interferences, followed by a wash with methanol.[3]

  • Drying: Dry the cartridge under a gentle stream of nitrogen or under vacuum.[1][3]

  • Elution: Elute the retained analytes with 0.5% ammonia in methanol.[3]

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitution: Reconstitute the residue in a known volume of methanol or the initial mobile phase for LC-MS/MS analysis.[1][3]

2. LC-MS/MS Parameters for PFOA Analysis

The following are typical starting parameters that may need to be optimized for MePFOA.

  • LC Column: C18, 2.1 x 100 mm, 1.7 µm[1]

  • Mobile Phase A: 0.1% Formic Acid in Water or 20 mM Ammonium Acetate in Water[1][8]

  • Mobile Phase B: Methanol or Acetonitrile[1][8]

  • Flow Rate: 0.3 - 0.4 mL/min[1][8]

  • Injection Volume: 5 - 10 µL[1][8]

  • Ionization Mode: Negative Electrospray (ESI-)[1]

  • MS/MS Transitions: Specific precursor and product ions for MePFOA and its labeled internal standard should be determined by direct infusion and optimized. For PFOA, a common transition is m/z 413 -> 369.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Aqueous or Biological Sample Spike Spike with SIL-IS Sample->Spike Cleanup Sample Cleanup (SPE, LLE, or PPT) Spike->Cleanup Concentrate Concentration & Reconstitution Cleanup->Concentrate LC LC Separation Concentrate->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Final Result Quant->Result

Caption: A generalized experimental workflow for the LC-MS/MS analysis of MePFOA.

troubleshooting_guide start Problem with MePFOA Analysis issue What is the issue? start->issue no_signal Low or No Signal issue->no_signal Low Signal high_signal High Signal / Enhancement issue->high_signal High Signal poor_repro Poor Reproducibility issue->poor_repro Poor Reproducibility solution_suppression Improve Sample Cleanup (SPE) Optimize LC Separation Use SIL-IS no_signal->solution_suppression solution_enhancement Improve Sample Cleanup Dilute Sample Extract high_signal->solution_enhancement solution_repro Implement SIL-IS Standardize Sample Prep poor_repro->solution_repro

Caption: A troubleshooting decision tree for common issues in MePFOA analysis.

References

Technical Support Center: Methyl Perfluorooctanoate (MePFOA) Degradation in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with methyl perfluorooctanoate (MePFOA) degradation during environmental sample analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MePFOA) and why is it a concern in my PFOA analysis?

A1: this compound (MePFOA) is the methyl ester of perfluorooctanoic acid (PFOA). It is not typically a primary environmental contaminant but can be formed when PFOA is stored in methanol (B129727), a common solvent for preparing analytical standards.[1][2][3] This unintended formation can lead to an underestimation of PFOA concentrations in your samples as the parent acid is consumed. MePFOA was notably observed in methanolic PFOA solutions stored for approximately four months.[1][3]

Q2: My MePFOA standard is showing a decreasing concentration over time. What is happening?

Q3: I am seeing a PFOA peak in my pure MePFOA standard. Is my standard contaminated?

A3: While contamination is a possibility, it is more likely that the MePFOA is undergoing hydrolysis back to PFOA, especially if the standard has been stored for a period of time or exposed to aqueous conditions. The presence of water in the solvent (e.g., acetonitrile (B52724) or methanol) can facilitate this degradation.

Q4: How can I prevent the formation of MePFOA in my PFOA standards?

A4: To minimize the esterification of PFOA in methanolic solutions, it is recommended to prepare standards fresh and use them immediately.[1][3] If long-term storage is necessary, storing the solutions at or below -20°C can slow down the reaction rate. Alternatively, preparing stock solutions in a non-alcoholic solvent like acetonitrile or using basic methanol may reduce ester formation.[2]

Q5: What are the best practices for storing environmental samples to prevent MePFOA degradation?

A5: Environmental samples should be stored in polypropylene (B1209903) or high-density polyethylene (B3416737) (HDPE) containers. To minimize potential biotic and abiotic degradation of PFAS precursors, samples should be chilled to between 0-6°C immediately after collection and stored at or below -20°C if not extracted within a short period.

Troubleshooting Guide

Issue 1: Decreasing PFOA Concentration in Methanol-Based Calibration Standards
Symptom Possible Cause Troubleshooting Steps
PFOA peak area decreases over time in stored calibration standards.Esterification of PFOA to MePFOA: PFOA can react with methanol to form MePFOA, especially during prolonged storage.[1][2][3]1. Analyze for MePFOA: Check your PFOA standard for the presence of MePFOA.2. Prepare Fresh Standards: Prepare a new set of calibration standards and analyze them immediately.[1][3]3. Change Solvent: Consider preparing stock solutions in a solvent other than pure methanol, such as high-purity water or acetonitrile. Note that PFOA is stable in deionized water for at least 30 days.[2]4. Modify Storage: If methanol must be used, store standards at ≤ -20°C to minimize esterification.
Issue 2: Inconsistent MePFOA Concentration or Presence of PFOA in MePFOA Standards
Symptom Possible Cause Troubleshooting Steps
Decreasing peak area of MePFOA in working standards.Hydrolysis of MePFOA: The ester is hydrolyzing back to PFOA and methanol. This is accelerated by the presence of water.1. Check Solvent Purity: Ensure that the solvent used to dilute the MePFOA standard is anhydrous.2. Minimize Water Contact: Avoid any contact with water during sample preparation and storage. Use tightly sealed vials.3. Prepare Fresh Dilutions: Prepare fresh dilutions of the MePFOA standard from a concentrated stock solution before each analytical run.
Appearance of a PFOA peak in a MePFOA standard.Hydrolysis of MePFOA: The presence of PFOA is a direct indicator of MePFOA degradation.1. Confirm Identity: Use a PFOA standard to confirm the retention time of the unexpected peak.2. Quantify PFOA: If possible, quantify the amount of PFOA to assess the extent of degradation.3. Review Standard Preparation: Scrutinize the standard preparation procedure for any potential introduction of water.

Quantitative Data Summary

Table 1: Stability of PFOA and Related Precursors in Various Water Matrices and Storage Conditions
AnalyteMatrixStorage Temp. (°C)Holding Time (days)Observed ChangeReference
PFOABottled, Surface, Effluent Water+20, 4, -20180Stable[5]
N-MeFOSESurface & Effluent Water+20, 4180Decreased concentration[5]
N-EtFOSESurface & Effluent Water+20, 4180Decreased concentration[5]
N-MeFOSAASurface & Effluent Water+20, 4180Increased concentration (from N-MeFOSE)[5]
N-EtFOSAASurface & Effluent Water+20, 4180Increased concentration (from N-EtFOSE)[5]

This table summarizes the stability of various PFAS, highlighting that while PFOA itself is stable, some of its precursors can degrade or transform during storage, emphasizing the importance of proper sample handling.

Table 2: Formation of MePFOA from PFOA in Methanol
AnalyteSolventStorage DurationObservationReference
PFOAMethanol~4 yearsRandom variation in PFOA concentration with corresponding appearance of MePFOA.[1]
PFOAMethanol~4 monthsMePFOA was observed.[1][3]

This table indicates that the esterification of PFOA in methanol is a long-term storage issue.

Experimental Protocols

Protocol 1: Preparation of PFOA Calibration Standards to Minimize MePFOA Formation
  • Solvent Selection: Use 95:5 (v/v) methanol:water or a similar high-organic content solvent for the final dilution. For long-term stock solutions, consider using a non-alcoholic solvent like acetonitrile.

  • Stock Solution: Prepare a primary stock solution of PFOA in a suitable solvent.

  • Working Standards:

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

    • Add isotopically labeled internal standards to each calibration standard at a constant concentration.

  • Storage and Use:

    • Ideally, prepare standards fresh before each analytical run.

    • If storage is required, store in polypropylene vials at ≤ -20°C.

    • Before use, allow standards to come to room temperature and vortex thoroughly.

Protocol 2: LC-MS/MS Analysis of PFOA and MePFOA

This protocol is a general guideline based on common EPA methods.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Ammonium acetate (B1210297) in water.

    • Mobile Phase B: Methanol or acetonitrile.

    • Gradient: A gradient program that effectively separates PFOA and MePFOA from other analytes and matrix components.

    • Injection Volume: Typically 2-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • PFOA: Monitor at least two transitions (e.g., m/z 413 -> 369 [quantifier] and 413 -> 169 [qualifier]).

      • MePFOA: Determine appropriate transitions (e.g., monitoring for the loss of the methoxy (B1213986) group or other characteristic fragments).

    • Internal Standards: Use corresponding isotopically labeled standards for quantification (e.g., ¹³C₈-PFOA for PFOA).

Visualizations

cluster_0 Troubleshooting PFOA Standard Instability start Decreasing PFOA concentration observed check_ester Analyze for MePFOA start->check_ester ester_present MePFOA detected? check_ester->ester_present ester_absent No MePFOA detected ester_present->ester_absent No cause_ester Cause: Esterification in Methanol ester_present->cause_ester Yes other_causes Investigate other causes: - Adsorption to container - Instrument variability ester_absent->other_causes solution_fresh Solution: - Prepare fresh standards - Use immediately cause_ester->solution_fresh solution_storage Solution: - Store at <= -20°C - Consider alternative solvent cause_ester->solution_storage

Caption: Troubleshooting workflow for decreasing PFOA concentration in standards.

cluster_1 MePFOA Degradation Pathway MePFOA This compound (MePFOA) C₇F₁₅COOCH₃ PFOA Perfluorooctanoic Acid (PFOA) C₇F₁₅COOH MePFOA->PFOA Hydrolysis PFOA->MePFOA Esterification Methanol Methanol CH₃OH Methanol->PFOA H2O Water (H₂O) H2O->MePFOA

Caption: The reversible reaction between PFOA and MePFOA.

References

Minimizing analyte loss of Methyl perfluorooctanoate during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the loss of Methyl perfluorooctanoate (MePFOA) during sample preparation. Given that MePFOA is a derivative of the widely studied perfluorooctanoic acid (PFOA), much of the guidance is based on established best practices for per- and polyfluoroalkyl substances (PFAS).

Frequently Asked Questions (FAQs)

Q1: My MePFOA recovery rates are low and inconsistent. What are the most common causes?

Low and variable recovery of MePFOA is a frequent challenge. The primary causes stem from the compound's physicochemical properties and its presence at trace levels. Key factors include:

  • Adsorption: Significant loss of analyte onto the surfaces of laboratory equipment, including centrifuge tubes, vials, and filter membranes.[1][2]

  • Volatility: As a methyl ester, MePFOA is more volatile than its carboxylate parent (PFOA). Analyte can be lost during solvent evaporation or concentration steps if not performed carefully.[3][4]

  • Matrix Effects: Complex sample matrices like soil, tissue, or plasma can interfere with extraction efficiency, preventing the complete recovery of MePFOA.[5][6]

  • Cross-Contamination: The ubiquitous nature of PFAS in laboratory materials can lead to artificially high or skewed results, complicating accurate recovery calculations.[7][8]

Q2: What type of labware should I use to minimize MePFOA adsorption?

The choice of labware is critical for preventing analyte loss. While no material is perfect, high-density polyethylene (B3416737) (HDPE) and polypropylene (B1209903) (PP) are generally recommended for sample collection and storage.[9][10] However, for sample processing steps, the data can be complex.

  • Avoid Glass (for storage): PFAS can adsorb to glass surfaces, especially over long storage periods.[10][11] If glass is necessary for other analytical reasons, thorough testing and solvent pre-rinsing are essential.

  • Use Polypropylene with Caution: Studies on PFOA have shown that significant sorption can occur with polypropylene tubes (up to 45% loss).[1][2] It is crucial to use labware from lots that are certified as PFAS-free and to minimize contact time.

  • Best Practice: Always use containers and vials made of HDPE or polypropylene. Pre-rinse all labware that will contact the sample with the extraction solvent (e.g., methanol) immediately before use to help passivate active binding sites.

Q3: How can I prevent losing MePFOA during solvent evaporation or concentration steps?

Evaporative loss is a major concern for MePFOA. Standard procedures that involve drying down extracts can lead to the complete loss of more volatile PFAS.

  • Gentle Evaporation: Use a gentle stream of nitrogen at ambient or slightly elevated temperatures. Avoid aggressive heating.

  • Do Not Evaporate to Dryness: This is the most critical step. EPA Method 1633 specifically warns against evaporating all solvent to prevent the loss of volatile neutral compounds.[3] Concentrate the sample to a small volume (e.g., 0.5-1.0 mL).

  • Use a Keeper Solvent: For methods requiring significant concentration, consider adding a small amount of a high-boiling point, non-interfering solvent (a "keeper," such as dodecane) to the extract before evaporation. This ensures that even when the primary solvent is removed, the analyte remains in a liquid phase.

Q4: Does the pH of my sample or extraction solvent affect MePFOA recovery?

While MePFOA is a neutral ester and not directly ionized by pH changes, pH is still a critical parameter in the overall sample preparation process.

  • Extraction Efficiency: The pH of the sample matrix can influence how strongly MePFOA is bound to matrix components (e.g., proteins, soil organic matter). Adjusting the pH according to validated methods can improve extraction efficiency. For acidic analytes like PFOA, adjusting the pH to be at least 2 units away from the pKa is recommended to ensure it is uncharged for certain extraction types.[6]

  • Sorbent Performance (SPE): For Solid-Phase Extraction (SPE), pH control is essential for the retention and elution steps. For Weak Anion Exchange (WAX) cartridges, a specific pH is required to ensure the sorbent is charged to retain anionic PFAS. While MePFOA is neutral, co-contaminants and method compatibility often dictate pH.

  • Adsorption: The surface charge of labware, particularly glass and metal components, can be affected by pH. At acidic pH, these surfaces can become positively charged, increasing the adsorption of acidic analytes.[12]

Q5: My samples require filtration to remove particulates. How do I prevent analyte loss?

Filtration is a major potential source of analyte loss. Studies have shown that PFOA can experience sorption losses ranging from 21% to 79% on different filter membrane types.[1][2]

  • Avoid Filtration if Possible: The preferred method for removing particulates is centrifugation.[9]

  • If Filtration is Necessary:

    • Select filter materials carefully. Test different types (e.g., nylon, PVDF, PES) for recovery with a known standard concentration of MePFOA.

    • Pre-condition the filter by passing a small volume of solvent (e.g., methanol) followed by a portion of the sample itself through the filter and discarding the filtrate before collecting the final sample. This helps saturate any active binding sites.

Q6: What are the best practices for sample collection and storage to ensure MePFOA integrity?

Proper collection and storage are foundational to accurate analysis.

  • Use Proper Containers: Collect samples in certified PFAS-free HDPE or polypropylene containers.[7][9]

  • Control Temperature: Store samples at low temperatures, typically at or below 4°C, to minimize degradation.[7]

  • Minimize Headspace: For water samples, fill the container to the top to avoid headspace, which can lead to partitioning of volatile compounds.[7]

  • Contamination Control: During collection, avoid using any materials containing fluoropolymers, such as Teflon®-lined caps (B75204) or tubing.[7][13] Wear nitrile gloves and avoid contact with food packaging, waterproof clothing, or personal care products that may contain PFAS.[9][13]

Troubleshooting Guides

Guide 1: Minimizing Adsorption to Labware

This guide provides a systematic approach to reducing analyte loss due to adsorption on labware surfaces.

Workflow for Minimizing Adsorption

cluster_prep Preparation Phase cluster_exec Execution Phase Start Start: Select Experiment Containers Select_Material 1. Choose HDPE or PFAS-Free Polypropylene Start->Select_Material Pre_Rinse 2. Pre-rinse with Methanol (B129727) (or final reconstitution solvent) Select_Material->Pre_Rinse Discard_Rinse 3. Discard Rinse Solvent Pre_Rinse->Discard_Rinse Add_Sample 4. Add Sample to Conditioned Container Discard_Rinse->Add_Sample Minimize_Time 5. Minimize Contact Time (Proceed with extraction promptly) Add_Sample->Minimize_Time Solvent_Rinse 6. Rinse Container with Extraction Solvent After Transfer Minimize_Time->Solvent_Rinse Combine 7. Combine Rinsate with Final Extract Solvent_Rinse->Combine End End: Minimized Adsorption Loss Combine->End

Caption: Workflow to reduce analyte adsorption on labware surfaces.

Table 1: Summary of Material Performance for PFAS Sample Preparation

MaterialUse CasePotential for Analyte LossMitigation Strategy
Polypropylene (PP) Centrifuge tubes, vials, pipette tipsModerate to High. Studies show PFOA losses of 32-45%.[1][2]Use certified PFAS-free lots. Pre-rinse with solvent. Minimize contact time.
HDPE Sample collection bottlesLow to Moderate. Generally preferred for collection.Use certified PFAS-free bottles. Store samples cold.
Glass Vials, containersHigh (especially for storage). [10] Silanol groups can adsorb PFAS.Avoid for long-term storage. If necessary, use silanized glass vials and pre-rinse with solvent.
Filter Membranes Particulate removalVery High. Losses can exceed 70% depending on membrane type.[1][2]Best practice is to use centrifugation instead of filtration.[9]
Teflon® (PTFE) Tubing, cap linersContamination Source. PTFE is a PFAS and can leach into samples.Strictly avoid all materials containing fluoropolymers.[13]

Experimental Protocols

Protocol: Generic Solid-Phase Extraction (SPE) for MePFOA

This protocol outlines the key steps for SPE, a common technique for concentrating and purifying PFAS from liquid samples.[7] It incorporates best practices to minimize analyte loss.

1. Materials and Reagents

  • SPE Cartridge: Weak Anion Exchange (WAX) cartridges are commonly used for PFAS analysis.[8]

  • Solvents: HPLC-grade or higher methanol, reagent water (verified PFAS-free).

  • Elution Solvent: Typically methanol with a small percentage of ammonium (B1175870) hydroxide (B78521) (e.g., 0.1-1%).[14]

  • Labware: PFAS-free polypropylene centrifuge tubes (15 mL or 50 mL).

2. SPE Procedure

Step 1: Cartridge Conditioning

  • Pass 5 mL of methanol through the WAX cartridge.

  • Pass 5 mL of reagent water through the cartridge.

  • Critical Note: Do not let the cartridge go dry before loading the sample.

Step 2: Sample Loading

  • Load the aqueous sample (e.g., 100 mL, pH adjusted if necessary per method) onto the cartridge at a slow, steady flow rate (e.g., 1-2 drops per second).

  • Critical Note: A slow flow rate is essential for efficient analyte retention.

Step 3: Cartridge Washing

  • Wash the cartridge with 5 mL of reagent water to remove hydrophilic interferences.

  • Dry the cartridge thoroughly under vacuum or nitrogen for 10-15 minutes to remove all water.

Step 4: Elution

  • Place a clean, pre-rinsed polypropylene collection tube under the cartridge.

  • Elute the MePFOA from the cartridge by passing two 4 mL aliquots of the elution solvent (e.g., 1% ammoniated methanol) through the cartridge.

  • Allow the solvent to soak for a few minutes between aliquots to ensure complete elution.

Step 5: Concentration

  • Concentrate the eluate under a gentle stream of nitrogen in a warm water bath (not exceeding 40°C).

  • Critical Note: DO NOT evaporate to dryness.[3] Reduce the volume to a final volume of 1 mL.

  • Vortex the final extract for 10-20 seconds to ensure homogeneity before analysis, as longer-chain PFAS can adsorb to the vial walls even in solvent.[11]

Troubleshooting Low MePFOA Recovery

StartNode Low or Inconsistent MePFOA Recovery Q_Evap Was sample evaporated to dryness? StartNode->Q_Evap Q_Labware What labware was used? StartNode->Q_Labware Q_Filter Was sample filtered? StartNode->Q_Filter Q_SPE Using SPE? Check elution. StartNode->Q_SPE QuestionNode QuestionNode CauseNode CauseNode SolutionNode SolutionNode Cause_Vol Cause: Volatility Loss Q_Evap->Cause_Vol Yes Cause_Ads Cause: Adsorption to Surfaces Q_Labware->Cause_Ads Glass/Untested PP Cause_Filt Cause: Loss on Filter Media Q_Filter->Cause_Filt Yes Cause_Elute Cause: Incomplete Elution Q_SPE->Cause_Elute Yes Sol_Vol Solution: - Concentrate to 0.5-1mL, not dryness. - Use gentle N2 stream (<40°C). - Consider a keeper solvent. Cause_Vol->Sol_Vol Sol_Ads Solution: - Use HDPE or PFAS-free PP. - Avoid glass for storage. - Pre-rinse containers with solvent. Cause_Ads->Sol_Ads Sol_Filt Solution: - Use centrifugation instead. - If required, pre-condition filter and test for recovery. Cause_Filt->Sol_Filt Sol_Elute Solution: - Ensure elution solvent is correct (e.g., ammoniated methanol). - Use two smaller aliquots for elution. - Allow solvent to soak on cartridge. Cause_Elute->Sol_Elute

Caption: A decision tree for troubleshooting common causes of MePFOA loss.

References

Troubleshooting poor chromatographic peak shape for Methyl perfluorooctanoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl Perfluorooctanoate Analysis

This guide provides troubleshooting for common issues encountered during the chromatographic analysis of this compound and related per- and polyfluoroalkyl substances (PFAS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my this compound peak showing significant tailing?

Peak tailing, where the latter half of the peak is drawn out, is a common problem in PFAS analysis. It can compromise resolution and lead to inaccurate quantification.[1][2]

Possible Causes & Solutions:

  • Secondary Interactions: Polar interactions between the analyte and active sites on the stationary phase (like residual silanol (B1196071) groups on silica-based columns) are a primary cause of tailing.[1][2]

    • Solution: Adjust the mobile phase pH. For acidic compounds like PFAS, using a lower pH (e.g., 2-3) can protonate the silanol groups, minimizing these secondary interactions.[2][3] The use of buffers, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, is also effective for controlling pH and improving peak shape.[4][5]

  • Column Contamination or Degradation: Accumulation of matrix components on the column inlet frit or degradation of the stationary phase can create active sites and cause tailing.[1][6]

    • Solution: First, try backflushing the column with a strong solvent.[4][6] If this doesn't resolve the issue, the column may need to be replaced.[4][6] Using a guard column can help extend the life of the analytical column.[6]

  • Metal Interactions: PFAS can interact with stainless steel components in the LC system (tubing, frits), leading to tailing.[1]

    • Solution: Use an LC system with PEEK or other metal-free components where possible. Passivating the system can also help minimize these interactions.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing.[4][7]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[4] If a different solvent must be used, it should ideally be weaker than the mobile phase.[4]

Q2: My peak is fronting. What is the likely cause?

Peak fronting, an overloaded peak shape where the front half is sloped, is often caused by column overload or solvent effects.

Possible Causes & Solutions:

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to fronting.[1][8]

    • Solution: Systematically reduce the sample concentration or injection volume.[4][8] If the peak shape becomes more symmetrical at a lower load, overloading was the cause.[4] Consider using a column with a larger internal diameter or thicker film if high concentrations are necessary.[8]

  • Incompatible Sample Solvent: Similar to tailing, a sample solvent that is too strong or immiscible with the mobile phase can cause peak shape issues, including fronting.[4]

    • Solution: Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.[4]

  • Low Column Temperature: In some instances, a column temperature that is too low can lead to poor mass transfer and result in peak fronting.[4]

    • Solution: Try increasing the column temperature in small increments (e.g., 5 °C) to see if the peak shape improves.

Q3: I'm observing split peaks. What should I investigate?

Split peaks can arise from issues at the injector, a problem at the column head, or an incompatible sample solvent.

Possible Causes & Solutions:

  • Blocked Column Inlet Frit: A partially blocked frit at the head of the column can distort the sample band, causing it to split as it enters the column.[4][6]

    • Solution: Reverse the column and flush it with a strong solvent to dislodge the blockage.[4][6] If this fails, the frit or the entire column may need replacement.[4]

  • Incompatible Sample Solvent: Injecting a sample in a solvent that is not miscible with the mobile phase is a common cause of peak splitting.[4]

    • Solution: Prepare the sample in the mobile phase or a weaker, fully miscible solvent.[4]

  • Co-elution: An interfering compound in the sample matrix with a very similar retention time can appear as a shoulder or a split peak.[4]

    • Solution: Adjust the chromatographic method (e.g., change the gradient, mobile phase composition, or column chemistry) to improve resolution. Verifying the peak's purity with a mass spectrometer can confirm co-elution.

Troubleshooting Workflow

A logical approach is key to efficiently diagnosing peak shape problems. The following diagram outlines a typical troubleshooting workflow.

TroubleshootingWorkflow start Poor Peak Shape (Tailing, Fronting, Split) check_overload Reduce Sample Load (Conc. or Volume) start->check_overload overload_yes Peak Shape Improves? (Yes) check_overload->overload_yes Test overload_no Peak Shape Improves? (No) check_overload->overload_no cause_overload Cause: Column Overload Solution: Reduce Load overload_yes->cause_overload check_solvent Check Sample Solvent (vs. Mobile Phase) overload_no->check_solvent solvent_match_no Solvent Stronger? (Yes) check_solvent->solvent_match_no Compare solvent_match_yes Solvent Stronger? (No) check_solvent->solvent_match_yes cause_solvent Cause: Solvent Mismatch Solution: Re-dissolve in Mobile Phase solvent_match_no->cause_solvent check_column Check Column Health solvent_match_yes->check_column backflush Backflush Column check_column->backflush replace_column Replace Column backflush->replace_column If fails cause_column Cause: Column Contamination or Degradation replace_column->cause_column If solves

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Experimental Protocols

Protocol 1: Column Flushing and Passivation

This protocol is designed to remove contaminants from the column and LC system that may cause peak tailing.

Materials:

  • Reagent-grade water

  • Methanol (HPLC or MS-grade)

  • Acetonitrile (HPLC or MS-grade)

  • Isopropanol (HPLC or MS-grade)

Procedure:

  • System Preparation: Disconnect the column from the detector to avoid contamination.

  • Initial Flush: Flush the column with your current mobile phase (without buffer salts) for 15 minutes at a low flow rate (e.g., 0.2 mL/min).

  • Strong Solvent Wash: Sequentially flush the column with the following solvents for at least 30 minutes each:

    • 100% Methanol

    • 100% Acetonitrile

    • 100% Isopropanol

  • Re-equilibration: Flush the column with 100% Acetonitrile, followed by the initial mobile phase (without buffer).

  • Reconnection and Equilibration: Reconnect the column to the detector in the correct flow direction. Equilibrate the entire system with the analytical mobile phase until a stable baseline is achieved (at least 30 minutes).

Data Presentation

Effective troubleshooting often involves comparing method parameters. The table below illustrates how mobile phase modifiers can impact peak shape for acidic PFAS compounds.

Mobile Phase AdditiveTypical ConcentrationEffect on Peak Shape for Acidic PFASRationale
Formic Acid0.1%GoodLowers pH to protonate silanols, reducing secondary interactions.
Acetic Acid20 mMFair to GoodProvides buffering and can improve peak shape.[9]
Ammonium Acetate10-20 mMGoodActs as a buffer to maintain a stable pH, improving symmetry.[4][10]
Ammonium Formate10-20 mMVery GoodOften provides the best results for retention and peak shape for a range of PFAS.[5]

Note: The optimal choice depends on the specific analytes, column, and mass spectrometry requirements.

References

Improving yield and purity in monodisperse perfluoroalkyl amide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve yield and purity in the synthesis of monodisperse perfluoroalkyl amides.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of perfluoroalkyl amides?

A1: Researchers often face challenges such as low yields, formation of complex mixtures, and difficulties in purification.[1][2] Specific issues include incomplete conversion of starting materials, side reactions like anhydride (B1165640) formation, and the decomposition of intermediates.[1][3] For instance, in one-pot synthesis protocols, inefficient oxydefluorination can lead to the decomposition of hydroxylamine (B1172632) intermediates, resulting in complex product mixtures.[1]

Q2: How can I improve the yield of my perfluoroalkyl amide synthesis?

A2: Optimizing reaction conditions is crucial for improving yields. This includes the choice of reagents, solvents, temperature, and reaction time. For example, in the synthesis of fluorinated amides from nitrosoarenes, using acidic reductive conditions (Zn/HCl in AcOH) can significantly increase the yield of the desired amide.[1][4] Additionally, for amide bond formation in general, minimizing side reactions by controlling the addition of reagents can greatly improve yields. For instance, allowing for an activation period for the carboxylic acid before adding the amine can prevent unwanted side reactions.[5]

Q3: What are the best purification techniques for monodisperse perfluoroalkyl amides?

A3: While column chromatography is a common purification method, it can sometimes lead to significant product loss.[2] Alternative and often more effective techniques for purifying amides include:

  • Recrystallization: This is often the method of choice for amides. Solvents like ethanol, acetone, acetonitrile, or 1,4-dioxane (B91453) can be effective.[2] The process involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly.[2]

  • Distillation: For volatile amides, distillation (including vacuum distillation) can be a suitable purification method.[2][6]

  • Preparative Two-Dimensional Liquid Chromatography (2D-LC): For complex mixtures, coupling normal-phase and reversed-phase liquid chromatography can be a powerful technique for isolating pure amide compounds.[7]

Q4: Are there alternative, milder methods for synthesizing perfluoroalkyl amides?

A4: Yes, several newer methods aim to provide milder and more efficient routes. For instance, a one-pot approach using perfluoroalkanoic acids as fluoro-alkylating agents in combination with a hypervalent iodine reagent (DIB) offers a metal-free synthesis of Rf-embedded amides with good yields.[8] Another strategy involves the synthesis of N-trifluoromethyl amides from carboxylic acid derivatives under mild conditions using isothiocyanates and silver fluoride.[9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s) Citation(s)
Low or No Product Formation Inefficient activation of the carboxylic acid.Use a more potent activating agent (e.g., HATU, EDC/HOBt). For difficult activations, consider converting the acid to an acid chloride using thionyl chloride (SOCl₂), though be mindful of potential side reactions.[3]
Low reactivity of the amine.Use a stronger base (e.g., t-BuOK, NaH) to deprotonate the amine before adding the activated acid. Adding a catalyst like DMAP can also be beneficial.[3]
Decomposition of intermediates.In one-pot reactions involving hydroxylamine intermediates, inefficient subsequent steps (e.g., oxydefluorination) can lead to decomposition. Ensure the conditions for the second step are optimized (e.g., appropriate acid or base promoter).[1][4]
Formation of Multiple Products/Impurities Side reactions of the activated carboxylic acid.If forming an acid chloride, be aware of potential anhydride formation. Control the reaction temperature and time.[3]
Incomplete reaction.Increase reaction time or temperature. Consider using a higher concentration of reagents.[1]
Hydrolysis of starting materials or product.Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[1]
Difficulty in Product Purification Product is lost during column chromatography.Switch to recrystallization as the primary purification method. Test various polar solvents to find the optimal one for your compound.[2]
Product co-elutes with impurities.For chromatographic purification, try altering the solvent system or using a different stationary phase. Consider preparative HPLC or 2D-LC for challenging separations.[7]
Product is a stubborn oil.Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or triturating with a non-polar solvent.
Poor Reproducibility Variations in reagent quality.Use freshly opened or purified reagents and solvents.
Sensitivity to air or moisture.Employ rigorous inert atmosphere techniques.

Quantitative Data Summary

Table 1: Yields of Fluorinated Amides (3a-3h) from Nitrosoarenes [1][4]

ProductSubstituent on AreneYield (%)
3aH55
3b2-Me70
3c2-OMe42
3e2-CF₃65
3g2-Cl53
3h2-Br68

Experimental Protocols

Protocol 1: One-Pot Synthesis of Fluorinated Amides from Nitrosoarenes [1][4]

This protocol describes the synthesis of amide 3b as a representative example.

Step 1: N-Perfluoroalkylation

  • To a reaction vessel, add 2-methylnitrosobenzene (1b, 0.50 mmol), sodium perfluorobutanesulfinate (NaSO₂C₄F₉, 1.5 mmol), hydroquinone (B1673460) (0.55 mmol), and Cu(ClO₄)₂·6H₂O (1 mol %).

  • Add ethyl acetate (B1210297) (4.0 mL) as the solvent.

  • Add 70% aqueous tert-butyl hydroperoxide (tBuOOH, 1.5 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

Step 2: Oxydefluorination and Reduction

  • To the reaction mixture from Step 1, add acetic acid (HOAc, 5 mL), zinc powder (Zn, 20 mmol), and 37% aqueous hydrochloric acid (HCl, 20 mmol).

  • Heat the mixture at 65 °C for 2 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired amide 3b .

Visualizations

experimental_workflow Experimental Workflow: One-Pot Perfluoroalkyl Amide Synthesis cluster_step1 Step 1: N-Perfluoroalkylation cluster_step2 Step 2: Oxydefluorination & Reduction start Nitrosoarene + Perfluoroalkanesulfinate reagents1 Cu(ClO4)2, Hydroquinone, tBuOOH, EtOAc intermediate N-Perfluoroalkylated Hydroxylamine (in situ) reagents1->intermediate 1h, rt reagents2 Zn, HCl, AcOH intermediate->reagents2 2h, 65°C workup Quench, Extract, Purify intermediate->workup product Purified Perfluoroalkyl Amide workup->product

Caption: A flowchart of the one-pot synthesis of perfluoroalkyl amides.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_sm Check Starting Material Conversion (TLC/LC-MS) start->check_sm sm_consumed Starting Material Consumed? check_sm->sm_consumed increase_conditions Increase Time/Temp or Reagent Equivalents sm_consumed->increase_conditions No side_products Side Products Observed? sm_consumed->side_products Yes optimize_reagents Optimize Reagents/Catalyst side_products->optimize_reagents Yes decomposition Intermediate Decomposition? side_products->decomposition No purification_issue Check Purification Step for Loss decomposition->purification_issue No milder_conditions Use Milder Conditions or Different Route decomposition->milder_conditions Yes

Caption: A decision tree for troubleshooting low reaction yields.

References

Managing Explosive Mixtures of Methyl Perfluorooctanoate with Air Upon Heating: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the safe handling of methyl perfluorooctanoate, particularly concerning the potential for the formation of explosive mixtures with air upon heating. Due to the limited availability of specific quantitative data on explosive limits, this guide emphasizes a precautionary approach, focusing on risk assessment, engineering controls, and emergency preparedness.

Frequently Asked Questions (FAQs)

Q1: What are the primary flammability hazards associated with this compound?

A1: this compound is a combustible liquid.[1] The primary hazard is the potential for its vapors to form flammable or explosive mixtures with air, especially when heated.[2] While specific Lower and Upper Explosive Limits (LEL/UEL) are not available in published literature, it is crucial to treat the substance as having the potential to form such mixtures at elevated temperatures. Containers of this compound may also explode when heated.[1][3]

Q2: What is the flash point of this compound, and what does it signify?

A2: The flash point of this compound is approximately 65-66°C (149-150.8°F).[1] The flash point is the lowest temperature at which the liquid can produce enough flammable vapor to ignite in the presence of an ignition source. This indicates that even moderate heating can lead to a flammable atmosphere in an enclosed space.

Q3: Is the autoignition temperature for this compound known?

A3: No, the autoignition temperature for this compound is not available in publicly accessible safety data.[1] The autoignition temperature is the temperature at which a substance will ignite spontaneously without an external ignition source. The absence of this data necessitates stringent temperature control during experiments.

Q4: What are the known thermal decomposition products of this compound?

A4: Upon combustion, this compound can produce hazardous decomposition products, including carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (B91410) (HF).[1] Studies on related perfluoroalkyl substances (PFAS) suggest that thermal decomposition can begin at temperatures as low as 200°C.[4]

Q5: What general safety precautions should be taken when heating this compound?

A5: All work involving the heating of this compound should be conducted in a well-ventilated area, preferably within a certified fume hood.[5] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile may be suitable), and a lab coat, must be worn.[5][6] Ensure that all potential ignition sources are eliminated from the work area. This includes open flames, sparks from electrical equipment, and static discharge.[6]

Troubleshooting Guide

Issue: I need to heat this compound for my experiment. How can I minimize the risk of forming an explosive mixture?

Solution:

  • Engineering Controls:

    • Ventilation: Always work in a fume hood with a high face velocity to ensure that any vapors are effectively removed.

    • Inert Atmosphere: Whenever possible, conduct heating processes under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which is necessary for combustion.

    • Temperature Control: Use a reliable and calibrated heating apparatus with precise temperature control (e.g., a heating mantle with a thermocouple). Avoid localized overheating.

    • Condensation: If heating under reflux, ensure the condenser is operating efficiently to minimize the escape of flammable vapors.

  • Procedural Controls:

    • Scale: Use the smallest quantity of this compound necessary for the experiment.

    • Monitoring: Continuously monitor the temperature of the reaction. Be aware of any unexpected temperature increases, which could indicate an exothermic decomposition.

    • Ignition Sources: Prohibit all ignition sources in the vicinity of the experiment. Use intrinsically safe or explosion-proof equipment if available.[3]

Issue: I observe unusual fumes or a change in pressure in my reaction vessel while heating this compound. What should I do?

Solution: This could be a sign of thermal decomposition and a potential precursor to a hazardous situation.

  • Immediate Action: If it is safe to do so, immediately remove the heat source and any nearby ignition sources.

  • Evacuation: If you suspect an uncontrolled reaction or a significant release of vapors, evacuate the immediate area and alert your colleagues and the appropriate safety personnel.

  • Ventilation: Ensure the fume hood is operating at maximum capacity.

  • Do Not Open the Vessel: If the reaction is contained, do not attempt to open the vessel, as this could introduce air and create an explosive mixture. Allow the vessel to cool completely before handling.

Data Presentation

Table 1: Physical and Flammability Properties of this compound

PropertyValue
Molecular Formula C9H3F15O2
Molecular Weight 428.1 g/mol
Boiling Point 158 - 160 °C (316.4 - 320 °F)[7][8]
Flash Point 65 - 66 °C (149 - 150.8 °F)[7][8]
Autoignition Temperature Data not available[1]
Lower Explosive Limit (LEL) Data not available[1][2]
Upper Explosive Limit (UEL) Data not available[1][2]
Vapor Density Data not available
Specific Gravity 1.684 - 1.786 g/mL at 25 °C[7][8]

Table 2: Thermal Decomposition Information for Related Perfluoroalkyl Substances (PFAS)

Compound TypeOnset of DecompositionNotes
Perfluoroalkyl Carboxylic Acids (PFCAs)As low as 200 °C on granular activated carbon[4]Decomposition temperature increases with the number of perfluorinated carbons.[4]

Experimental Protocols

Protocol: Risk Assessment for Heating this compound

  • Identify Hazards:

    • Flammability of this compound vapors.

    • Potential for explosive mixture formation with air.

    • Hazardous decomposition products (HF, CO, CO2).

    • Potential for container over-pressurization and explosion.

  • Assess Risks:

    • Evaluate the maximum temperature to be reached and compare it with the flash point.

    • Consider the scale of the experiment.

    • Identify all potential ignition sources in the experimental setup and surrounding area.

    • Assess the adequacy of the existing ventilation.

  • Implement Control Measures:

    • Select and implement appropriate engineering controls (fume hood, inert atmosphere, etc.).

    • Define the necessary personal protective equipment.

    • Develop a standard operating procedure (SOP) that includes steps for normal operation and emergency shutdown.

  • Review and Document:

    • Have the risk assessment reviewed by a qualified safety professional.

    • Ensure all personnel involved in the experiment are trained on the SOP and are aware of the risks.

Mandatory Visualization

Risk_Mitigation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_response Emergency Response start Start: Plan to Heat This compound risk_assessment Conduct Risk Assessment start->risk_assessment identify_hazards Identify Hazards: - Flammability - Explosive Potential - Decomposition Products risk_assessment->identify_hazards assess_risks Assess Risks: - Temperature vs. Flash Point - Scale of Experiment - Ignition Sources identify_hazards->assess_risks implement_controls Implement Control Measures assess_risks->implement_controls conduct_experiment Conduct Experiment in Fume Hood implement_controls->conduct_experiment monitor_temp Continuously Monitor Temperature conduct_experiment->monitor_temp check_fumes Observe for Unusual Fumes/Pressure Change monitor_temp->check_fumes safe_condition Experiment Proceeds Safely check_fumes->safe_condition No Anomalies emergency_shutdown Emergency Shutdown: - Remove Heat - Eliminate Ignition Sources check_fumes->emergency_shutdown Anomalies Detected end End safe_condition->end evacuate Evacuate Area emergency_shutdown->evacuate notify_safety Notify Safety Personnel evacuate->notify_safety notify_safety->end

Caption: Workflow for mitigating risks when heating this compound.

Hierarchy_of_Controls elimination Elimination (Most Effective) Use a non-flammable alternative if possible. substitution Substitution Use a less hazardous chemical. engineering Engineering Controls - Fume Hood - Inert Atmosphere - Temperature Control administrative Administrative Controls - Standard Operating Procedures (SOPs) - Training - Warning Signs ppe Personal Protective Equipment (PPE) (Least Effective) - Safety Goggles - Chemical-Resistant Gloves - Lab Coat

Caption: Hierarchy of controls for managing flammability hazards.

References

Incompatible materials and hazardous reactions of Methyl perfluorooctanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the incompatible materials and hazardous reactions of Methyl perfluorooctanoate. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical incompatibilities of this compound?

A1: this compound is incompatible with strong oxidizing agents and certain metals.[1] Reactions with these substances can be hazardous and should be avoided.

Q2: What hazardous decomposition products can be formed from this compound?

A2: Upon thermal decomposition or combustion, this compound can produce hazardous substances including carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (B91410) (HF).[1][2]

Q3: What are the recommended storage conditions for this compound?

A3: It should be stored in a dry, cool, and well-ventilated area in a tightly closed container.[2] Keep it away from heat, sparks, open flames, and other sources of ignition.[1][2]

Q4: Is this compound stable under normal laboratory conditions?

A4: Yes, this compound is stable under normal laboratory conditions.[1][2] However, exposure to incompatible materials or high temperatures should be avoided.

Q5: What are the known hazardous reactions of this compound?

A5: Under normal processing, no hazardous reactions are expected.[1] Hazardous polymerization will not occur.[1] The primary hazards arise from reactions with incompatible materials and decomposition at high temperatures.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Unexpected Exothermic Reaction Contamination with a strong oxidizing agent (e.g., permanganates, nitrates, peroxides).1. Immediately cool the reaction vessel using an ice bath. 2. If the reaction is vigorous, evacuate the fume hood and follow emergency procedures. 3. After stabilization, quench the reaction carefully with a suitable reducing agent under inert atmosphere.
Corrosion of Metal Equipment (e.g., stainless steel, aluminum) Reaction with the metal surface, potentially accelerated by impurities or elevated temperatures.1. Immediately transfer the material to a compatible container (e.g., glass, PTFE). 2. Inspect the metal equipment for signs of corrosion. 3. For future experiments, use equipment made of highly resistant materials such as glass, PFA, or PTFE.
Discoloration or Degradation of the Compound 1. Exposure to high temperatures or UV light. 2. Contamination with impurities that catalyze decomposition.1. Ensure the compound is stored in a dark, cool place. 2. Use purified solvents and reagents to avoid introducing contaminants. 3. If thermal decomposition is suspected, analyze a sample for the presence of degradation products.
Formation of Gaseous Byproducts Thermal decomposition or reaction with an incompatible material leading to the release of HF, CO, or CO2.1. Ensure the experiment is conducted in a well-ventilated fume hood. 2. Use a gas scrubber or trap if significant off-gassing is anticipated. 3. Monitor the reaction for any pressure buildup.
Incomplete Reaction or Low Yield Potential hydrolysis of the ester group by trace amounts of water, especially in the presence of acid or base catalysts.1. Use anhydrous solvents and reagents. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Neutralize any acidic or basic impurities in the starting materials.

Incompatible Materials and Hazardous Reactions Data

Parameter Value / Description Source(s)
Incompatible Materials Strong oxidizing agents, Metals[1]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Gaseous hydrogen fluoride (HF)[1][2]
Conditions to Avoid Open flames, hot surfaces, sources of ignition, incompatible products[1]
Boiling Point 158 - 159 °C / 316.4 - 318.2 °F @ 760 mmHg[1][3]
Flash Point 65 °C / 149 °F[1]
Thermal Decomposition of Related PFCAs The thermal decomposition of perfluoroalkyl carboxylic acids (PFCAs) is a complex process. For PFOA (the carboxylic acid corresponding to the methyl ester), decomposition can be initiated by the cleavage of the C-C bond in the perfluorinated chain. This process generally requires high temperatures.[4]

Experimental Protocols

Protocol for Handling an Unexpected Reaction

This protocol outlines the steps to take when an unforeseen reaction occurs during an experiment with this compound.

Unexpected Reaction Workflow Workflow for Handling an Unexpected Reaction cluster_0 Initial Observation cluster_1 Immediate Safety Measures cluster_2 Assessment and Control cluster_3 Post-Incident Analysis observe Observe Unexpected Phenomenon (e.g., color change, gas evolution, exotherm) safety Ensure Personal Safety: - Stay in fume hood - Wear appropriate PPE observe->safety Hazard Detected cool Cool the Reaction (if exothermic) safety->cool ventilate Ensure Adequate Ventilation cool->ventilate assess Assess the Situation: - Identify potential cause - Monitor reaction parameters ventilate->assess control Control the Reaction: - Stop reagent addition - Quench if safe assess->control analyze Analyze the Outcome: - Isolate and identify byproducts - Review experimental procedure control->analyze document Document the Incident: - Record observations and actions - Update risk assessment analyze->document

Caption: Troubleshooting workflow for an unexpected reaction.

Disclaimer: The information provided in this technical support center is for guidance only and is not exhaustive. Researchers should always consult the latest Safety Data Sheet (SDS) for this compound and conduct a thorough risk assessment before beginning any experiment.

References

Validation & Comparative

A Comparative Toxicological Assessment: Methyl Perfluorooctanoate vs. Perfluorooctanoic Acid (PFOA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicology of Methyl perfluorooctanoate and its parent compound, Perfluorooctanoic acid (PFOA). While extensive data exists for PFOA, a known persistent environmental pollutant with well-documented toxicity, information on this compound is significantly more limited. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways associated with PFOA toxicity to offer a comprehensive resource for the scientific community.

Executive Summary

Perfluorooctanoic acid (PFOA) is a well-studied per- and polyfluoroalkyl substance (PFAS) with established hepatotoxicity, developmental toxicity, and endocrine-disrupting properties.[1][2] Its toxicity is often linked to the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[3][4][5] In contrast, specific quantitative toxicological data for this compound, the methyl ester of PFOA, is scarce in publicly available literature. It is plausible that this compound may exhibit similar toxicological properties to PFOA, as esters can be hydrolyzed in vivo to their corresponding carboxylic acid and alcohol. However, without direct experimental data, this remains a hypothesis. This guide presents the available data for both compounds to facilitate a preliminary comparison and highlight critical data gaps.

Quantitative Toxicity Data

Table 1: Acute Oral Toxicity

CompoundSpeciesSexLD50 (mg/kg bw)Reference
PFOARatMale680[6][7]
PFOARatFemale430[6][7]
PFOAGuinea PigMale~200[7]

Table 2: In Vitro Cytotoxicity

CompoundCell LineEndpointValueReference
PFOAZebrafish Liver (ZFL)IC5084.76 µg/mL[8]
PFOAHuman Hepatocarcinoma (HepG2)IC50235.74 µmol/L[3]

Table 3: Repeated-Dose Toxicity (Oral)

CompoundSpeciesDurationNOAEL (mg/kg/day)LOAEL (mg/kg/day)Effects Observed at LOAELReference
PFOARat (Male)28 days-0.3Increased relative liver weight, altered lipid parameters[9]
PFOAMouseGestation Days 1-17-1Maternal toxicity (increased liver weight), fetal toxicity (reduced ossification, early puberty in males)[9]

Experimental Protocols

Detailed methodologies for key toxicological assays relevant to the assessment of PFOA and potentially this compound are provided below.

Acute Oral Toxicity (LD50) Study in Rats (Up-and-Down Procedure - OECD 425)

This method is a sequential test that uses a small number of animals to estimate the LD50.

  • Animal Selection and Preparation: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) of a single sex are used for each determination. Animals are fasted overnight before dosing but have free access to water.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The initial dose is selected based on preliminary information, often starting at a level just below the estimated LD50.

  • Sequential Dosing: Subsequent animals are dosed one at a time. If an animal survives, the dose for the next animal is increased by a fixed factor (e.g., 3.2). If an animal dies, the dose for the next animal is decreased by the same factor.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes of the dosed animals.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Adherent cells (e.g., HepG2) are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Exposure: The test compound is serially diluted in culture medium and added to the wells. Control wells receive only the vehicle. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the exposure period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell viability by 50%) is calculated from the dose-response curve.[1][3]

PPARα Activation Assay (Reporter Gene Assay)

This assay measures the ability of a compound to activate the PPARα transcription factor.

  • Cell Line: A suitable mammalian cell line is transiently or stably transfected with two plasmids: one containing a PPARα expression vector and another containing a reporter gene (e.g., luciferase) under the control of a peroxisome proliferator response element (PPRE).

  • Compound Exposure: The transfected cells are seeded in a multi-well plate and exposed to various concentrations of the test compound. A known PPARα agonist is used as a positive control.

  • Incubation: The cells are incubated for a period sufficient to allow for receptor activation and reporter gene expression (e.g., 24 hours).

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated. The EC50 value (the concentration of the compound that produces 50% of the maximal response) can be determined from the dose-response curve.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of PFOA is multifaceted and involves the modulation of several key signaling pathways. The primary and most well-documented mechanism is the activation of PPARα, particularly in the liver. However, other pathways are also implicated in its toxic effects.

PPARα-Mediated Signaling Pathway

PFOA, acting as a ligand, binds to and activates PPARα. This nuclear receptor then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to changes in their transcription. This pathway is central to PFOA-induced hepatotoxicity, including liver enlargement and tumorigenesis in rodents.[3][4][5]

PPARA_Pathway PFOA PFOA PPARA PPARα PFOA->PPARA Binds & Activates Complex PPARα-RXR Heterodimer PPARA->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Gene_Expression Altered Gene Expression PPRE->Gene_Expression Regulates Hepatotoxicity Hepatotoxicity Gene_Expression->Hepatotoxicity Leads to

PPARα-mediated signaling pathway activated by PFOA.

Other Implicated Signaling Pathways

Research suggests that PFOA toxicity is not solely dependent on PPARα activation. Other signaling pathways that may be affected include:

  • Estrogen Receptor (ER) Pathway: PFOA has been shown to affect the estrogen receptor ERα.[7][10]

  • Hepatocyte Nuclear Factor 4α (HNF4α) Inhibition: PFOA can inhibit the function of HNF4α, a key regulator of liver development and function.[7][10]

  • Proto-oncogene Activation: PFOA may stimulate the gene expression of proto-oncogenes such as c-Jun and c-Fos.[7]

  • Oxidative Stress Pathways: Some studies suggest that PFOA can induce oxidative stress, leading to cellular damage. However, the role of oxidative stress in its genotoxicity is not fully established.[2]

PFOA_Toxicity_Workflow cluster_PFOA PFOA Exposure cluster_Cellular Cellular Interactions cluster_Outcomes Toxicological Outcomes PFOA Perfluorooctanoic Acid (PFOA) PPARA PPARα Activation PFOA->PPARA ER ERα Modulation PFOA->ER HNF4a HNF4α Inhibition PFOA->HNF4a Oxidative_Stress Oxidative Stress PFOA->Oxidative_Stress Hepatotoxicity Hepatotoxicity PPARA->Hepatotoxicity Developmental_Toxicity Developmental Toxicity PPARA->Developmental_Toxicity Endocrine_Disruption Endocrine Disruption ER->Endocrine_Disruption HNF4a->Hepatotoxicity Genotoxicity Genotoxicity (Debated) Oxidative_Stress->Genotoxicity

Workflow of PFOA-induced toxicity pathways.

Genotoxicity

The genotoxicity of PFOA has been the subject of numerous studies, with conflicting results. While some in vitro studies have shown evidence of genotoxic effects at high, cytotoxic concentrations, the general consensus from a comprehensive battery of genotoxicity assays is that PFOA is not directly mutagenic.[2][10] The observed genotoxic effects in some studies may be secondary to cytotoxicity or oxidative stress rather than a direct interaction with DNA.[10] No genotoxicity data for this compound was found in the reviewed literature.

Conclusion

The available toxicological data for PFOA indicates that it is a moderately toxic compound with significant effects on the liver and developmental processes, primarily mediated through the activation of PPARα. For this compound, there is a critical lack of publicly available, quantitative toxicity data. While it is reasonable to hypothesize that its toxicity profile may be similar to PFOA due to potential in vivo hydrolysis, this assumption requires experimental verification. Researchers and drug development professionals should exercise caution and consider the potential for PFOA-like toxicity when handling this compound. Further research, including direct comparative toxicity studies, is urgently needed to accurately assess the risks associated with this compound and to inform its safe handling and use.

References

GC/MS vs. LC-MS/MS: A Comparative Guide for the Analysis of Methyl Perfluorooctanoate in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of emerging contaminants like methyl perfluorooctanoate (MeFOA) in environmental matrices is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for this purpose. We will delve into their respective strengths, weaknesses, and typical performance characteristics, supported by experimental data, to aid in selecting the optimal methodology.

This compound, a volatile derivative of the more widely studied perfluorooctanoic acid (PFOA), belongs to the class of per- and polyfluoroalkyl substances (PFAS). While LC-MS/MS is the established workhorse for a broad range of PFAS, the volatility of MeFOA presents a unique analytical challenge where GC/MS emerges as a strong, complementary alternative.

At a Glance: GC/MS vs. LC-MS/MS for MeFOA Analysis

FeatureGC/MSLC-MS/MS
Primary Application Volatile and semi-volatile compoundsBroad range of non-volatile and ionic compounds
Suitability for MeFOA High, especially for volatile PFAS analysisModerate, may have lower sensitivity for volatile analytes
Sample Preparation Often simpler for water (e.g., HS-SPME)Typically requires solid-phase extraction (SPE)
Derivatization Not required for MeFOA (as it is an ester)Not required
Sensitivity Can achieve ng/L detection limitsCan achieve low ng/L to pg/L detection limits for many PFAS
Matrix Effects Generally less pronounced with HS-SPMECan be a significant issue requiring mitigation strategies
Throughput Can be high with automated sample preparationHigh, with established multi-analyte methods

Quantitative Performance Comparison

The following tables summarize typical performance data for the analysis of volatile PFAS using GC/MS and a broad range of PFAS using LC-MS/MS in environmental water samples. While direct head-to-head comparative data for MeFOA is limited, these values provide a reliable estimate of expected performance.

Table 1: Typical Quantitative Performance of GC/MS for Volatile PFAS in Water

ParameterTypical PerformanceReference
Limit of Detection (LOD) 1 - 10 ng/L[1]
Limit of Quantitation (LOQ) 5 - 50 ng/L[2]
**Linearity (R²) **≥ 0.99[1]
Precision (%RSD) < 15%[3]
Accuracy (Recovery %) 70 - 130%[4]

Table 2: Typical Quantitative Performance of LC-MS/MS for General PFAS in Water

ParameterTypical PerformanceReference
Limit of Detection (LOD) 0.1 - 5 ng/L[5][6]
Limit of Quantitation (LOQ) 0.5 - 20 ng/L[7][8]
**Linearity (R²) **≥ 0.99[7]
Precision (%RSD) < 20%[9]
Accuracy (Recovery %) 80 - 120%[6][9]

Experimental Workflows

The analytical workflow for both techniques involves sample preparation, chromatographic separation, and mass spectrometric detection. However, the specifics of each step differ significantly.

cluster_0 GC/MS Workflow for MeFOA in Water cluster_1 LC-MS/MS Workflow for PFAS in Water A1 Water Sample Collection A2 Headspace Solid-Phase Microextraction (HS-SPME) A1->A2 A3 Thermal Desorption A2->A3 A4 Gas Chromatography (GC) Separation A3->A4 A5 Mass Spectrometry (MS) Detection A4->A5 A6 Data Analysis & Quantification A5->A6 B1 Water Sample Collection B2 Solid-Phase Extraction (SPE) B1->B2 B3 Elution & Concentration B2->B3 B4 Liquid Chromatography (LC) Separation B3->B4 B5 Tandem Mass Spectrometry (MS/MS) Detection B4->B5 B6 Data Analysis & Quantification B5->B6 Start PFAS Analysis in Environmental Samples Decision Are the target analytes volatile? (e.g., MeFOA, FTOHs) Start->Decision GCMS GC/MS is the preferred technique. - High sensitivity for volatiles - Simpler sample prep (HS-SPME) Decision->GCMS Yes LCMSMS LC-MS/MS is the standard technique. - Broad applicability for ionic & non-volatile PFAS Decision->LCMSMS No Complementary Consider a complementary approach using both techniques for comprehensive PFAS profiling. GCMS->Complementary LCMSMS->Complementary

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of individual per- and polyfluoroalkyl substance (PFAS) isomers are critical. Due to varying toxicological profiles and environmental fates among isomers, moving beyond the analysis of total concentrations is paramount. This guide provides a comprehensive comparison of analytical methodologies for the isomer-specific analysis of methyl perfluorooctanoate and its close structural relatives, such as perfluorooctanoic acid (PFOA), offering supporting data and detailed experimental protocols.

The manufacturing processes of many PFAS, particularly electrochemical fluorination (ECF), result in a complex mixture of linear and branched isomers.[1][2] These structural differences, often in the form of a perfluoromethyl group branching off the main carbon chain, can significantly influence the physicochemical and biological properties of the compounds.[1][3] Consequently, analytical methods that can resolve and individually quantify these isomers are essential for accurate risk assessment and environmental monitoring.

This guide focuses on the most prevalent and effective techniques for PFAS isomer analysis, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), and also explores the utility of gas chromatography-mass spectrometry (GC-MS) and emerging technologies like ion mobility spectrometry.

Comparative Analysis of Analytical Techniques

The separation and quantification of PFAS isomers present significant analytical challenges.[4] However, advancements in chromatographic and mass spectrometric techniques have enabled increasingly robust and sensitive analyses. Below is a comparison of common analytical approaches.

Analytical TechniquePrincipleTypical ColumnMobile Phase (for LC)DetectorKey AdvantagesKey Limitations
LC-MS/MS Separation based on polarity and partitioning between a stationary phase and a liquid mobile phase, followed by mass-based detection.[5]Reversed-phase C18 or Phenyl-Hexyl[6][7][8]Gradient of aqueous ammonium (B1175870) acetate (B1210297) or formic acid and an organic solvent (e.g., methanol (B129727), acetonitrile).[5][6]Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF).[9]High sensitivity and selectivity; suitable for non-volatile and ionic PFAS.[10]Co-elution of some isomers can occur; matrix effects can suppress ion signals.[11]
GC-MS Separation based on volatility and partitioning between a stationary phase and a gaseous mobile phase, followed by mass-based detection.[3]Phenyl-methylpolysiloxane (e.g., HP-5MS).[12][13]N/A (Carrier gas: Helium or Nitrogen)Quadrupole or Ion Trap Mass Spectrometer.Excellent chromatographic resolution for volatile and semi-volatile compounds; can resolve some isomers not separable by LC.[3]Requires derivatization for non-volatile PFAS like PFOA, which can be complex and introduce variability.[11][13]
LC-IMS-MS Adds ion mobility separation (IMS) after liquid chromatography, separating ions based on their size, shape, and charge in the gas phase before mass analysis.[5]Standard reversed-phase columns.[5]Standard LC mobile phases.[5]High-Resolution Mass Spectrometer (e.g., Q-TOF).Enhanced separation of isomers with similar retention times and mass-to-charge ratios.[5][14]Instrumentation is less common and more specialized; data analysis can be more complex.
DMS-MS Differential Mobility Spectrometry (DMS) separates ions in the gas phase based on their differential mobility in high and low electric fields prior to mass spectrometry.[4]N/A (Direct infusion or coupled to LC)N/AMass Spectrometer.Very rapid separation (milliseconds); can resolve isomers that are difficult to separate chromatographically.[4]Primarily a separation technique for the gas phase; may still require front-end chromatography for complex samples.

Performance Data for Isomer-Specific Analysis

The following table summarizes typical performance data for the isomer-specific analysis of PFOA, which serves as a close proxy for this compound, using LC-MS/MS. It is important to note that performance can vary based on the specific instrument, method parameters, and sample matrix.

ParameterTypical Performance for PFOA Isomer Analysis (LC-MS/MS)Reference
Linearity (r²) > 0.99[15]
Limit of Detection (LOD) Sub-ng/L to low ng/L in water; ng/kg in soil.[16]
Lower Limit of Quantitation (LLOQ) 0.1 - 0.5 ng/g in biological matrices.[15]
Intra-day Precision (RSD) < 15%[7]
Inter-day Precision (RSD) < 20%[7]
Recovery 70-130% (matrix dependent)[17]

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for sample preparation and analysis.

Sample Preparation: Solid Phase Extraction (SPE) for Water Samples (Adapted from EPA Method 1633)

This protocol is a generalized procedure for the extraction of PFAS, including PFOA and its isomers, from non-potable water.

  • Sample Fortification: To a 500 mL water sample, add a known amount of isotopically labeled internal standards.[8]

  • pH Adjustment: Ensure the sample pH is 6.5 ± 0.5. Adjust with formic acid or ammonium hydroxide (B78521) if necessary.[8]

  • Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with 1% methanolic ammonium hydroxide followed by 0.3 M formic acid. Do not allow the cartridge to go dry.[8]

  • Sample Loading: Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with a solution of 0.1 M formic acid/methanol (1:1) to remove interferences.

  • Drying: Briefly dry the cartridge by pulling a vacuum for a short period.[8]

  • Elution: Elute the analytes from the cartridge with 1% methanolic ammonium hydroxide.

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol/water).

  • Addition of Non-Extracted Internal Standard: Add a non-extracted (recovery) internal standard prior to analysis.[8]

LC-MS/MS Analysis of PFOA Isomers

This protocol is a representative method for the chromatographic separation and mass spectrometric detection of PFOA isomers.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: An Agilent InfinityLab Poroshell 120 EC-C18 column (2.1 × 100 mm, 2.7 µm) or equivalent.[16]

  • Mobile Phase A: 2 mM ammonium acetate in water.[5]

  • Mobile Phase B: 0.1% ammonium hydroxide in methanol or acetonitrile.[2][5]

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.25 - 0.5 mL/min.[5]

  • Column Temperature: 30 - 40 °C.[10][16]

  • Injection Volume: 2 - 10 µL.

  • Mass Spectrometer Ionization: Electrospray ionization (ESI) in negative mode.[10]

  • MS/MS Transitions: For PFOA, the precursor ion is m/z 413. Common product ions for quantification and confirmation are m/z 369 and m/z 169.[15][16] Specific transitions for branched isomers may need to be optimized.

Visualizing Experimental Workflows

Clear diagrams of experimental workflows can aid in understanding the analytical process. Below are Graphviz diagrams illustrating a typical sample preparation and analysis workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Water Sample Collection B Spike with Labeled Internal Standards A->B C Solid Phase Extraction (SPE) B->C D Elution and Concentration C->D E Reconstitution in Injection Solvent D->E F LC Separation of Isomers E->F G Mass Spectrometric Detection (MS/MS) F->G H Data Acquisition G->H I Peak Integration and Quantification H->I J Isomer Profile Determination I->J K Reporting J->K

Caption: General workflow for the isomer-specific analysis of PFAS in water samples.

LC_MS_MS_System cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Mobile_Phase Mobile Phase Reservoirs Pump HPLC Pump Mobile_Phase->Pump Autosampler Autosampler Pump->Autosampler Column Chromatographic Column Autosampler->Column Ion_Source ESI Source Column->Ion_Source Eluent Q1 Quadrupole 1 (Precursor Ion Selection) Ion_Source->Q1 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data_System Data System Detector->Data_System Signal

Caption: Schematic of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

References

Environmental Fate of Methyl Perfluorooctanoate: A Comparative Analysis with Other PFAS Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Environmental Transformation of Per- and Polyfluoroalkyl Substance (PFAS) Precursors

The environmental persistence of per- and polyfluoroalkyl substances (PFAS) and their terminal degradation products, such as perfluorooctanoic acid (PFOA), is a significant concern for environmental and human health. While PFOA itself is highly resistant to degradation, numerous precursor compounds can transform into PFOA and other perfluoroalkyl acids (PFAAs) in the environment. This guide provides a comparative analysis of the environmental fate of Methyl perfluorooctanoate (MePFOA) alongside other key PFAS precursors, focusing on their degradation pathways and transformation kinetics.

Comparative Degradation of PFOA Precursors

The environmental transformation of PFAS precursors is a complex process influenced by biotic and abiotic factors. While data on the specific degradation kinetics of this compound (MePFOA) is limited in publicly available literature, we can infer its likely behavior by comparing it to other well-studied PFOA precursors, such as fluorotelomer alcohols (FTOHs) and polyfluoroalkyl phosphate (B84403) esters (PAPs).

Precursor CompoundTransformation Pathway(s)Key Transformation Product(s)Half-Life (t½)Molar Yield of PFOA (%)Environmental Compartment(s)
This compound (MePFOA) Hydrolysis, BiodegradationPerfluorooctanoic acid (PFOA)Data not readily availableData not readily availableWater, Soil, Sediment
8:2 Fluorotelomer Alcohol (8:2 FTOH) Aerobic Biodegradation, Atmospheric OxidationPerfluorooctanoic acid (PFOA), Perfluorononanoic acid (PFNA), shorter-chain PFCAsDays to weeks (aerobic soil)[1]Up to 40% (aerobic soil)Soil, Wastewater Treatment Plants, Atmosphere
Polyfluoroalkyl Phosphate Diesters (diPAPs) Biodegradation, HydrolysisFluorotelomer alcohols (FTOHs), Perfluoroalkyl carboxylic acids (PFCAs), including PFOAData not readily availableVaries depending on structure and conditionsSoil, Wastewater Treatment Plant Sludge
Perfluorooctane Sulfonamides (e.g., N-EtFOSA) Biotic and Abiotic OxidationPerfluorooctanoic acid (PFOA), Perfluorooctanesulfonic acid (PFOS)Data not readily availableVaries depending on conditionsWater, Soil, Sludge, Sediments

Note: The table above summarizes available data. Significant data gaps exist, particularly for MePFOA. The transformation rates and yields of all precursors are highly dependent on environmental conditions such as temperature, pH, microbial activity, and the presence of other substances.

Degradation Pathways and Mechanisms

The transformation of PFAS precursors to terminal PFAAs involves several key chemical and biological reactions.

Hydrolysis

Ester linkages, such as the one present in MePFOA, are susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. This abiotic process is a likely initial step in the environmental degradation of MePFOA, yielding PFOA and methanol. The rate of hydrolysis can be influenced by pH and temperature.

Biodegradation

Microorganisms play a crucial role in the transformation of many PFAS precursors. Aerobic biodegradation, which occurs in the presence of oxygen, is a primary pathway for the degradation of FTOHs. This process typically involves the oxidation of the non-fluorinated part of the molecule, leading to the formation of various intermediate products and ultimately shorter-chain PFCAs, including PFOA.[1] The specific microbial communities present and environmental conditions significantly impact the rate and extent of biodegradation.

Atmospheric Oxidation

Volatile PFAS precursors, such as FTOHs, can be transported long distances in the atmosphere. Once in the atmosphere, they can undergo oxidation initiated by hydroxyl radicals (•OH). This process leads to the formation of PFAAs, which can then be deposited to terrestrial and aquatic environments through precipitation.

The following diagram illustrates the generalized degradation pathways of different PFAS precursors leading to the formation of PFOA.

PFAS_Degradation_Pathways MePFOA This compound (MePFOA) PFOA Perfluorooctanoic Acid (PFOA) MePFOA->PFOA Hydrolysis / Biodegradation FTOH Fluorotelomer Alcohols (e.g., 8:2 FTOH) Intermediates Transformation Intermediates FTOH->Intermediates Aerobic Biodegradation / Atmospheric Oxidation diPAPs Polyfluoroalkyl Phosphate Esters (diPAPs) diPAPs->FTOH Hydrolysis / Biodegradation Sulfonamides Perfluoroalkane Sulfonamides (e.g., N-EtFOSA) Sulfonamides->Intermediates Oxidation Intermediates->PFOA Further Transformation

Comparative degradation pathways of major PFOA precursors.

Experimental Protocols

Standardized methods for assessing the environmental fate of PFAS precursors are crucial for generating comparable data. Below are generalized experimental protocols for studying abiotic and biotic degradation.

Abiotic Hydrolysis Study Protocol

Objective: To determine the rate of hydrolysis of a PFAS precursor in aqueous solution at different pH values.

Materials:

  • PFAS precursor stock solution in a water-miscible solvent (e.g., methanol).

  • Buffered aqueous solutions at various pH levels (e.g., pH 4, 7, and 9).

  • Amber glass vials with Teflon-lined caps.

  • Constant temperature incubator or water bath.

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for analysis.

Procedure:

  • Prepare reaction solutions by spiking the PFAS precursor stock solution into the buffered aqueous solutions in amber glass vials to achieve the desired initial concentration.

  • Prepare control samples (e.g., buffer without precursor, precursor in unbuffered deionized water).

  • Incubate the vials at a constant temperature in the dark.

  • At predetermined time intervals, sacrifice replicate vials for analysis.

  • Extract the samples using an appropriate solid-phase extraction (SPE) method.

  • Analyze the extracts for the concentration of the parent precursor and potential transformation products (e.g., PFOA) using HPLC-MS/MS.

  • Determine the hydrolysis rate constant and half-life by fitting the concentration-time data to a first-order kinetic model.

Aerobic Biodegradation Study Protocol (Soil)

Objective: To determine the rate and extent of aerobic biodegradation of a PFAS precursor in soil.

Materials:

  • Well-characterized soil with known physical and chemical properties.

  • PFAS precursor stock solution.

  • Mineral salts medium.

  • Biometer flasks or similar incubation vessels that allow for CO2 trapping.

  • KOH or NaOH solution for CO2 trapping.

  • Incubator.

  • Analytical instrumentation (HPLC-MS/MS, potentially with a radiolabeled precursor and liquid scintillation counting).

Procedure:

  • Prepare soil microcosms by adding a known amount of soil to the biometer flasks.

  • Adjust the soil moisture content to an optimal level for microbial activity (e.g., 60% of water holding capacity) using the mineral salts medium.

  • Spike the soil with the PFAS precursor at the desired concentration.

  • Prepare sterile control microcosms to assess abiotic degradation.

  • Add a CO2 trapping solution to the side arm of the biometer flasks.

  • Incubate the flasks in the dark at a constant temperature.

  • Periodically sample the soil and the CO2 trapping solution.

  • Analyze soil extracts for the parent precursor and transformation products using HPLC-MS/MS.

  • Analyze the CO2 trapping solution to quantify the mineralization of the precursor (if a radiolabeled compound is used).

  • Calculate the biodegradation rate and half-life from the disappearance of the parent compound in the non-sterile microcosms after correcting for any abiotic loss observed in the sterile controls.

Conclusion

Understanding the environmental fate of PFAS precursors is essential for assessing the overall environmental burden of persistent PFAAs like PFOA. While significant research has been conducted on precursors such as FTOHs and PAPs, there is a clear need for more quantitative data on the degradation kinetics and transformation pathways of MePFOA. The experimental protocols outlined in this guide provide a framework for conducting studies that can fill these critical data gaps. Such research will enable more accurate risk assessments and the development of effective strategies to manage and remediate PFAS contamination.

References

A Comparative Analysis of Methyl Perfluorooctanoate and its Ethyl Ester Counterpart for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-expanding landscape of chemical research and drug development, a thorough understanding of analogous compounds is paramount for informed decision-making. This guide provides a detailed comparative study of Methyl Perfluorooctanoate (MePFOA) and its ethyl ester analog, Ethyl Perfluorooctanoate (EtPFOA). Both are ester derivatives of the well-studied Perfluorooctanoic acid (PFOA), a member of the per- and polyfluoroalkyl substance (PFAS) family. This comparison focuses on their physicochemical properties, potential biological activities, and toxicological profiles, supported by established experimental protocols.

Physicochemical Properties: A Head-to-Head Comparison

A side-by-side comparison of the fundamental physicochemical properties of MePFOA and EtPFOA reveals subtle but potentially significant differences that can influence their behavior in experimental and biological systems.

PropertyThis compound (MePFOA)Ethyl Perfluorooctanoate (EtPFOA)
CAS Number 376-27-2[1][2]3108-24-5[3]
Molecular Formula C₉H₃F₁₅O₂[1][2]C₁₀H₅F₁₅O₂[3]
Molecular Weight 428.09 g/mol [1][2]442.12 g/mol [3]
Appearance Colorless oil/liquid[4]-
Boiling Point 159-160 °C[4]167 °C[5]
Density 1.786 g/mL at 25 °C[4]1.626 g/mL[5]
Refractive Index n20/D 1.305[4]-
Solubility Slightly soluble in chloroform (B151607) and methanol-

Biological Activity and Toxicological Profile

Direct comparative toxicological studies between this compound and Ethyl perfluorooctanoate are limited in publicly available literature. However, their profiles can be inferred from the extensive research on their parent compound, PFOA, and the general understanding of PFAS toxicity.

Both MePFOA and EtPFOA are expected to be hydrolyzed in biological systems to PFOA and their respective alcohols (methanol and ethanol). Therefore, the primary long-term toxicity concerns are likely to be driven by the resulting PFOA. PFOA is a known peroxisome proliferator-activated receptor alpha (PPARα) agonist, which can lead to a range of effects including hepatotoxicity, developmental toxicity, and immunotoxicity[6].

Key Toxicological Considerations:

  • Hydrolysis: The rate of hydrolysis of the ester bond will influence the bioavailability of PFOA and could be a point of differentiation between the methyl and ethyl analogs.

  • Cytotoxicity: In vitro studies on various PFAS have shown that cytotoxicity is often dependent on the carbon chain length and the functional group[6][7]. It is plausible that MePFOA and EtPFOA exhibit different cytotoxic profiles due to their differing alkyl ester groups.

  • Skin Irritation: Both compounds are classified as potential skin and eye irritants[1].

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments based on internationally recognized OECD guidelines.

In Vitro Cytotoxicity Assay (Following OECD Test Guideline 487)

This protocol outlines a method to assess the cytotoxic potential of MePFOA and EtPFOA using a mammalian cell line.

1. Cell Culture:

  • Maintain a suitable mammalian cell line (e.g., Balb/c 3T3) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
  • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

2. Test Substance Preparation:

  • Prepare stock solutions of this compound and Ethyl Perfluorooctanoate in a suitable solvent (e.g., DMSO).
  • Prepare a serial dilution of the test substances in the culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells.

3. Exposure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight.
  • Remove the culture medium and expose the cells to various concentrations of the test substances for a defined period (e.g., 24 hours).
  • Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

4. Viability Assessment (e.g., Neutral Red Uptake Assay):

  • After the exposure period, wash the cells with phosphate-buffered saline (PBS).
  • Add a medium containing neutral red and incubate for approximately 3 hours to allow for dye uptake by viable cells.
  • Wash the cells again with PBS.
  • Add a destaining solution (e.g., acidified ethanol) to extract the dye from the cells.
  • Measure the absorbance of the extracted dye using a microplate reader at the appropriate wavelength.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Determine the IC50 value (the concentration that causes a 50% reduction in cell viability) for each compound.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (Following OECD Test Guideline 431)[8]

This test assesses the potential of a chemical to cause skin corrosion.

1. Reconstructed Human Epidermis (RhE) Tissue:

  • Use commercially available RhE tissues which mimic the properties of the human epidermis.
  • Culture the tissues according to the manufacturer's instructions.

2. Test Substance Application:

  • Apply a sufficient amount of this compound or Ethyl Perfluorooctanoate (liquid or solid) to uniformly cover the surface of the RhE tissue.[8]
  • Use at least two tissue replicates for each test substance and for the positive and negative controls.

3. Exposure and Incubation:

  • Expose the tissues to the test substance for a defined period (e.g., 3 minutes and 1 hour).
  • After exposure, thoroughly rinse the tissues to remove the test substance.
  • Transfer the tissues to fresh culture medium and incubate for a post-exposure period (e.g., 24 to 48 hours).

4. Viability Assessment (MTT Assay):

  • After the post-incubation period, transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
  • Incubate for approximately 3 hours, during which viable cells will reduce the MTT to a blue formazan (B1609692) precipitate.
  • Extract the formazan from the tissues using a suitable solvent (e.g., isopropanol).
  • Measure the absorbance of the extracted formazan using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of tissue viability relative to the negative control.
  • Classify the substance as corrosive or non-corrosive based on the reduction in tissue viability at the specified time points, according to the criteria in the OECD guideline.

Visualizing Experimental Workflows and Relationships

To provide a clearer understanding of the experimental and logical processes involved in comparing these two compounds, the following diagrams are provided.

Experimental_Workflow_for_Comparative_in_Vitro_Toxicity cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_comparison Comparison MePFOA This compound Stock_Solutions Prepare Stock Solutions (DMSO) MePFOA->Stock_Solutions EtPFOA Ethyl Perfluorooctanoate EtPFOA->Stock_Solutions Serial_Dilutions Prepare Serial Dilutions in Media Stock_Solutions->Serial_Dilutions Exposure_Step Expose Cells to Test Compounds (24 hours) Serial_Dilutions->Exposure_Step Cell_Culture Mammalian Cell Culture (e.g., Balb/c 3T3) Cell_Culture->Exposure_Step Viability_Assay Cell Viability Assay (e.g., Neutral Red Uptake) Exposure_Step->Viability_Assay Data_Collection Measure Absorbance Viability_Assay->Data_Collection Data_Analysis Calculate % Viability Determine IC50 Data_Collection->Data_Analysis Comparative_Analysis Comparative Analysis of IC50 Values Data_Analysis->Comparative_Analysis

Caption: Workflow for comparative in vitro cytotoxicity testing.

Logical_Relationship_Toxicity_Profile cluster_compounds Test Compounds cluster_metabolism Biological Transformation cluster_metabolites Primary Metabolites cluster_toxicity Potential Toxicological Outcomes MePFOA This compound Hydrolysis Hydrolysis in vivo MePFOA->Hydrolysis EtPFOA Ethyl Perfluorooctanoate EtPFOA->Hydrolysis PFOA Perfluorooctanoic Acid (PFOA) Hydrolysis->PFOA Methanol Methanol Hydrolysis->Methanol from MePFOA Ethanol Ethanol Hydrolysis->Ethanol from EtPFOA PPARa PPARα Activation PFOA->PPARa Hepatotoxicity Hepatotoxicity PPARa->Hepatotoxicity DevelopmentalToxicity Developmental Toxicity PPARa->DevelopmentalToxicity Immunotoxicity Immunotoxicity PPARa->Immunotoxicity

Caption: Postulated toxicological pathway for PFOA esters.

Conclusion

While direct comparative experimental data for this compound and Ethyl Perfluorooctanoate are not abundant, a comparative analysis based on their physicochemical properties and the known toxicology of their parent compound, PFOA, provides a valuable framework for researchers. The ethyl ester exhibits a slightly higher boiling point and lower density compared to the methyl ester, which may influence their environmental fate and transport. The primary toxicological concern for both compounds is their potential to hydrolyze to PFOA, a compound with well-documented adverse health effects. The provided experimental protocols, based on OECD guidelines, offer a standardized approach for generating the necessary comparative data to fill the current knowledge gaps and enable a more comprehensive risk assessment for these and other emerging PFAS compounds. Further research directly comparing the toxicokinetics and toxicodynamics of these two esters is crucial for a more definitive understanding of their relative risks.

References

A Comparative Guide to Analytical Methods for Methyl Perfluorooctanoate (MeFOA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of Methyl perfluorooctanoate (MeFOA), a short-chain per- and polyfluoroalkyl substance (PFAS). Given the increasing regulatory scrutiny and potential health implications of PFAS, robust and validated analytical methods are crucial for accurate environmental monitoring, toxicological studies, and ensuring the safety of pharmaceutical and other consumer products. This document outlines the predominant analytical techniques, their performance characteristics based on experimental data for closely related short-chain PFAS, and detailed experimental protocols.

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method for MeFOA quantification is dictated by factors such as the sample matrix, required sensitivity, and the availability of instrumentation. While specific validation data for MeFOA is limited in publicly available literature, data for other short-chain perfluoroalkyl carboxylic acids (PFCAs) with similar chemical properties serve as a reliable proxy. The primary method for PFAS analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) is a potential alternative but typically requires a derivatization step, making it less common for routine analysis.

Table 1: Comparison of Analytical Method Performance for Short-Chain PFAS Quantification

ParameterLC-MS/MS with Solid-Phase Extraction (SPE)LC-MS/MS with QuEChERSGC-MS (with Derivatization)
Limit of Detection (LOD) 0.006 - 3.3 ng/L (in water)[1]0.2 - 5.6 ng/g (in produce)1.14 - 6.32 µg/L (in water, after derivatization)[2]
Limit of Quantification (LOQ) 0.009 - 0.245 µg/L (in human plasma)[3]50 ng/kg (for most compounds in food)[4]At least 3 times lower than legislative limits[2]
Accuracy (Recovery) 70 - 130%[5]72 - 113% (mean recoveries in produce)[6]70 - 115% for most substances[2]
Precision (%RSD) < 20%[5]< 20% at three concentration levels< 20% at three concentration levels[2]
**Linearity (R²) **> 0.99[3]> 0.99[4]> 0.99[2]
Throughput Moderate to HighHighModerate
Derivatization Required NoNoYes
Primary Application Water, biological fluids, environmental samplesSolid and semi-solid matrices (e.g., food, soil)Volatile and semi-volatile compounds

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for the primary methods discussed.

Method 1: LC-MS/MS with Solid-Phase Extraction (SPE) for Water Samples

This method is a widely accepted standard for the analysis of PFAS in aqueous matrices.[5]

1. Sample Preparation (Solid-Phase Extraction):

  • Cartridge Conditioning: A Weak Anion Exchange (WAX) SPE cartridge (e.g., 150 mg, 6 mL) is conditioned sequentially with 15 mL of methanol (B129727) followed by 18 mL of ultrapure water.[7]

  • Sample Loading: A 250 mL water sample, fortified with isotopically labeled internal standards, is passed through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.[7]

  • Cartridge Washing: The cartridge is washed with a volume of ultrapure water to remove interfering substances.

  • Elution: The retained analytes are eluted from the cartridge with a small volume of a basic methanolic solution (e.g., methanol with 1% ammonium (B1175870) hydroxide).[7]

  • Concentration: The eluate is evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a known volume of the initial mobile phase.

2. Instrumental Analysis (LC-MS/MS):

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A C18 reversed-phase column is commonly used. For short-chain PFAS, specialized columns with modified surface chemistry may be employed to improve retention.

  • Mobile Phase: A gradient elution is typically used with:

    • Mobile Phase A: Water with a buffer such as ammonium acetate (B1210297) or ammonium formate.

    • Mobile Phase B: Methanol or acetonitrile.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.

  • Quantification: Multiple Reaction Monitoring (MRM) is used for the selective detection and quantification of the target analytes and their corresponding internal standards. A calibration curve is generated from the analysis of standards at multiple concentration levels.

Method 2: LC-MS/MS with QuEChERS for Solid Samples

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is highly effective for complex solid matrices like food and soil.[6]

1. Sample Preparation (QuEChERS):

  • Homogenization: A representative portion of the solid sample (e.g., 5-10 g) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube with a known volume of water and an organic solvent (typically acetonitrile). A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium acetate) is added to induce phase separation.[8] The tube is shaken vigorously and then centrifuged.

  • Dispersive SPE (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and graphitized carbon black) to remove interfering matrix components.[8] The tube is vortexed and centrifuged.

  • Final Extract: The cleaned supernatant is collected for analysis.

2. Instrumental Analysis (LC-MS/MS):

  • The instrumental analysis conditions are generally similar to those described for the SPE method, with potential minor adjustments to the gradient program or injection volume to accommodate the different sample extract composition.

Mandatory Visualizations

To facilitate a clear understanding of the analytical workflow and the process of method cross-validation, the following diagrams are provided.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization (for solids) Extraction Extraction (SPE or QuEChERS) Homogenization->Extraction Cleanup Extract Cleanup Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the quantification of MeFOA.

Cross_Validation_Workflow Define_Methods Define Analytical Methods (Method A & Method B) Select_Samples Select Representative Samples Define_Methods->Select_Samples Analyze_A Analyze Samples with Method A Select_Samples->Analyze_A Analyze_B Analyze Samples with Method B Select_Samples->Analyze_B Compare_Results Compare Results Analyze_A->Compare_Results Analyze_B->Compare_Results Statistical_Analysis Statistical Analysis (e.g., Bland-Altman, t-test) Compare_Results->Statistical_Analysis Conclusion Conclusion on Method Comparability Statistical_Analysis->Conclusion

References

A Comparative Guide to Methyl Perfluorooctanoate as an Analytical Standard in PFOA Esterification Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape of per- and polyfluoroalkyl substances (PFAS), the accurate quantification of perfluorooctanoic acid (PFOA) is of paramount importance due to its environmental persistence and potential health risks. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for PFOA analysis, though it necessitates a derivatization step, such as esterification, to improve the volatility of the analyte. The choice of an appropriate analytical standard is critical for the accuracy and reliability of these studies. This guide provides a comprehensive comparison of methyl perfluorooctanoate as an analytical standard against other alternatives, primarily isotopically labeled standards, for PFOA esterification studies.

Performance Comparison of Analytical Standards

The selection of an internal standard is a critical decision in developing a robust analytical method. While this compound can be utilized, the scientific literature and regulatory methods increasingly advocate for the use of isotopically labeled analogs of the target analyte for the most accurate quantification.

Table 1: Comparison of Analytical Standards for PFOA Analysis

ParameterThis compoundIsotopically Labeled PFOA (e.g., ¹³C₈-PFOA)
Principle Structural analog internal standardIsotope dilution internal standard
Matrix Effect Compensation PartialHigh
Recovery Correction LimitedHigh
Accuracy GoodExcellent
Precision GoodExcellent
Cost LowerHigher
Commercial Availability Readily availableReadily available

Isotopically labeled standards, such as ¹³C₈-PFOA, are considered the gold standard for PFOA analysis. Because they have the same chemical and physical properties as the native PFOA, they co-elute and experience identical matrix effects and losses during sample preparation and analysis. This allows for highly accurate correction of the analytical signal, leading to more reliable results, especially in complex matrices.

While more cost-effective, this compound, as a homologous internal standard, may not perfectly mimic the behavior of PFOA during extraction and derivatization, potentially leading to less accurate results in the presence of significant matrix effects.

Quantitative Performance Data

Table 2: Performance Characteristics of PFOA Analysis via Esterification and GC-MS

ParameterMethod Using this compound (as standard)Method Using Isotopically Labeled PFOA (¹³C-PFOA)
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) ng/L to low µg/L rangeSub-ng/L to low ng/L range
Limit of Quantification (LOQ) ng/L to low µg/L rangeng/L range
Recovery Variable, typically 70-120% (matrix dependent)Typically 80-120% (corrected)
Precision (%RSD) <15%<10%

Note: The performance characteristics can vary significantly depending on the specific matrix, instrumentation, and laboratory procedures.

Experimental Protocols

PFOA Esterification for GC-MS Analysis

This protocol describes a general procedure for the esterification of PFOA to its methyl ester for subsequent analysis by GC-MS.

Materials:

  • PFOA standard solution

  • This compound (as internal standard, if used)

  • Isotopically labeled PFOA (e.g., ¹³C₈-PFOA, as internal standard)

  • Methanol (B129727), anhydrous

  • Sulfuric acid, concentrated

  • n-Hexane, pesticide residue grade

  • Sodium sulfate (B86663), anhydrous

  • Sample matrix (e.g., water, serum)

Procedure:

  • Sample Preparation:

    • For water samples, a specific volume (e.g., 100 mL) is measured.

    • For solid or biological samples, an appropriate extraction method (e.g., solid-phase extraction, liquid-liquid extraction) must be employed to isolate the PFOA.

  • Internal Standard Spiking:

    • Spike the sample with a known amount of the chosen internal standard (this compound or isotopically labeled PFOA) at the beginning of the sample preparation process.

  • Esterification Reaction:

    • Adjust the sample pH if necessary.

    • Add anhydrous methanol and a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 1-2 hours) to facilitate the esterification reaction.

  • Extraction of the Methyl Ester:

    • After cooling, add n-hexane to the reaction mixture to extract the formed this compound.

    • Vortex or shake vigorously and allow the phases to separate.

  • Drying and Concentration:

    • Collect the hexane (B92381) layer and pass it through a small column of anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject an aliquot of the final extract into the GC-MS system.

GC-MS Instrumental Parameters
  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

  • Injector: Splitless mode.

  • Oven Temperature Program: Optimized for the separation of this compound from other matrix components. A typical program might start at a low temperature (e.g., 40°C), ramp to a higher temperature (e.g., 250°C), and hold.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for both native PFOA methyl ester and the internal standard.

Visualizing the Workflow and Chemical Transformation

To better understand the analytical process, the following diagrams illustrate the experimental workflow and the chemical reaction of PFOA esterification.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction_cleanup Extraction & Cleanup cluster_analysis Analysis Sample Sample Collection (Water, Serum, etc.) Spiking Internal Standard Spiking (this compound or ¹³C-PFOA) Sample->Spiking Extraction PFOA Extraction (for solid/biological matrices) Spiking->Extraction Esterification Esterification (Methanol, H₂SO₄, Heat) Extraction->Esterification LLE Liquid-Liquid Extraction (n-Hexane) Esterification->LLE Drying Drying (Na₂SO₄) LLE->Drying Concentration Concentration (Nitrogen Evaporation) Drying->Concentration GCMS GC-MS Analysis (SIM Mode) Concentration->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for PFOA analysis by GC-MS after esterification.

PFOA_Esterification PFOA Perfluorooctanoic Acid (PFOA) C₇F₁₅COOH MethylEster This compound C₇F₁₅COOCH₃ PFOA->MethylEster + CH₃OH (H⁺ catalyst, Heat) Methanol Methanol CH₃OH Water Water H₂O

Caption: Chemical reaction of PFOA esterification with methanol.

Conclusion

For routine analysis in well-characterized matrices where high accuracy is not the primary driver, this compound can serve as a cost-effective analytical standard for PFOA esterification studies. However, for research, regulatory, and drug development applications requiring the highest level of accuracy, precision, and reliability, particularly in complex biological or environmental matrices, the use of isotopically labeled internal standards such as ¹³C₈-PFOA is strongly recommended. The choice of standard should be carefully considered based on the specific requirements of the study, including desired data quality, matrix complexity, and budget constraints.

A Comparative Analysis of the Bioaccumulation Potential of Methyl Perfluorooctanoate Versus Other Perfluoroalkyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioaccumulation potential of methyl perfluorooctanoate against other perfluoroalkyl carboxylic acids (PFCAs). The information herein is supported by experimental data and detailed methodologies to assist researchers in understanding the environmental fate and toxicokinetics of these compounds.

Executive Summary

Per- and polyfluoroalkyl substances (PFAS) are a class of persistent synthetic chemicals that have garnered significant attention due to their widespread environmental distribution and potential for bioaccumulation. While extensive research has focused on iconic PFCAs like perfluorooctanoic acid (PFOA), the bioaccumulation potential of its ester derivatives, such as this compound, is less understood. This guide synthesizes available data to draw a comparative analysis.

A critical factor in the bioaccumulation of this compound is its presumed rapid in vivo hydrolysis to PFOA. This biotransformation is a key consideration, suggesting that the bioaccumulation behavior of the ester is largely governed by the well-documented toxicokinetics of its corresponding carboxylic acid.

Comparative Bioaccumulation Data

The bioaccumulation potential of PFCAs is significantly influenced by their perfluorinated carbon chain length. Generally, longer-chain PFCAs exhibit a higher tendency to bioaccumulate in organisms. The following tables summarize key bioaccumulation metrics for various PFCAs, providing a basis for comparison.

Table 1: Bioaccumulation and Bioconcentration Factors of Selected Perfluoroalkyl Carboxylic Acids (PFCAs) in Fish

CompoundAbbreviationCarbon Chain LengthLog BAF (L/kg ww)¹BCF (L/kg ww)²
Perfluorobutanoic AcidPFBA4< 1< 10
Perfluorohexanoic AcidPFHxA61 - 21 - 10
Perfluorooctanoic AcidPFOA82.16 (median)[1]1,000 - 4,000[2]
Perfluorononanoic AcidPFNA9Increases with chain lengthData varies
Perfluorodecanoic AcidPFDA10Increases with chain lengthData varies
Perfluoroundecanoic AcidPFUnDA11Increases with chain lengthData varies
This compound Me-PFOA 8 (ester) No direct data available; presumed to be similar to PFOA post-hydrolysis No direct data available; presumed to be similar to PFOA post-hydrolysis

¹BAF: Bioaccumulation Factor, which considers uptake from all environmental sources, including water, sediment, and diet. ²BCF: Bioconcentration Factor, which considers uptake from water only.

Note: The bioaccumulation potential of PFCAs is known to increase with the length of the fluorinated carbon chain up to a certain point[3]. PFCAs with seven or fewer fluorinated carbons are generally not considered bioaccumulative according to regulatory criteria[3].

Experimental Protocols

Bioaccumulation Testing in Fish (OECD Guideline 305)

The Organisation for Economic Co-operation and Development (OECD) Guideline 305 is the standard protocol for assessing the bioconcentration of chemicals in fish. This test is crucial for determining the Bioconcentration Factor (BCF) of a substance.

Methodology Overview:

  • Test Species: A variety of fish species can be used, with zebrafish (Danio rerio) being common[4].

  • Exposure (Uptake Phase): Fish are exposed to the test substance at a constant concentration in the surrounding water for a period, typically 28 days[4][5].

  • Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water for a depuration period, which can last up to 28 days[4].

  • Sampling: Fish and water samples are collected at regular intervals during both the uptake and depuration phases[6].

  • Analysis: The concentration of the test substance in the fish tissue and water is determined using appropriate analytical methods.

  • BCF Calculation: The BCF is calculated as the ratio of the concentration of the chemical in the fish (at steady state) to the concentration in the water[5].

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OECD_305_Workflow cluster_setup Test Setup cluster_uptake Uptake Phase (28 days) cluster_depuration Depuration Phase (up to 28 days) cluster_analysis Analysis & Calculation TestOrganism Select Fish Species (e.g., Danio rerio) TestConcentration Determine Test Concentrations Exposure Expose fish to test substance in water TestConcentration->Exposure Sampling1 Sample fish and water at intervals Exposure->Sampling1 Transfer Transfer fish to clean water Sampling1->Transfer Sampling2 Sample fish and water at intervals Transfer->Sampling2 Analysis Analyze substance concentration in samples Sampling2->Analysis Calculation Calculate BCF Analysis->Calculation

Caption: Workflow for OECD Guideline 305 Bioconcentration Test in Fish.

Chemical Analysis of PFAS in Biological Tissues (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for the quantitative analysis of PFAS, including PFCAs, in biological matrices.

General Protocol:

  • Sample Homogenization: Fish tissue is homogenized to ensure a uniform sample[7][8].

  • Extraction: The homogenized tissue is extracted with an organic solvent, typically acetonitrile (B52724) or methanol, to isolate the PFAS from the biological matrix[7][8]. An internal standard is added before extraction to correct for matrix effects and recovery losses.

  • Clean-up: The extract is subjected to a clean-up step to remove interfering substances like lipids. This can be achieved using solid-phase extraction (SPE) or a pass-through lipid removal product[7].

  • Concentration: The cleaned extract is concentrated to increase the analyte concentration.

  • LC-MS/MS Analysis: The final extract is injected into the LC-MS/MS system.

    • Liquid Chromatography (LC): Separates the different PFAS based on their chemical properties.

    • Tandem Mass Spectrometry (MS/MS): Provides highly selective and sensitive detection and quantification of the target analytes.

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LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization Homogenize Fish Tissue Extraction Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) or Lipid Removal Extraction->Cleanup Concentration Concentrate Extract Cleanup->Concentration LC Liquid Chromatography (Separation) Concentration->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS

Caption: General workflow for the analysis of PFAS in fish tissue using LC-MS/MS.

Signaling Pathways and Mechanisms of Bioaccumulation

The bioaccumulation of PFCAs is not solely a passive process. It involves interactions with various biological molecules and pathways that influence their uptake, distribution, and elimination.

Role of Organic Anion Transporters (OATs) in Renal Clearance

Organic anion transporters are a family of proteins that play a crucial role in the transport of organic anions across cell membranes, particularly in the kidneys. These transporters are critical for the renal clearance of many PFCAs. Differences in the expression and activity of OATs can explain species- and sex-specific differences in the elimination rates of these compounds. For example, the renal clearance of PFOA is significantly higher in female rats compared to male rats, which is attributed to differences in the expression of specific Oat proteins.

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OAT_Pathway cluster_blood Blood cluster_cell Renal Proximal Tubule Cell cluster_urine Urine PFCAs_blood PFCAs in Blood OAT1_3 OAT1/OAT3 (Basolateral Membrane) PFCAs_blood->OAT1_3 Uptake PFCAs_cell PFCAs in Cell OAT1_3->PFCAs_cell Apical_Transporter Apical Efflux Transporters PFCAs_cell->Apical_Transporter Efflux PFCAs_urine PFCAs in Urine (Excretion) Apical_Transporter->PFCAs_urine

Caption: Role of Organic Anion Transporters (OATs) in the renal clearance of PFCAs.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PFOA and other PFCAs are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα. PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism and other cellular processes. The activation of PPARα by PFCAs can lead to a range of biological effects, including hepatotoxicity. While this pathway is more directly related to the toxicological effects of PFCAs, it is an important aspect of their biological activity following bioaccumulation.

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PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PFCA PFCAs (e.g., PFOA) PPARa PPARα PFCA->PPARa Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulation Biological_Effects Biological Effects (e.g., altered lipid metabolism) Gene_Expression->Biological_Effects

Caption: Simplified PPARα signaling pathway activated by PFCAs.

Conclusion

The bioaccumulation potential of this compound is expected to be primarily dictated by its in vivo hydrolysis to PFOA. Therefore, the extensive body of research on the bioaccumulation of PFOA provides a strong basis for assessing the environmental risk of its methyl ester. The bioaccumulation of PFOA, and by extension this compound, is a complex process influenced by the compound's physicochemical properties and its interaction with biological pathways, including transport by OATs and activation of PPARs. Future research should focus on obtaining direct experimental data for this compound to confirm the rate and extent of its hydrolysis and subsequent bioaccumulation, thereby reducing the reliance on assumptions.

References

Unraveling the Fates of Fluorinated Compounds: A Comparative Guide to the Degradation of Methyl Perfluorooctanoate and PFOS

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the degradation mechanisms of Methyl perfluorooctanoate (MePFOA) and Perfluorooctanesulfonic acid (PFOS) reveals distinct pathways and efficiencies influenced by their molecular structures. While both are persistent organic pollutants, the ester group in MePFOA introduces a preliminary hydrolysis step, rendering it susceptible to initial transformation into perfluorooctanoic acid (PFOA), which then follows its own degradation routes. In contrast, the sulfonate headgroup of PFOS imparts greater resistance to many degradation technologies.

This guide provides a comprehensive comparison of the degradation mechanisms of MePFOA and PFOS, drawing upon experimental data from various advanced oxidation and reduction processes. It is intended for researchers, scientists, and professionals in drug development and environmental science who are engaged in the study and remediation of per- and polyfluoroalkyl substances (PFAS).

Key Differences in Degradation Initiation

The fundamental difference in the degradation of MePFOA and PFOS lies in their functional groups. The methyl ester group of MePFOA is susceptible to hydrolysis, a chemical breakdown in the presence of water, which cleaves the ester bond to form PFOA and methanol (B129727). This initial hydrolysis step is a critical gateway to the further degradation of the perfluorinated alkyl chain.

In contrast, the sulfonate headgroup (-SO₃H) of PFOS is exceptionally stable and resistant to hydrolysis and many chemical attacks.[1][2] Therefore, degradation of PFOS typically requires more aggressive methods that can directly break the strong carbon-fluorine (C-F) and carbon-sulfur (C-S) bonds.

Comparative Degradation Pathways

Once MePFOA hydrolyzes to PFOA, its degradation pathways largely mirror those established for PFOA. Both PFOA and PFOS can be degraded through various advanced oxidation and reduction processes, including photochemical, sonochemical, electrochemical, and thermal methods. However, the specific mechanisms and resulting byproducts differ.

For PFOA (and by extension, MePFOA post-hydrolysis):

  • Photochemical Degradation: Involves the use of ultraviolet (UV) light, often in the presence of a photocatalyst like titanium dioxide (TiO₂) or persulfate. The process generates highly reactive species such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻) that can attack the carboxyl group, leading to decarboxylation and subsequent stepwise removal of CF₂ units.[3]

  • Sonochemical Degradation: High-frequency ultrasound induces acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. This leads to the pyrolysis of the PFOA molecule at the bubble-water interface, resulting in the cleavage of C-C and C-F bonds.[4][5]

  • Electrochemical Oxidation: Anodic oxidation on suitable electrodes, such as boron-doped diamond (BDD), can directly oxidize PFOA, leading to its mineralization into fluoride (B91410) ions, carbon dioxide, and water.[1][6]

  • Thermal Degradation: High temperatures (typically above 350°C) can break down PFOA. The presence of certain minerals or catalysts can lower the required temperature and improve efficiency.[7][8][9]

  • Biodegradation: While generally considered highly resistant to biodegradation, some microbial strains have shown limited ability to transform PFOA under specific conditions.[10]

For PFOS:

  • Photochemical Degradation: Similar to PFOA, UV-based methods can degrade PFOS. However, the sulfonate group is more resistant to initial attack than the carboxyl group. Reductive pathways using hydrated electrons (e⁻aq) have shown promise in cleaving the C-S bond.[11][12]

  • Sonochemical Degradation: Sonolysis is also effective for PFOS degradation, proceeding through pyrolysis at the cavitation bubble interface.[4][13]

  • Electrochemical Oxidation: Direct oxidation at high-potential anodes is a viable method for PFOS destruction, though it can be less efficient than for PFOA under similar conditions.[1][6]

  • Thermal Degradation: PFOS is generally more thermally stable than PFOA, requiring higher temperatures for efficient decomposition.[7][14]

  • Biodegradation: PFOS is notoriously recalcitrant to biodegradation. However, some recent studies have reported partial degradation by specific microbial consortia under anaerobic conditions, often initiated by desulfonation.[15][16]

Quantitative Comparison of Degradation Efficiency

The following tables summarize quantitative data from various studies on the degradation of PFOA (as a proxy for MePFOA after hydrolysis) and PFOS under different experimental conditions.

Table 1: Photochemical Degradation

CompoundConditionsDegradation Efficiency (%)Defluorination (%)ByproductsReference
PFOAUV/Persulfate>95~53Shorter-chain PFCAs[3]
PFOS254 nm UV, Fe-zeolites, O₂99-Shorter-chain PFCAs, Sulfate[11]
PFOSUV/H₂O₂, Fe₂O₃/Mn₂O₃>97--[17]

Table 2: Sonochemical Degradation

CompoundConditionsDegradation Efficiency (%)Defluorination (%)ByproductsReference
PFOA700 kHz ultrasound, 5 hours99-Fluoride ions[4]
PFOS700 kHz ultrasound, 5 hours96-Fluoride ions[4]
PFOS500 kHz, 180 min-37.6Fluoride, Sulfate[5]
PFOS400-1000 kHz, 4 hours91.2 - 96.9StoichiometricFluoride ions[13]

Table 3: Electrochemical Oxidation

CompoundConditionsDegradation Efficiency (%)Defluorination (%)ByproductsReference
PFOATi₄O₇ anode, 3 hours96-Shorter-chain PFCAs[1]
PFOSTi₄O₇ anode, 3 hours98.9-Shorter-chain PFCAs, Sulfate[1]
PFOATSO anode, 5 mA·cm⁻²Rapid decrease>90 (at >10 mA·cm⁻²)Fluoride ions[6]
PFOSTSO anode, 5 mA·cm⁻²Rapid decrease>90 (at >10 mA·cm⁻²)Fluoride ions[6]

Table 4: Thermal Degradation

CompoundConditionsDegradation Efficiency (%)Mineralization (%)ByproductsReference
PFOAInduction heating, 40s>99.5--[8][9]
PFOSInduction heating, 2-3 minNear-complete>90 (at >700°C)Fluoride ions, CO₂, SO₂[8][9]
PFOSα-alumina reactor, >500°C--HF, SO₂, C₈F₁₆O, C₂F₄[7]
PFOS>600°C>99-C₁ and C₂ perfluorinated alkanes[14]

Table 5: Biodegradation

CompoundConditionsDegradation Efficiency (%)ByproductsReference
PFOAPseudomonas aeruginosaup to 27.9Shorter-chain PFCAs[10]
PFOSPseudomonas aeruginosaup to 47.3Shorter-chain PFCAs[10]
PFOSMicrobial consortium, methanol co-metaboliteSignificant reduction-[15]
PFOSWBC-2 culture, cVOC co-contaminants, 45 days46.4 ± 11.0-
PFOSPseudomonas aeruginosa strain HJ4, 48h~67-

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are representative protocols for different degradation techniques.

Photochemical Degradation of PFOS using Fe-Zeolites
  • Materials: Perfluorooctanesulfonic acid (PFOS), Fe(III)-loaded zeolites, deionized water, appropriate buffers for pH adjustment.

  • Reactor Setup: A quartz reaction vessel is used, placed in a temperature-controlled chamber. A 254 nm low-pressure mercury lamp is used as the UV source. The solution is continuously stirred to ensure homogeneity.

  • Procedure:

    • A suspension of Fe-zeolites (e.g., 0.5 g L⁻¹) in an aqueous solution of PFOS (e.g., 20 µM) is prepared.

    • The pH of the solution is adjusted to the desired value (e.g., ≤ 5.5) using appropriate acids or buffers.

    • The suspension is purged with oxygen (O₂) for a set period to ensure saturation.

    • The reactor is sealed and exposed to UV irradiation for a specified duration (e.g., up to 96 hours).

    • Samples are withdrawn at regular intervals.

  • Analysis: The concentration of PFOS and its degradation byproducts (shorter-chain PFCAs, sulfate, and fluoride ions) are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ion chromatography (IC).[11]

Sonochemical Degradation of PFOA and PFOS
  • Materials: Perfluorooctanoic acid (PFOA), potassium perfluorooctanesulfonate (B1231939) (K-PFOS), Milli-Q water.

  • Reactor Setup: A high-frequency ultrasonic bath reactor (e.g., 700 kHz) with a plate transducer is used. The reactor is a closed system to prevent evaporation and maintained at ambient temperature.

  • Procedure:

    • A solution with the desired initial concentrations of PFOA and PFOS is prepared in Milli-Q water.

    • A specific volume of the solution (e.g., 10 Liters) is placed in the ultrasonic bath reactor.

    • The solution is subjected to ultrasonic treatment for a defined period (e.g., 5 hours).

    • Samples are collected at different time intervals for analysis.

  • Analysis: The concentrations of PFOA, PFOS, and fluoride ions are measured to determine the degradation efficiency and defluorination.[4]

Electrochemical Oxidation of PFOA and PFOS
  • Materials: Perfluorooctanoic acid (PFOA), perfluorooctanesulfonic acid (PFOS), supporting electrolyte (e.g., Na₂SO₄).

  • Reactor Setup: A rectangular electrochemical reactor with a titanium suboxide (TSO) or boron-doped diamond (BDD) anode and stainless steel cathodes. The electrodes are placed in parallel.

  • Procedure:

    • A solution containing the target PFAA and a supporting electrolyte is prepared.

    • The solution is placed in the electrochemical reactor.

    • A constant current density (e.g., 5 mA·cm⁻²) is applied using a DC power supply.

    • The electrolysis is carried out for a specific duration, with samples taken at various time points.

  • Analysis: The concentrations of the parent PFAA and its degradation products are monitored over time using LC-MS/MS.[1][6]

Visualizing Degradation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the generalized degradation pathways for MePFOA and PFOS.

MePFOA_Degradation MePFOA This compound (MePFOA) Hydrolysis Hydrolysis MePFOA->Hydrolysis + H₂O PFOA Perfluorooctanoic Acid (PFOA) Hydrolysis->PFOA Degradation Advanced Oxidation/ Reduction Processes PFOA->Degradation Intermediates Shorter-chain PFCAs (e.g., PFHpA, PFHxA) Degradation->Intermediates Stepwise CF₂ removal Mineralization Mineralization (CO₂, F⁻, H₂O) Intermediates->Mineralization

Degradation pathway of MePFOA.

PFOS_Degradation PFOS Perfluorooctanesulfonic Acid (PFOS) Degradation Advanced Oxidation/ Reduction Processes PFOS->Degradation Desulfonation Desulfonation/ C-S Cleavage Degradation->Desulfonation Perfluoroalkyl_Radical Perfluorooctyl Radical Desulfonation->Perfluoroalkyl_Radical Chain_Shortening Chain Shortening Perfluoroalkyl_Radical->Chain_Shortening Stepwise CF₂ removal Intermediates Shorter-chain PFSAs/PFCAs Chain_Shortening->Intermediates Mineralization Mineralization (CO₂, F⁻, SO₄²⁻, H₂O) Intermediates->Mineralization

Degradation pathway of PFOS.

Conclusion

The degradation of this compound and PFOS presents distinct challenges and proceeds through different initial mechanisms. MePFOA's susceptibility to hydrolysis provides a crucial first step, converting it to PFOA, for which a broader range of degradation technologies have been studied. PFOS, with its highly stable sulfonate group, generally requires more aggressive degradation conditions. Understanding these fundamental differences is paramount for developing effective and targeted remediation strategies for these persistent "forever chemicals." Future research should focus on obtaining more direct experimental data on the degradation of MePFOA to validate the hydrolysis-first hypothesis and to explore any unique degradation pathways it may undergo.

References

Performance Showdown: Methyl Perfluorooctanoate (C8) vs. Shorter-Chain (C6) Alternatives in High-Performance Coatings

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative performance of long-chain C8 fluorosurfactants, exemplified by methyl perfluorooctanoate, and their shorter-chain C6 counterparts, such as 2-(perfluorohexyl)ethyl methacrylate (B99206), reveals a trade-off between superior repellency and improved environmental and health profiles. While C8 chemistries have historically set the benchmark for water and oil repellency in coatings, mounting regulatory pressure and health concerns have paved the way for the adoption of C6 alternatives. This guide provides a data-driven comparison of their performance characteristics, supported by detailed experimental protocols for researchers, scientists, and drug development professionals.

Long-chain per- and polyfluoroalkyl substances (PFAS), including perfluorooctanoic acid (PFOA) and its derivatives like this compound, have been phased out or are under strict regulation globally due to their persistence, bioaccumulation, and potential toxicity.[1][2] In response, the chemical industry has shifted towards shorter-chain fluorinated alternatives, predominantly those based on a six-carbon fluorinated chain (C6).[2][3] These C6 alternatives are designed to offer a better environmental profile by reducing persistence and bioaccumulation potential.[2] However, this shift is not without performance compromises.

Quantitative Performance Comparison

Performance MetricThis compound (C8 Chemistry)2-(Perfluorohexyl)ethyl Methacrylate (C6 Chemistry)Key Observations
Water Repellency (Static Contact Angle) > 110°107° - 150°Both chemistries provide excellent water repellency. C8 compounds are consistently at the higher end of the hydrophobic spectrum.
Oil Repellency (Static Contact Angle with n-hexadecane) High (typically > 70°)Moderate (typically 60-70°)C8 chemistry demonstrates superior oil repellency, a key differentiator.
Surface Tension Reduction Can lower surface tension of water to < 16 mN/mCan lower surface tension to ~16.5 mN/mBoth are highly effective surfactants, with C8 compounds generally achieving slightly lower surface tensions.[4]
Durability (Wash & Abrasion Resistance) Good to ExcellentComparable to C8 in some studies[1][5]While C8 is traditionally considered more durable, recent C6 formulations show comparable wash and abrasion durability.[1][5]
Environmental & Health Profile Persistent, Bioaccumulative, and associated with adverse health effects.[1][2]Lower bioaccumulation potential and faster elimination from the body.[2]C6 alternatives are considered a significant improvement from an environmental and health standpoint.
Regulatory Status Heavily regulated and phased out in many regions.Generally accepted as a replacement for C8, but also under increasing scrutiny.The regulatory landscape for all PFAS, including short-chain alternatives, is evolving.

Experimental Protocols

To ensure accurate and reproducible performance evaluation, standardized testing methodologies are crucial. The following are detailed protocols for key experiments cited in the comparison.

Static and Dynamic Contact Angle Measurement

This method determines the hydrophobicity and oleophobicity of the coated surface, as well as the contact angle hysteresis, which indicates the adhesion of a liquid droplet to the surface.

Apparatus:

  • Goniometer with a tilting stage and high-speed camera

  • Syringe pump for precise liquid dispensing

  • Test liquids: Deionized water, n-hexadecane

Procedure:

  • Sample Preparation: Apply the coating to a flat, smooth substrate and cure according to the manufacturer's specifications.

  • Static Contact Angle:

    • Place the coated substrate on the goniometer stage.

    • Dispense a 5 µL droplet of the test liquid (water or n-hexadecane) onto the surface.

    • Capture an image of the droplet and use the goniometer software to measure the angle between the substrate and the tangent of the droplet at the three-phase contact point.

  • Dynamic Contact Angle (Tilting Base Method):

    • Dispense a 20 µL droplet of the test liquid onto the surface.

    • Slowly tilt the stage and record the droplet's behavior with the high-speed camera.

    • The advancing contact angle (θa) is the angle at the front of the droplet just before it begins to move.

    • The receding contact angle (θr) is the angle at the rear of the droplet as it moves.

    • Contact angle hysteresis is calculated as θa - θr.

Abrasion Resistance (Taber Abraser Method - ASTM D4060)

This test evaluates the durability of the coating against mechanical wear.

Apparatus:

  • Taber Abraser

  • Abrasive wheels (e.g., CS-10 or CS-17, depending on the expected coating hardness)

  • Analytical balance

Procedure:

  • Sample Preparation: Coat a 100 mm x 100 mm rigid panel with the test coating and cure.

  • Initial Measurement: Weigh the coated panel to the nearest 0.1 mg.

  • Abrasion:

    • Mount the panel on the Taber Abraser turntable.

    • Lower the abrasive wheels onto the coating surface with a specified load (e.g., 500g or 1000g).

    • Run the abraser for a predetermined number of cycles (e.g., 1000 cycles).

  • Final Measurement: Clean the abraded surface to remove any debris and reweigh the panel.

  • Calculation: The abrasion resistance is reported as the weight loss in milligrams per number of cycles.

Adhesion (Cross-Cut Test - ASTM D3359 / ISO 2409)

This method assesses the adhesion of the coating to the substrate.

Apparatus:

  • Cross-cut adhesion tester with a multi-blade cutting tool

  • Adhesion test tape (specified by the standard)

  • Soft brush

Procedure:

  • Cutting: Make a lattice pattern of cuts through the coating to the substrate. The spacing of the cuts depends on the coating thickness.

  • Tape Application: Apply the adhesion test tape over the lattice and smooth it down firmly.

  • Tape Removal: After a short period, rapidly pull the tape off at a 180° angle.

  • Evaluation: Examine the grid area for any coating removal and classify the adhesion according to the standard's rating scale (from 5B - no peeling or removal, to 0B - more than 65% of the coating is removed).

Migration Testing

This protocol provides a general framework for assessing the potential for fluorosurfactants to migrate from the coating into a food simulant. Specific conditions may vary based on the intended application of the coating.

Apparatus:

  • Glass migration cells

  • Oven or incubator

  • Food simulant (e.g., 10% ethanol (B145695) for aqueous foods, 50% ethanol or vegetable oil for fatty foods)

  • Analytical instrumentation (e.g., LC-MS/MS) for quantifying the migrated substance.

Procedure:

  • Sample Preparation: Coat a known surface area of an inert substrate (e.g., glass) with the test coating.

  • Exposure: Place the coated sample in a migration cell and fill it with the food simulant, ensuring the coated surface is in full contact with the liquid.

  • Incubation: Seal the cell and incubate at a specified temperature and duration (e.g., 10 days at 40°C) to simulate long-term contact.

  • Analysis: After incubation, remove an aliquot of the food simulant and analyze it using a suitable analytical method to determine the concentration of the migrated fluorosurfactant.

  • Calculation: Express the migration results as milligrams of substance per kilogram of food simulant (mg/kg) or milligrams per square decimeter of contact surface (mg/dm²).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for contact angle measurement and abrasion resistance testing.

ContactAngleMeasurement cluster_prep Sample Preparation cluster_static Static Measurement cluster_dynamic Dynamic Measurement cluster_analysis Data Analysis Prep Apply and Cure Coating DispenseStatic Dispense 5µL Droplet Prep->DispenseStatic DispenseDynamic Dispense 20µL Droplet Prep->DispenseDynamic MeasureStatic Measure Contact Angle DispenseStatic->MeasureStatic Tilt Tilt Stage DispenseDynamic->Tilt MeasureDynamic Measure Advancing & Receding Angles Tilt->MeasureDynamic Analyze Calculate Hysteresis MeasureDynamic->Analyze

Workflow for Static and Dynamic Contact Angle Measurement.

AbrasionResistanceTest Start Start: Coated & Cured Panel WeighInitial Initial Weighing Start->WeighInitial Mount Mount on Taber Abraser WeighInitial->Mount Abrade Perform Abrasion Cycles Mount->Abrade Clean Clean Abraded Surface Abrade->Clean WeighFinal Final Weighing Clean->WeighFinal Calculate Calculate Weight Loss WeighFinal->Calculate End End: Report Abrasion Resistance Calculate->End

Workflow for Abrasion Resistance Testing (ASTM D4060).

Conclusion

The transition from C8 to C6 fluorosurfactants in the coatings industry represents a significant step towards more environmentally responsible formulations. While this compound and other C8 derivatives offer unparalleled performance in terms of oil and water repellency, the tangible environmental and health risks associated with them necessitate the adoption of alternatives. Shorter-chain C6 compounds, such as 2-(perfluorohexyl)ethyl methacrylate, provide a viable compromise, delivering good to excellent performance with a markedly improved safety profile. For researchers and formulators, the choice between these chemistries will depend on the specific performance requirements of the application, weighed against the increasing importance of environmental stewardship and regulatory compliance. As research continues, the development of even safer and higher-performing non-fluorinated alternatives remains a key objective for the coatings industry.

References

Inter-laboratory Comparison for Methyl Perfluorooctanoate (MePFOA) Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of methyl perfluorooctanoate (MePFOA), an ester of the well-known perfluorooctanoic acid (PFOA). Given the increasing scrutiny of per- and polyfluoroalkyl substances (PFAS) and their potential impact on human health and the environment, reliable and reproducible analytical methods are paramount. This document summarizes findings from a hypothetical inter-laboratory study to objectively compare the performance of prevalent analytical techniques for MePFOA measurement, supported by detailed experimental protocols and performance data.

The primary method for the quantification of a wide range of PFAS, including esters like MePFOA, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is renowned for its high sensitivity and selectivity. An alternative, though less common for this class of compounds, is Gas Chromatography-Mass Spectrometry (GC-MS), which typically requires a derivatization step.

Quantitative Data Summary

The following tables summarize the performance of three distinct analytical methods for the quantification of MePFOA in a standardized water sample. These results are representative of what might be expected in a round-robin or inter-laboratory comparison study.

Table 1: Comparison of Method Performance for MePFOA Quantification

ParameterMethod A: SPE-LC-MS/MSMethod B: LLE-LC-MS/MSMethod C: LLE-GC-MS (with derivatization)
Limit of Detection (LOD) 0.1 ng/L0.5 ng/L1.0 ng/L
Limit of Quantification (LOQ) 0.3 ng/L1.5 ng/L3.0 ng/L
Accuracy (% Recovery) 95 - 105%90 - 110%85 - 115%
Precision (RSD) < 10%< 15%< 20%
Sample Throughput HighMediumLow
Matrix Effect Low to MediumMedium to HighLow

Table 2: Inter-Laboratory Reproducibility for MePFOA at 10 ng/L

LaboratoryMethod A (ng/L)Method B (ng/L)Method C (ng/L)
Lab 1 9.810.59.2
Lab 2 10.29.511.1
Lab 3 9.511.08.8
Lab 4 10.59.010.9
Mean 10.010.010.0
Standard Deviation 0.440.911.13
RSD (%) 4.4%9.1%11.3%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method A: Solid-Phase Extraction (SPE) followed by LC-MS/MS

This method is the most common and sensitive approach for the analysis of PFAS, including MePFOA, in aqueous samples.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • A 250 mL water sample is fortified with an isotopically labeled internal standard (e.g., ¹³C₈-MePFOA).

  • The sample is passed through a Weak Anion Exchange (WAX) SPE cartridge that has been pre-conditioned with methanol (B129727) and water.

  • Interferences are washed from the cartridge using a mild solvent.

  • The analyte (MePFOA) is eluted from the cartridge using a basic methanolic solution (e.g., methanol with ammonium (B1175870) hydroxide).

  • The eluate is evaporated to near dryness and reconstituted in a small volume of methanol/water for analysis.

2. Instrumentation and Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase: A gradient of water and methanol, both typically containing a modifier like ammonium acetate (B1210297) or acetic acid, is used to separate MePFOA from other compounds.

  • Mass Spectrometer: A tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode.

  • Quantification: Multiple Reaction Monitoring (MRM) is used to monitor the transition of the precursor ion to a specific product ion for both the native MePFOA and the internal standard. A calibration curve is generated using a series of standards with known concentrations of MePFOA.

Method B: Liquid-Liquid Extraction (LLE) followed by LC-MS/MS

This method is a classical extraction technique that can be used for samples with higher concentrations of MePFOA.

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • A 100 mL water sample is fortified with an isotopically labeled internal standard.

  • The sample is acidified, and MePFOA is extracted into an organic solvent like methyl tert-butyl ether (MTBE) through vigorous shaking in a separatory funnel.

  • The organic layer is collected, and the extraction may be repeated.

  • The combined organic extracts are dried over anhydrous sodium sulfate, evaporated, and reconstituted in the initial mobile phase for LC-MS/MS analysis.

2. Instrumentation and Analysis:

  • The LC-MS/MS analysis is performed as described in Method A.

Method C: Liquid-Liquid Extraction (LLE) followed by GC-MS (with derivatization)

This method is a more traditional approach that requires conversion of the analyte to a more volatile form for GC analysis.

1. Sample Preparation and Derivatization:

  • The sample is first extracted and concentrated using LLE as described for Method B.

  • The dried eluate is then derivatized. Since MePFOA is an ester, it would first need to be hydrolyzed to PFOA. A common method for PFOA is amidation, where a reagent is used to convert the carboxylic acid group of PFOA into an amide, which is more volatile.

  • The derivatized sample is then redissolved in a suitable solvent for GC injection.

2. Instrumentation and Analysis:

  • Gas Chromatograph: A GC system equipped with a suitable capillary column.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) or chemical ionization (CI) mode.

  • Quantification: A calibration curve is generated using derivatized standards of known concentrations.

Visualizations

Experimental Workflow Diagrams

cluster_A Method A: SPE-LC-MS/MS Workflow A1 Sample Collection (250 mL water) A2 Fortification with Internal Standard A1->A2 A3 Solid-Phase Extraction (SPE) A2->A3 A4 Elution A3->A4 A5 Concentration A4->A5 A6 Reconstitution A5->A6 A7 LC-MS/MS Analysis A6->A7

Caption: Workflow for MePFOA analysis using SPE-LC-MS/MS.

cluster_B Method B: LLE-LC-MS/MS Workflow B1 Sample Collection (100 mL water) B2 Fortification with Internal Standard B1->B2 B3 Liquid-Liquid Extraction (LLE) B2->B3 B4 Phase Separation B3->B4 B5 Drying and Concentration B4->B5 B6 Reconstitution B5->B6 B7 LC-MS/MS Analysis B6->B7

Caption: Workflow for MePFOA analysis using LLE-LC-MS/MS.

cluster_C Method C: LLE-GC-MS Workflow C1 Sample Collection & LLE C2 Hydrolysis (MePFOA to PFOA) C1->C2 C3 Derivatization C2->C3 C4 Solvent Exchange C3->C4 C5 GC-MS Analysis C4->C5

Caption: Workflow for MePFOA analysis using LLE-GC-MS.

Potential Signaling Pathway Involvement

While the direct signaling pathways affected by MePFOA are not as extensively studied as its parent compound, PFOA, it is hypothesized to interact with similar cellular targets following potential in-vivo hydrolysis. PFOA is known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This interaction can lead to downstream effects on lipid metabolism, cell proliferation, and other cellular processes.

MePFOA MePFOA PFOA PFOA (after hydrolysis) MePFOA->PFOA PPARa PPARα PFOA->PPARa RXR RXR PPARa->RXR heterodimerization PPRE PPRE (in DNA) RXR->PPRE binds to Gene Target Gene Expression PPRE->Gene regulates Lipid Altered Lipid Metabolism Gene->Lipid

Caption: Potential signaling pathway of MePFOA via PPARα.

Safety Operating Guide

Proper Disposal of Methyl Perfluorooctanoate: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: All methyl perfluorooctanoate waste is to be treated as hazardous. Segregate all contaminated materials into a designated, closed, and clearly labeled waste container. Never dispose of this chemical down the drain or in general laboratory trash.

This guide provides essential safety and logistical information for the proper disposal of this compound and materials contaminated with it. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination with persistent per- and polyfluoroalkyl substances (PFAS).

Immediate Safety and Handling Protocol

This compound is classified as a combustible liquid and is associated with potential cancer and reproductive harm.[1] Therefore, strict adherence to safety protocols during handling and disposal is paramount.

Personal Protective Equipment (PPE): All personnel handling this compound must wear standard laboratory attire, including:

  • Nitrile gloves

  • Safety glasses or goggles

  • A lab coat[2]

Containment: All work with this compound, including the preparation of solutions and the segregation of waste, must be conducted within a certified chemical fume hood to prevent inhalation exposure and environmental release.[2]

Step-by-Step Disposal Procedure

This procedure covers the entire lifecycle of this compound waste within the laboratory, from generation to ultimate disposal by a certified hazardous waste management service.

Step 1: Waste Segregation at the Point of Generation

  • Liquid Waste:

    • All solutions containing this compound, including pure unused product, reaction mixtures, and contaminated solvents, must be collected in a designated hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure screw-top cap.

    • Store the liquid waste container in a secondary containment bin within a fume hood.[3]

  • Solid Waste:

    • Any materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes, but is not limited to:

      • Pipette tips

      • Gloves

      • Wipes and absorbent pads

      • Contaminated glassware that cannot be decontaminated

      • Weigh boats and paper

    • Collect all solid waste in a designated, leak-proof container, such as a sturdy, lined cardboard box or a dedicated plastic waste bin.[2]

    • It is recommended to double-bag all solid waste before placing it in the final collection container.[4]

Step 2: Waste Container Labeling

  • All waste containers must be clearly and accurately labeled.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An indication of the waste type (e.g., "Liquid Waste" or "Solid Debris")

    • The approximate concentration or volume of the chemical

    • The date the waste was first added to the container

    • The responsible researcher's name and contact information

Step 3: Storage of Waste Prior to Disposal

  • Waste containers must be kept securely closed at all times, except when adding waste.

  • Store waste in a designated, well-ventilated, and clearly marked hazardous waste accumulation area, away from heat, sparks, and open flames.[1][5]

  • Ensure that the storage area is secure and only accessible to authorized personnel.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste management provider to schedule a pickup for the waste.[2][4]

  • Provide them with a detailed inventory of the waste, including the chemical name, quantity, and type of waste.

  • Follow all instructions provided by the EHS or waste management personnel for the safe transportation and handover of the waste.

Ultimate Disposal Methods

While the in-laboratory procedures focus on safe containment and segregation, it is important for researchers to be aware of the approved final disposal methods for PFAS-containing waste. The U.S. Environmental Protection Agency (EPA) has provided interim guidance on this matter.[6] The selection of the final disposal method will be made by the certified hazardous waste disposal facility in accordance with federal and state regulations.[7][8]

The primary recommended disposal technologies are:

Disposal TechnologyDescriptionKey Considerations
Thermal Destruction (Incineration) High-temperature incineration is a promising method for the complete destruction of PFAS compounds.[7][9]Requires very high temperatures and specific operating conditions to ensure complete breakdown and prevent the release of harmful byproducts.[7][9]
Hazardous Waste Landfills (Subtitle C) Disposal in specially engineered landfills with double liner systems, leachate collection, and extensive monitoring to contain the waste.[7][10]This method contains the PFAS waste rather than destroying it.[7]
Underground Injection Injection of liquid PFAS waste into deep, geologically stable underground formations, far below sources of drinking water.[7][10]Suitable only for liquid waste streams and requires specific geological conditions.[7]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow cluster_lab In-Laboratory Procedures cluster_disposal External Disposal Procedures A Waste Generation (this compound) B Liquid Waste A->B e.g., solutions, unused product C Solid Waste (Contaminated Debris) A->C e.g., gloves, tips, wipes D Collect in Designated, Labeled Liquid Waste Container B->D E Collect in Designated, Labeled Solid Waste Container C->E F Store Securely in Hazardous Waste Area D->F E->F G Contact EHS or Certified Hazardous Waste Vendor F->G H Waste Pickup and Transport G->H I Final Disposal Method Selection (per EPA Guidance) H->I J Thermal Destruction (Incineration) I->J K Hazardous Waste Landfill (Subtitle C) I->K L Underground Injection I->L

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.